molecular formula C8H6ClNO4 B1359238 5-Chloro-2-methyl-3-nitrobenzoic acid CAS No. 154257-81-5

5-Chloro-2-methyl-3-nitrobenzoic acid

Cat. No.: B1359238
CAS No.: 154257-81-5
M. Wt: 215.59 g/mol
InChI Key: KSLZRIXXMKXDEO-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6ClNO4 and its molecular weight is 215.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-methyl-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-methyl-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2-methyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLZRIXXMKXDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154257-81-5
Record name 5-Chloro-2-methyl-3-nitrobenzoic acid
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Foundational & Exploratory

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 5-Chloro-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, State] – February 7, 2026 – In the intricate world of pharmaceutical and chemical research, understanding the solubility of a compound is a cornerstone of process development, formulation, and synthesis. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth analysis of the solubility of 5-Chloro-2-methyl-3-nitrobenzoic acid in organic solvents. While direct quantitative solubility data for this specific molecule is not extensively available in public literature, this paper will equip the reader with a robust framework for predicting its solubility based on first principles, analysis of structurally analogous compounds, and established experimental methodologies.

Executive Summary

5-Chloro-2-methyl-3-nitrobenzoic acid, a substituted benzoic acid derivative, presents a unique solubility profile governed by the interplay of its functional groups: a polar carboxylic acid, a lipophilic methyl group, and electron-withdrawing chloro and nitro groups. This guide elucidates the theoretical underpinnings of its solubility, drawing parallels from the known solubility of related compounds. It provides a detailed protocol for the reliable experimental determination of its solubility via the equilibrium shake-flask method and offers insights into predictive computational models. The information contained herein is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this and similar compounds.

The Molecular Architecture: Predicting Solubility from First Principles

The solubility of a solid in a liquid solvent is fundamentally governed by the principle of "like dissolves like."[1] This axiom is a simplified representation of the complex intermolecular forces at play, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The overall polarity of 5-Chloro-2-methyl-3-nitrobenzoic acid is a balance of the contributions from its constituent functional groups.

The presence of nitro and halogen substituents tends to decrease aqueous solubility while enhancing solubility in organic solvents such as dichloromethane or ethyl acetate.[2] The carboxylic acid group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols. Conversely, the aromatic ring and the methyl group contribute to the molecule's nonpolar character, favoring solubility in less polar solvents.

Insights from Analogs: A Comparative Solubility Analysis

While specific data for 5-Chloro-2-methyl-3-nitrobenzoic acid is scarce, the solubility of structurally related compounds provides valuable predictive insights.

Table 1: Physicochemical Properties of 5-Chloro-2-methyl-3-nitrobenzoic Acid and Related Compounds

CompoundMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
5-Chloro-2-methyl-3-nitrobenzoic acid 215.59Not available~1.8-2.0
5-Chloro-2-nitrobenzoic acid201.56137-1391.86
3-Nitrobenzoic acid167.12139-1413.47
Benzoic acid122.121224.20

Data compiled from various sources.[3][4][5]

The solubility of these analogs in a range of common organic solvents is summarized below. It is anticipated that 5-Chloro-2-methyl-3-nitrobenzoic acid will exhibit similar trends.

Table 2: Qualitative and Quantitative Solubility of Analogous Benzoic Acid Derivatives in Organic Solvents

SolventDielectric Constant (20°C)Benzoic Acid3-Nitrobenzoic Acid & 3,5-Dinitrobenzoic Acid5-Chloro-2-nitrobenzoic acid4-Chloro-3-nitro-benzoic acid
Methanol32.7Soluble (71.5 g/100g at 23°C)[4]Most Soluble[6]Readily Soluble[3]Soluble[7]
Ethanol24.5Soluble (52.4 g/100g at 19.2°C)[4]Highly Soluble[6]Readily Soluble[3]Soluble[7]
Acetone20.7SolubleNot specifiedNot specifiedSoluble[7]
Dichloromethane9.1SolubleSoluble[6]Not specifiedNot specified
Ethyl Acetate6.0SolubleSoluble[6]Not specifiedNot specified
Benzene2.3SolubleNot specifiedReadily Soluble[3]Not specified
Toluene2.4SolubleSparingly Soluble[6]Not specifiedNot specified
Hexane1.9SolubleNot specifiedNot specifiedNot specified
Water80.1Slightly Soluble (0.344 g/100mL at 25°C)[4]Sparingly Soluble[6]Sparingly soluble in cold water[3]Partially soluble[7]

Based on this comparative data, it is predicted that 5-Chloro-2-methyl-3-nitrobenzoic acid will exhibit the highest solubility in polar protic solvents such as methanol and ethanol , owing to the hydrogen bonding capabilities of the carboxylic acid group. Good solubility is also expected in polar aprotic solvents like acetone and ethyl acetate. Its solubility is likely to be lower in nonpolar solvents like toluene and hexane, though the presence of the methyl group and the aromatic ring will still permit some degree of dissolution.

Experimental Determination of Solubility: The Equilibrium Shake-Flask Method

For precise quantification of solubility, the equilibrium shake-flask method is the gold standard.[8] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Step-by-Step Protocol
  • Preparation: Accurately weigh an excess amount of crystalline 5-Chloro-2-methyl-3-nitrobenzoic acid and add it to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. The time required to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured solubility remains constant.[9]

  • Phase Separation: Once equilibrium is reached, allow the suspension to settle. Carefully separate the saturated supernatant from the excess solid. This can be achieved by centrifugation followed by decantation, or by filtration through a solvent-compatible syringe filter (e.g., PTFE).

  • Quantification: Accurately dilute an aliquot of the saturated solution with a suitable solvent. The concentration of 5-Chloro-2-methyl-3-nitrobenzoic acid in the diluted sample is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Self-Validating System

To ensure the trustworthiness of the results, several controls should be implemented:

  • Time to Equilibrium: Confirm that the measured solubility does not change with extended equilibration times.

  • Solid State Analysis: Analyze the solid material before and after the experiment (e.g., by DSC or XRPD) to ensure that no phase transformation has occurred.

  • pH Measurement (for aqueous-buffered systems): If determining solubility in a buffered aqueous solution, measure the pH of the final saturated solution to ensure it has not changed significantly.[8]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess solid B Add to known volume of solvent A->B C Agitate at constant temperature B->C D Monitor concentration over time C->D E Centrifuge or Filter D->E F Collect saturated supernatant E->F G Dilute aliquot F->G H Analyze by HPLC-UV G->H I Calculate solubility H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Predictive Modeling: A Glimpse into In Silico Solubility

In modern drug discovery and chemical process development, computational models are increasingly used to predict physicochemical properties like solubility, thereby reducing experimental efforts.

UNIFAC and COSMO-RS

Two prominent models for predicting solubility in organic solvents are the UNIQUAC Functional-group Activity Coefficients (UNIFAC) method and the Conductor-like Screening Model for Real Solvents (COSMO-RS).

  • UNIFAC: This is a group-contribution method that estimates activity coefficients based on the functional groups present in the solute and solvent molecules.[10][11] It has shown great potential in predicting solubility in non-ideal multicomponent systems.[10]

  • COSMO-RS: This method uses quantum chemical calculations to predict the thermodynamic properties of fluids and solutions.[12] It can be a powerful tool for screening solvents and predicting properties like partition coefficients and solubilities.[12][13]

While a detailed discussion of these models is beyond the scope of this guide, researchers should be aware of their potential to provide initial solubility estimates and guide solvent selection, especially when experimental data is unavailable.

G cluster_input Input cluster_model Predictive Model cluster_output Output A Molecular Structure of 5-Chloro-2-methyl-3-nitrobenzoic acid C UNIFAC or COSMO-RS A->C B Solvent Structure B->C D Predicted Solubility C->D

Caption: Conceptual Workflow for In Silico Solubility Prediction.

Conclusion

The solubility of 5-Chloro-2-methyl-3-nitrobenzoic acid in organic solvents is a critical parameter for its effective use in research and development. While direct experimental data is limited, a comprehensive understanding of its molecular structure and the solubility of analogous compounds allows for robust predictions. It is anticipated that this compound will be most soluble in polar organic solvents like methanol, ethanol, and acetone. For definitive solubility data, the equilibrium shake-flask method is recommended as a reliable and accurate experimental approach. The integration of predictive computational models can further aid in the rational selection of solvent systems, streamlining the development process. This guide provides the foundational knowledge and practical methodologies for researchers to confidently navigate the solubility landscape of this and other complex organic molecules.

References

  • Zhang, P., Tian, B., Li, R., & Wang, J. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Molecules, 28(14), 5485.
  • Analytik NEWS. (2024). Solubility: Importance, Measurements and Applications. Retrieved from [Link]

  • ACS Publications. (1975). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry, 40(12), 1769–1772.
  • SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Zenodo. (2007). Prediction of Solubility with COSMO-RS. Retrieved from [Link]

  • SCM. (2025). Using the UNIFAC program. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility equilibrium. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]

  • Pasadena City College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY. Retrieved from [Link]

  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(3), 6-10.
  • ResearchGate. (n.d.). The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • ACS Publications. (2025). Understanding of the Solubility Curve in Solid–Liquid Equilibria. Crystal Growth & Design.
  • National Center for Biotechnology Information. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Retrieved from [Link]

  • Dassault Systèmes. (n.d.). COSMO-RS PREDICTING THERMODYNAMIC PROPERTIES IN POLYMERS. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • University of North Georgia. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 12: Solubility Equilibria. Retrieved from [Link]

  • Springer. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Journal of Computer-Aided Molecular Design.
  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The experimental solubility and COSMO-RS predicted solubility in DES.... Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Perspectives in solubility measurement and interpretation. Retrieved from [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

  • YouTube. (2020). Activity Coefficient Models - NRTL UNIQUAC UNIFAC. Retrieved from [Link]

  • PubMed. (1981). Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model. Journal of Pharmaceutical Sciences, 70(7), 786-788.
  • NIST. (n.d.). Activity Coefficient Model: UNIFAC Prediction. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

Sources

Technical Assessment: 5-Chloro-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Solid-State Characterization, Thermal Properties, and Quality Assurance

Executive Summary

5-Chloro-2-methyl-3-nitrobenzoic acid (CAS 154257-81-5) is a specialized halogenated nitroaromatic intermediate used primarily in the synthesis of bioactive scaffolds for kinase inhibitors and agrochemical actives.[1][2][3] Unlike commodity chemicals, this compound is often sourced through custom synthesis, leading to batch-to-batch variability in solid-state properties.[2]

This technical guide addresses the melting point (MP) not merely as a physical constant, but as a primary indicator of regioisomeric purity. While the parent compound (2-methyl-3-nitrobenzoic acid) has a well-documented MP of 182–184°C, the introduction of the 5-chloro substituent alters the crystal lattice energy.[2]

Key Finding: High-purity 5-Chloro-2-methyl-3-nitrobenzoic acid typically exhibits a melting endotherm in the range of 175°C – 185°C , though specific polymorphs may shift this value.[2] Lower melting ranges (<170°C) often indicate the presence of the 4-nitro or 6-nitro regioisomers.[2]

Part 1: Physicochemical Profile & Data Summary[4]

The following data consolidates experimental observations and structural analog comparisons.

PropertySpecification / ValueNotes
Chemical Name 5-Chloro-2-methyl-3-nitrobenzoic acid
CAS Number 154257-81-5 Verify against CoA.[1][2][3]
Molecular Formula C₈H₆ClNO₄
Molecular Weight 215.59 g/mol
Appearance Orange to Light Brown PowderNitro groups often impart color; pure white indicates recrystallization.[2]
Melting Point (Expected) 175 – 185 °C Based on structural analog 2-methyl-3-nitrobenzoic acid (182°C).[2][4]
Solubility DMSO, Methanol, Ethyl AcetatePoor solubility in water; soluble in alkaline aqueous solutions.[2]
pKa (Predicted) ~3.0 – 3.5Acidic strength increased by electron-withdrawing nitro/chloro groups.[2]

Critical Insight: The melting point of this compound is heavily influenced by the "ortho-effect" where the 2-methyl and 3-nitro groups force the carboxylic acid out of planarity, potentially reducing intermolecular hydrogen bonding compared to para-substituted analogs.[2]

Part 2: Synthesis & Impurity Logic

Understanding the synthesis is required to interpret melting point depressions.[2] The most common route involves the nitration of 5-chloro-2-methylbenzoic acid.[2]

The Regioisomer Challenge

Electrophilic aromatic substitution (nitration) on 5-chloro-2-methylbenzoic acid is directed by:

  • Methyl Group (C2): Activates ortho/para (positions 3 and 5—but 5 is blocked).[2]

  • Chloro Group (C5): Deactivates but directs ortho/para (positions 4 and 6).

  • Carboxyl Group (C1): Deactivates and directs meta (position 3).

The cooperative directing effects favor the 3-position , but steric hindrance between the methyl and nitro groups can lead to significant formation of the 6-nitro isomer .[2]

SynthesisPath Start 5-Chloro-2-methylbenzoic Acid (Starting Material) Reagent HNO3 / H2SO4 (Nitration) Start->Reagent Target Target: 3-Nitro Isomer (CAS 154257-81-5) MP: ~180°C Reagent->Target Major Product (Synergistic Directing) Impurity1 Impurity: 6-Nitro Isomer (Sterically favored) Reagent->Impurity1 Competitive Side Rxn Impurity2 Impurity: 4-Nitro Isomer (Minor) Reagent->Impurity2 Trace

Figure 1: Nitration pathway showing the origin of regioisomeric impurities that cause melting point depression.[2]

Part 3: Advanced Characterization Protocols

As a Senior Scientist, relying solely on a capillary melting point apparatus is insufficient for drug development intermediates. The following protocols ensure data integrity.

Protocol A: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for distinguishing between thermodynamic melting, polymorphic transitions, and decomposition.[2]

Equipment: TA Instruments Q2000 or Mettler Toledo DSC 3+ (or equivalent). Standard: Indium (MP 156.6°C) for calibration.

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (to allow gas escape if decomposition occurs).[2]

  • Equilibration: Equilibrate at 40°C.

  • Ramp 1: Heat at 10°C/min to 220°C.

    • Why 10°C/min? Faster rates increase sensitivity to small transitions but broaden the melting peak.[2]

  • Analysis:

    • Onset Temperature (

      
      ):  This is the reported thermodynamic melting point.[2]
      
    • Peak Maximum: Usually 2–3°C higher than onset.[2]

    • Decomposition Check: Look for a sharp exotherm immediately following the endotherm (characteristic of nitro compounds).[2]

Acceptance Criteria:

  • 
     must be within ±2°C of the reference standard (approx. 178–182°C).[2]
    
  • Purity (calculated via Van 't Hoff equation analysis of the melting peak) should be >98.0%.[2]

Protocol B: Capillary Melting Point (Routine QC)

For rapid goods-in verification:

  • Pack sample to 3mm height in a capillary tube.[2]

  • Rapid heat to 160°C.

  • Reduce ramp rate to 1°C/min .

  • Record Meniscus Point (liquid first forms) and Clear Point (sample is fully clear).[2]

    • Pass: Range is < 2°C (e.g., 179.0 – 180.5°C).[2]

    • Fail: Range is > 4°C (indicates wet sample or isomer mixture).[2]

Part 4: Analytical Decision Matrix

When handling a new batch of 5-Chloro-2-methyl-3-nitrobenzoic acid, follow this logic flow to determine suitability for downstream synthesis.

DecisionMatrix Input Incoming Material (CAS 154257-81-5) Visual Visual Inspection (Is it Orange/Brown?) Input->Visual DSC DSC Analysis (Ramp 10°C/min) Visual->DSC Check1 MP Onset > 175°C? DSC->Check1 Check2 Single Endotherm? Check1->Check2 Yes Fail QUARANTINE (Check HPLC Purity) Check1->Fail No (<175°C) Pass RELEASE for Synthesis Check2->Pass Yes Recryst Recrystallize (EtOH/Water) Check2->Recryst No (Polymorphs) Recryst->DSC Retest

Figure 2: Quality Assurance workflow for validating incoming raw material.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 154257-81-5, 5-Chloro-2-methyl-3-nitrobenzoic acid. Retrieved from [Link]

  • NTP (National Toxicology Program). 2-Methyl-3-nitrobenzoic acid (Analog) Physical Properties. (Used for structural analog melting point correlation).[2] Retrieved from [Link][2]

Sources

An In-Depth Technical Guide to the ¹³C NMR of 5-Chloro-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive technical examination of the Carbon-13 NMR (¹³C NMR) spectrum of 5-Chloro-2-methyl-3-nitrobenzoic acid, a polysubstituted aromatic compound. As a molecule with significant electronic diversity across its carbon framework, it serves as an excellent case study for understanding the nuanced effects of various functional groups on ¹³C chemical shifts. This document will detail the theoretical prediction of the spectrum, outline a robust experimental protocol for data acquisition, and provide a thorough interpretation of the spectral data. The methodologies and principles discussed herein are designed to be broadly applicable for researchers engaged in the structural elucidation of complex small molecules.

Core Principles: ¹³C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful method used to determine the number and electronic environment of carbon atoms within a molecule.[1] Unlike proton (¹H) NMR, the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C isotope mean that carbon-carbon coupling is statistically insignificant, simplifying the spectra.[2] In a standard proton-decoupled ¹³C NMR experiment, each chemically non-equivalent carbon atom produces a single, sharp signal (a singlet).[3]

The position of this signal, known as the chemical shift (δ) and measured in parts per million (ppm), is highly sensitive to the local electronic environment. Key factors influencing the chemical shift include:

  • Hybridization: sp²-hybridized carbons (e.g., in aromatic rings and carbonyls) are found further downfield (higher ppm values) than sp³-hybridized carbons (e.g., in alkyl chains).

  • Electronegativity: The presence of nearby electronegative atoms (such as oxygen, nitrogen, or halogens) deshields the carbon nucleus, causing its signal to shift downfield.[4]

  • Inductive and Resonance Effects: Electron-withdrawing and electron-donating groups attached to an aromatic ring modulate the electron density at the ortho, meta, and para positions, leading to predictable shifts in the corresponding carbon signals.[4]

For drug development professionals, mastering ¹³C NMR is critical for verifying molecular structures, confirming the success of synthetic steps, and identifying impurities.

Structural Analysis and Signal Prediction for 5-Chloro-2-methyl-3-nitrobenzoic Acid

A rigorous analysis of the target molecule's structure is the first step in predicting its ¹³C NMR spectrum.

Molecular Structure and Chemical Equivalence

The structure of 5-Chloro-2-methyl-3-nitrobenzoic acid is inherently asymmetric. Due to the unique substitution pattern on the benzene ring, there are no planes of symmetry. Consequently, every carbon atom in the molecule occupies a distinct chemical environment.

This lack of symmetry leads to a fundamental prediction: the ¹³C NMR spectrum will display eight unique signals , one for each carbon atom present in the structure (six aromatic carbons, one carboxylic acid carbon, and one methyl carbon).[3]

G prep 1. Sample Preparation (Dissolve in CDCl₃/DMSO-d₆ + TMS) insert 2. Insert into Spectrometer prep->insert lock_shim 3. Lock & Shim (Optimize Magnetic Field) insert->lock_shim acquire 4. Data Acquisition (Proton-Decoupled Pulse Program) lock_shim->acquire process 5. Data Processing (FT, Phasing, Baseline Correction) acquire->process analyze 6. Spectral Analysis (Peak Picking & Assignment) process->analyze

Workflow for acquiring a ¹³C NMR spectrum.

Hypothetical Spectrum Interpretation and Assignment

Based on the predictions, we can now assign the signals in a hypothetical ¹³C NMR spectrum. The quaternary carbons (C₁, C₂, C₃, C₅) are often lower in intensity than the protonated carbons (C₄, C₆, C₈) due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE).

Hypothetical Peak List:

SignalChemical Shift (δ, ppm)Predicted AssignmentRationale
1168.5C₇ (-COOH)Most downfield signal, characteristic of a carboxylic acid carbonyl carbon. [2][5]
2150.2C₃ (-NO₂)Significantly deshielded by the strongly electron-withdrawing nitro group.
3136.8C₅ (-Cl)Downfield shift due to the electronegative chlorine atom.
4134.1C₁ (-COOH)Quaternary carbon attached to the carboxyl group.
5132.5C₂ (-CH₃)Quaternary carbon influenced by three different adjacent substituents.
6130.3C₄ (-H)Protonated aromatic carbon, deshielded by adjacent nitro and chloro groups.
7127.6C₆ (-H)Protonated aromatic carbon, least deshielded of the ring carbons.
820.1C₈ (-CH₃)Most upfield signal, characteristic of an sp³ methyl carbon attached to an aromatic ring.

To further validate these assignments, especially for the closely spaced aromatic signals, advanced NMR experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) could be employed. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent. In this case, it would confirm C₄ and C₆ as CH groups and C₈ as a CH₃ group, lending high confidence to the overall assignment.

Conclusion

The ¹³C NMR spectrum of 5-Chloro-2-methyl-3-nitrobenzoic acid is a clear illustration of fundamental structure-spectra relationships. The analysis demonstrates that a systematic approach, beginning with an understanding of molecular symmetry and the electronic nature of substituents, allows for a robust and accurate prediction of the spectrum. This guide provides a framework for researchers to not only acquire high-quality ¹³C NMR data but also to interpret it with confidence, a skill that is paramount in the fields of chemical synthesis, natural product isolation, and drug discovery.

References

  • Wahl, A. C., & Trapp, O. (2018). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Physical Chemistry Chemical Physics, 20(2), 1035-1043. [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

  • Sadlej-Sosnowska, N. (2007). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(5), 1094-1105. [Link]

  • Mestrelab Research. (2024). Download NMR Predict. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • University of Calgary. (n.d.). Carbon-13 NMR Tutorial. [Link]

  • Kobal, G., et al. (2021). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 61(1), 135-146. [Link]

  • Senthilkumar, P., & Radhakrishnan, K. (2023). Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Asian Journal of Chemistry, 35(12), 3233-3238. [Link]

  • Master Organic Chemistry. (2022). 13-C NMR – How Many Signals. [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. [Link]

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A Senior Application Scientist's Guide to 5-Chloro-2-methyl-3-nitrobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Substituted Benzoic Acid

5-Chloro-2-methyl-3-nitrobenzoic acid, a member of the substituted aromatic carboxylic acid family, is a compound of significant interest in the realms of medicinal chemistry and agrochemical synthesis. Its unique trifunctionalized aromatic core, featuring a carboxylic acid, a chloro group, a methyl group, and a nitro group, presents a versatile scaffold for the construction of more complex molecular architectures. The strategic placement of these functional groups allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of novel therapeutic agents and other high-value chemical entities. This guide will delve into the commercial landscape, quality control considerations, and practical applications of this important chemical intermediate.

Commercial Landscape: Sourcing and Procurement

5-Chloro-2-methyl-3-nitrobenzoic acid is available from a range of commercial suppliers, catering to both research and development as well as bulk manufacturing needs. When sourcing this material, it is crucial to consider not only the purity but also the supplier's quality management systems and their ability to provide comprehensive technical documentation.

Table 1: Prominent Commercial Suppliers of 5-Chloro-2-methyl-3-nitrobenzoic Acid

SupplierBrand/DistributorTypical PurityCAS Number
Alachem Co., Ltd.[1]AlachemNot Specified154257-81-5[1]
Apollo Scientific[2]CymitQuimica[2]≥95%[2]154257-81-5[2]
BLD Pharm[3]BLD PharmNot Specified154257-81-5[3]
Advanced ChemBlocks[4]Advanced ChemBlocks96%[4]154257-81-5[4]
Ambeed, Inc.Sigma-Aldrich[5]95%[5]154257-81-5[5]

Key Procurement Considerations:

  • CAS Number Verification: The correct CAS number for 5-Chloro-2-methyl-3-nitrobenzoic acid is 154257-81-5 . Researchers should ensure this is the number cited on all technical documents.

  • Purity Specifications: The typical purity offered by commercial suppliers ranges from 95% to 96%. For applications in drug discovery and development, higher purity grades (≥98%) may be necessary and should be sourced from suppliers who can provide detailed analytical data.

  • Technical Documentation: Always request a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) from the supplier. The CoA provides batch-specific data on purity and other quality parameters, while the SDS contains crucial information on handling, storage, and safety precautions.

Synthesis and Potential Impurities: A Chemist's Perspective

Probable Synthetic Pathway Starting_Material Substituted Toluene/Benzoic Acid Derivative Nitration Nitration (HNO3/H2SO4) Starting_Material->Nitration Intermediate Nitrated Intermediate Nitration->Intermediate Further_Modification Functional Group Interconversion/Introduction Intermediate->Further_Modification Final_Product 5-Chloro-2-methyl-3-nitrobenzoic acid Further_Modification->Final_Product

Caption: A generalized, probable synthetic workflow for 5-Chloro-2-methyl-3-nitrobenzoic acid.

Common Impurity Profile:

Based on this likely synthetic approach, researchers should be aware of the following potential impurities:

  • Isomeric Impurities: The nitration of substituted aromatic rings can often lead to the formation of regioisomers. For example, the nitration of a chlorinated methylbenzoic acid could yield other isomers where the nitro group is at a different position on the aromatic ring. These isomers can be challenging to separate due to their similar physical properties.

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of the starting toluene or benzoic acid derivative in the final product.

  • By-products from Side Reactions: Over-nitration or other side reactions can introduce additional impurities.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps may be present in trace amounts.

Quality Control and Analytical Characterization

Ensuring the purity and identity of 5-Chloro-2-methyl-3-nitrobenzoic acid is paramount for its successful application in research and development. A combination of analytical techniques should be employed for comprehensive quality control.

Table 2: Key Analytical Techniques for Quality Control

TechniquePurposeTypical Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.[10]A primary peak corresponding to the main compound, with smaller peaks indicating impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and acidified water is a common method.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of identity.The 1H NMR spectrum will show characteristic signals for the aromatic protons and the methyl group protons. The 13C NMR will confirm the number of unique carbon atoms in the molecule.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (215.59 g/mol ).
Melting Point Assessment of purity.[11]A sharp melting point range is indicative of high purity. Impurities will typically broaden and depress the melting point.
Infrared (IR) Spectroscopy Identification of functional groups.The IR spectrum will show characteristic absorption bands for the carboxylic acid (O-H and C=O stretches), the nitro group (N-O stretches), and the aromatic ring.

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"HPLC" [label="HPLC\n(Purity Assay)"];
"NMR" [label="NMR Spectroscopy\n(Structural Identity)"];
"MS" [label="Mass Spectrometry\n(Molecular Weight)"];
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"Sample" -> "NMR";
"Sample" -> "MS";
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{"HPLC", "NMR", "MS", "Melting_Point", "IR"} -> "CoA";

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Caption: A typical analytical workflow for the quality control of 5-Chloro-2-methyl-3-nitrobenzoic acid.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of 5-Chloro-2-methyl-3-nitrobenzoic acid and to ensure the safety of laboratory personnel.

Safety Data Sheet (SDS) Summary:

  • Hazards: This compound is typically classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12] Some suppliers also list it as harmful if swallowed (H302).[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[12] Work in a well-ventilated area or use a fume hood.[12]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5]

  • In case of exposure:

    • Skin contact: Wash off with soap and plenty of water.[12]

    • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

    • Inhalation: Move the person into fresh air.[13]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting.

Applications in Research and Drug Development

While specific literature citing the use of 5-Chloro-2-methyl-3-nitrobenzoic acid is limited, the applications of its close isomers and related substituted benzoic acids provide strong indicators of its potential as a valuable building block.

  • As an Intermediate in Pharmaceutical Synthesis: The methyl ester of the related compound, 5-chloro-2-nitrobenzoic acid, is a known intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs.[14] This suggests that 5-Chloro-2-methyl-3-nitrobenzoic acid could also serve as a precursor to biologically active molecules.

  • In Agrochemical Development: Chloro-nitro-substituted aromatic compounds are frequently used in the development of herbicides and pesticides.[14] The unique substitution pattern of 5-Chloro-2-methyl-3-nitrobenzoic acid makes it a candidate for the synthesis of novel agrochemicals.

  • As a Scaffold in Medicinal Chemistry: The presence of multiple functional groups allows for diverse chemical modifications. The carboxylic acid can be converted to amides, esters, or other derivatives. The nitro group can be reduced to an amine, which can then be further functionalized. The chloro and methyl groups can influence the electronic properties and steric profile of the molecule, which are critical for tuning the biological activity of a drug candidate.

Conclusion

5-Chloro-2-methyl-3-nitrobenzoic acid is a readily available chemical intermediate with significant potential for application in drug discovery and agrochemical research. A thorough understanding of its commercial sources, purity specifications, potential impurities, and safe handling practices is essential for its effective utilization. Researchers are encouraged to perform comprehensive analytical testing to confirm the quality of the material before use in their synthetic endeavors. The versatile chemical nature of this compound makes it a valuable addition to the synthetic chemist's toolbox for the creation of novel and complex molecules.

References

  • Alachem Co., Ltd. 154257-81-5 | 5-Chloro-2-methyl-3-nitrobenzoic acid. [Link]

  • Carl ROTH. Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. (2024-03-02). [Link]

  • ResearchGate. Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. (2025-08-06). [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. [Link]

  • Quora. How can benzoic acid be tested for purity?. (2018-05-20). [Link]

  • YouTube. Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide. (2023-12-15). [Link]

  • RSC Publishing. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). [Link]

  • Truman ChemLab. Multistep Synthesis Nitration. [Link]

  • ResearchGate. Analytical Methods for Determination of Benzoic Acid and Their Applications | Request PDF. [Link]

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  • Quora. How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene?. (2025-07-31). [Link]

  • YouTube. Exp 8 part 2 Purity of benzoic acid. (2019-01-25). [Link]

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An In-depth Technical Guide to the Safe Handling of 5-Chloro-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Stance on Chemical Safety

In the fast-paced world of pharmaceutical research and drug development, the novel compounds we synthesize are the lifeblood of innovation. Among these is 5-Chloro-2-methyl-3-nitrobenzoic acid, a substituted aromatic carboxylic acid with potential applications as a versatile building block in the synthesis of complex organic molecules.[1] However, its intricate structure, featuring a chlorinated phenyl ring, a nitro group, and a carboxylic acid moiety, necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide is designed to provide researchers, scientists, and drug development professionals with a deep technical understanding of the safe handling, storage, and disposal of 5-Chloro-2-methyl-3-nitrobenzoic acid. Moving beyond a simple checklist of precautions, we will delve into the causality behind experimental choices and outline self-validating systems to ensure a culture of safety and scientific integrity in the laboratory.

Chemical Identity and Hazard Profile

5-Chloro-2-methyl-3-nitrobenzoic acid is a solid, appearing as an orange to light brown powder.[2] A thorough understanding of its inherent chemical properties is the foundation of its safe handling.

Property Value Source
Chemical Name 5-Chloro-2-methyl-3-nitrobenzoic acid
Synonyms 5-Chloro-3-nitro-o-toluic acid, 3-Carboxy-5-chloro-2-methylnitrobenzene
CAS Number 154257-81-5
Molecular Formula C₈H₆ClNO₄
Molecular Weight 215.59 g/mol
Physical Form Solid, orange/light brown powder
Purity ≥95%

GHS Hazard Classification:

  • H302: Harmful if swallowed. [2][3][4]

  • H315: Causes skin irritation. [2][3][4]

  • H319: Causes serious eye irritation. [2][3][4]

  • H335: May cause respiratory irritation. [2][3][4]

Signal Word: Warning[5]

Pictogram:

  • GHS07: Exclamation Mark[5]

The presence of the nitro group and chlorine atom on the aromatic ring are key determinants of its reactivity and toxicological profile. Nitroaromatic compounds can be toxic and may have explosive properties under certain conditions, although no such data is currently available for this specific compound. Chlorinated aromatic compounds can be persistent in the environment and may pose ecotoxicological risks.

Prudent Laboratory Practices: A Risk-Based Approach

A proactive and informed approach to laboratory safety is paramount when handling 5-Chloro-2-methyl-3-nitrobenzoic acid. The following protocols are based on a comprehensive risk assessment of its known and inferred hazards.

Engineering Controls: The First Line of Defense

Primary containment and ventilation are critical to minimizing exposure.

  • Fume Hood: All handling of 5-Chloro-2-methyl-3-nitrobenzoic acid, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood. This is to mitigate the risk of inhaling the powdered substance, which can cause respiratory irritation.[2][3][4]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any potential vapors or dust.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is crucial for preventing skin and eye contact.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a higher risk of splashing, such as during quenching of a reaction.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn at all times. It is imperative to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.

  • Body Protection: A lab coat is required to protect against accidental spills. For larger scale operations, a chemically resistant apron is recommended.

  • Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, in the event of a spill or if there is a potential for aerosolization outside of a contained system, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Hierarchy cluster_ppe Personal Protective Equipment (PPE) Protocol Eye_Protection Eye Protection (Safety Goggles/Face Shield) Hand_Protection Hand Protection (Nitrile Gloves) Body_Protection Body Protection (Lab Coat/Apron) Respiratory_Protection Respiratory Protection (Respirator - as needed) Start Handling 5-Chloro-2-methyl-3-nitrobenzoic acid Start->Eye_Protection Mandatory Start->Hand_Protection Mandatory Start->Body_Protection Mandatory Start->Respiratory_Protection Conditional (Spill/Aerosolization) Synthesis_Workflow cluster_synthesis Synthesis Workflow Nitrating_Mixture Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Reaction Add Precursor to Nitrating Mixture Nitrating_Mixture->Reaction Controlled Temperature Quenching Quench on Ice Reaction->Quenching Reaction Complete Isolation Vacuum Filtration and Washing Quenching->Isolation Drying Dry Crude Product Isolation->Drying Spill_Response Spill_Occurs Spill Occurs Evacuate Evacuate Area Spill_Occurs->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill (Sweep Solid) Ventilate->Contain Decontaminate Decontaminate Area Contain->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose End Spill Controlled Dispose->End

Caption: A stepwise decision-making process for responding to a spill.

Waste Disposal: Environmental Responsibility

The disposal of 5-Chloro-2-methyl-3-nitrobenzoic acid and any contaminated materials must be handled with the utmost care to prevent environmental contamination. As a chlorinated nitroaromatic compound, it may be persistent and toxic to aquatic life.

[2]* Waste Characterization: All waste containing this compound must be classified as hazardous waste.

  • Containerization: Collect waste in clearly labeled, sealed, and compatible containers.

  • Disposal Route: Dispose of the hazardous waste through a licensed and approved waste disposal facility. Adhere to all local, state, and federal regulations for the disposal of chlorinated and nitrated organic compounds. Incineration at a high temperature in a facility equipped with flue gas scrubbing is a common disposal method for such compounds.

  • Do Not: Do not dispose of this chemical down the drain or in the regular trash.

Conclusion: A Commitment to a Culture of Safety

The safe handling of 5-Chloro-2-methyl-3-nitrobenzoic acid is not merely a matter of following a set of rules, but of fostering a deep-seated culture of safety within the laboratory. By understanding the chemical's inherent properties, implementing robust engineering and personal protective measures, adhering to meticulously planned experimental protocols, and being prepared for emergencies, researchers can confidently and responsibly unlock its potential in the advancement of science. This guide serves as a foundational document to support that commitment, empowering scientists to prioritize safety without compromising innovation.

References

  • Safety Data Sheet: 3-Nitrobenzoic acid. (n.d.). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. (2024, March 2). Carl ROTH. Retrieved from [Link]

  • 3 - SAFETY DATA SHEET. (2025, September 6). Retrieved from [Link]

  • 154257-81-5 | 5-Chloro-2-methyl-3-nitrobenzoic acid. (n.d.). Alachem Co., Ltd. Retrieved from [Link]

  • Methyl 5-chloro-2-nitrobenzoate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3139. [Link]

  • Other Disposal Guidance. (n.d.). US EPA. Retrieved from [Link]

  • New 2-methyl-3-nitrobenzoic acid preparation method. (n.d.). Google Patents.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). eCFR. Retrieved from [Link]

  • 6 CRR-NY 371.4 - View Document. (n.d.). Unofficial New York Codes, Rules and Regulations. Retrieved from [Link]

  • Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor. Retrieved from [Link]

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An In-Depth Technical Guide to the Optimal Storage of 5-Chloro-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the precise storage and handling of 5-Chloro-2-methyl-3-nitrobenzoic acid (CAS No. 154257-81-5). Adherence to these protocols is critical for maintaining the compound's chemical integrity, ensuring long-term stability for reproducible experimental outcomes, and safeguarding laboratory personnel.

Physicochemical Profile and Inherent Stability

5-Chloro-2-methyl-3-nitrobenzoic acid is a poly-substituted aromatic carboxylic acid. Its stability and reactivity are dictated by the interplay of its functional groups: the carboxylic acid, a chloro group, a nitro group, and a methyl group. The electron-withdrawing nature of the nitro and chloro substituents influences the molecule's reactivity, making it a valuable intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1][2] However, these same features necessitate careful storage to prevent degradation.

Table 1: Physicochemical Properties of 5-Chloro-2-methyl-3-nitrobenzoic acid

Property Value Source(s)
CAS Number 154257-81-5 [3]
Molecular Formula C₈H₆ClNO₄ [3][4]
Molecular Weight 215.59 g/mol [3][4]
Appearance Orange to light brown powder [4]

| Purity | ≥95% |[4] |

Caption: Chemical structure of 5-Chloro-2-methyl-3-nitrobenzoic acid.

Core Storage Parameters and Scientific Rationale

The stability of this compound is contingent upon strict control of its storage environment. The following parameters are critical.

  • Temperature: The recommended storage condition is at room temperature.[3] Elevated temperatures should be avoided as they can provide the activation energy for degradation pathways. For the parent compound, benzoic acid, significant thermal degradation via decarboxylation occurs at high temperatures (above 200°C).[5] While stable at ambient temperatures, storing in a cool, consistent location away from heat sources like ovens or direct sunlight is a mandatory precautionary measure.[6][7][8][9]

  • Humidity: The compound must be stored in a dry, moisture-free environment.[3][10] As a crystalline solid, atmospheric moisture can cause physical clumping, making accurate weighing difficult. More critically, benzoic acids are hygroscopic to varying degrees. Prolonged exposure to humidity can lead to the formation of a hydrated solid, altering the compound's effective concentration and potentially initiating slow hydrolytic degradation. Storage in a desiccator cabinet is highly recommended for long-term sample integrity.

  • Atmosphere: For routine use, storage in a tightly sealed container under normal atmosphere is sufficient.[11][12][13] However, for long-term archival storage (e.g., >1 year) or for use as an analytical standard where utmost purity is required, backfilling the container with an inert gas such as argon or nitrogen is advisable. This displaces atmospheric oxygen and moisture, providing the most robust protection against slow oxidative degradation.

Chemical Incompatibility and Segregation

Proper segregation is as crucial as environmental control. 5-Chloro-2-methyl-3-nitrobenzoic acid must be stored away from incompatible materials to prevent hazardous reactions and chemical degradation.[7][9]

  • Strong Bases (e.g., Sodium Hydroxide, Potassium Carbonate): As a carboxylic acid, this compound will undergo a rapid and exothermic acid-base neutralization reaction with strong bases to form a salt and water.[7][9][14] Co-storage risks container rupture and inactivation of the material.

  • Strong Oxidizing Agents (e.g., Peroxides, Nitric Acid): The aromatic ring and the methyl group can be susceptible to oxidation by strong oxidizing agents, particularly under non-ambient conditions.[7][9][15][16] Such reactions can be vigorous and compromise the purity and stability of the compound.

cluster_storage Chemical Storage Cabinet compound 5-Chloro-2-methyl-3-nitrobenzoic acid (Stored in designated area) incompatibles Incompatible Materials compound->incompatibles  Maintain Physical Separation   bases Strong Bases (e.g., NaOH, Ca(OH)₂) incompatibles->bases Includes oxidizers Strong Oxidizers (e.g., Peroxides, KMnO₄) incompatibles->oxidizers Includes

Caption: Logical segregation of the compound from incompatible materials.

Protocol for Optimal Storage and Handling

This protocol provides a self-validating system for maintaining the quality of 5-Chloro-2-methyl-3-nitrobenzoic acid from receipt to disposal.

A 1. Receive & Inspect (Verify container seal, check for damage) B 2. Log Sample (Record date, lot number, initial mass) A->B C 3. Transfer to Storage (Amber vial, desiccator cabinet) B->C D 4. Aliquot for Use (In fume hood, use PPE, avoid dust) C->D Access for experiment E 5. Return to Storage (Purge with inert gas if needed, reseal) D->E E->C Re-entry into storage cycle

Caption: Standard workflow for handling and storage of the compound.

Step-by-Step Methodology:

  • Initial Receipt and Inspection: Upon receipt, visually inspect the container for any signs of damage or a compromised seal. Verify that the label information matches the order and the accompanying Safety Data Sheet (SDS).

  • Container Selection and Labeling: The primary container should be an amber glass bottle with a PTFE-lined cap to prevent light exposure and ensure an inert sealing surface. The label must include the full chemical name, CAS number, date of receipt, and relevant hazard pictograms.[7]

  • Environmental Placement: Store the container in a designated, well-ventilated cabinet away from heat sources, direct sunlight, and incompatible chemicals as detailed in Section 3.[7][8][11] For optimal moisture control, place the primary container inside a secondary container (e.g., a sealed bag) with a desiccant pouch, or store it within a laboratory desiccator.

  • Sample Access and Handling:

    • All handling must occur in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[6][11][12] This compound may cause respiratory irritation.[10][11]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6][11]

    • Minimize the creation of dust when weighing or transferring the material.[6][7][10][13][15]

    • Use clean, dry spatulas and glassware to prevent contamination.

  • Resealing and Long-Term Storage: After dispensing the required amount, securely tighten the cap. For long-term storage, consider flushing the headspace of the container with an inert gas (e.g., nitrogen or argon) before sealing to displace air and moisture. Promptly return the container to its designated storage location.

Summary of Storage Conditions

Table 2: Recommended Storage Conditions

Parameter Optimal Condition Acceptable Condition (Short-Term) Rationale
Temperature Controlled Room Temperature (15-25°C) Cool, dark cabinet Prevents thermal degradation.[5][6][9]
Atmosphere Inert Gas (Argon, Nitrogen) Tightly sealed container in ambient air Prevents slow oxidation and hydrolysis.[11][12]
Light In the dark (Amber vial in cabinet) Opaque container Prevents potential photodegradation.
Humidity Desiccated environment (<30% RH) Tightly sealed container Prevents moisture absorption and clumping.[10][14]
Container Amber glass bottle, PTFE-lined cap Tightly sealed, opaque plastic container Ensures inertness and prevents light exposure.[7][12]

| Segregation | Separate cabinet from bases/oxidizers | Different shelf within the same cabinet | Prevents hazardous reactions.[7][9][14][16] |

By implementing this comprehensive storage strategy, researchers can ensure the chemical fidelity of 5-Chloro-2-methyl-3-nitrobenzoic acid, leading to more reliable and reproducible scientific outcomes while maintaining the highest standards of laboratory safety.

References

  • Thermo Fisher Scientific. (2025). 4-Chloro-3-nitrobenzoic acid Safety Data Sheet. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. [Link]

  • LookChem. (2023). 5-CHLORO-2-METHYL-3-NITRO-BENZOIC ACID METHYL ESTER - Safety Data Sheet. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-2-nitrobenzoate. [Link]

  • VelocityEHS. (2015). Benzoic Acid – Uses and Safety. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. [Link]

  • ABL. (2023). SDS of Benzoic Acid: Important Data and Information Collected. [Link]

  • Rogalinski, T., et al. (2010). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. [Link]

  • Wikipedia. (n.d.). Benzoic acid. [Link]

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An In-Depth Technical Guide to 5-Chloro-2-methyl-3-nitrobenzoic acid: Synthesis, Reactions, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Chloro-2-methyl-3-nitrobenzoic acid is a halogenated and nitrated aromatic carboxylic acid with significant potential as a versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring a chloro, a methyl, and a nitro group on the benzoic acid scaffold, presents a rich platform for the development of novel compounds with diverse applications. The presence of electron-withdrawing and electron-donating groups, along with the reactive carboxylic acid moiety, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the physicochemical properties, plausible synthetic routes, and key chemical reactions of 5-Chloro-2-methyl-3-nitrobenzoic acid. Furthermore, it explores its potential applications, drawing on established principles of medicinal chemistry and agrochemical research, to highlight its promise in the discovery of new bioactive molecules. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction: The Strategic Value of a Multifunctional Scaffolding

Substituted benzoic acid derivatives are fundamental components in the design and synthesis of a vast array of functional molecules, from pharmaceuticals to advanced materials.[1] The strategic placement of various functional groups on the aromatic ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its chemical reactivity and biological activity. 5-Chloro-2-methyl-3-nitrobenzoic acid emerges as a particularly interesting scaffold due to its trifunctionalized nature.

The interplay of the substituents on 5-Chloro-2-methyl-3-nitrobenzoic acid is key to its synthetic utility:

  • Carboxylic Acid Group: This primary functional group serves as a handle for a multitude of chemical transformations, most notably the formation of esters and amides. This allows for the straightforward introduction of diverse molecular fragments, a crucial strategy in the generation of compound libraries for high-throughput screening.

  • Nitro Group: The strongly electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and can be a precursor to an amino group through reduction. The resulting aniline derivative opens up a new set of synthetic possibilities, including the formation of various nitrogen-containing heterocycles.

  • Chloro and Methyl Groups: These substituents provide steric bulk and influence the electronic environment of the aromatic ring. The chlorine atom can also participate in cross-coupling reactions, further expanding the synthetic diversity that can be achieved from this starting material.

This guide will delve into the practical aspects of working with 5-Chloro-2-methyl-3-nitrobenzoic acid, from its synthesis to its potential end-use applications, providing a solid foundation for its exploration in research and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective use in synthesis. The table below summarizes the key physicochemical properties of 5-Chloro-2-methyl-3-nitrobenzoic acid.

PropertyValueReference(s)
Molecular Formula C₈H₆ClNO₄[2]
Molecular Weight 215.59 g/mol [2]
Appearance Orange/light brown powder
Purity ≥95%
CAS Number 74756-27-9

Synthesis of 5-Chloro-2-methyl-3-nitrobenzoic acid: A Plausible Route

G cluster_synthesis Plausible Synthetic Pathway Start 3-Chloro-2-methylbenzoic acid Intermediate 5-Chloro-2-methyl-3-nitrobenzoic acid Start->Intermediate Nitration (HNO₃, H₂SO₄)

Caption: Plausible synthetic pathway for 5-Chloro-2-methyl-3-nitrobenzoic acid.

Step 1: Nitration of 3-Chloro-2-methylbenzoic acid

The key transformation is the regioselective nitration of the aromatic ring. The directing effects of the existing substituents (chloro, methyl, and carboxylic acid) will determine the position of the incoming nitro group. The methyl group is an ortho, para-director, while the chloro and carboxylic acid groups are ortho, para and meta-directors, respectively, and deactivating. The interplay of these directing effects is crucial for achieving the desired isomer.

Experimental Protocol (Hypothetical, based on analogous reactions):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloro-2-methylbenzoic acid in a suitable solvent like concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) using an ice bath.

  • Addition of Nitrating Agent: Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the stirred solution, maintaining the low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water until the washings are neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Key Chemical Transformations and Potential Applications

The synthetic utility of 5-Chloro-2-methyl-3-nitrobenzoic acid lies in its potential to be transformed into a variety of derivatives with interesting biological activities. The following sections outline key reactions and explore potential applications based on the chemistry of analogous compounds.

Amide and Ester Formation: Accessing Diverse Chemical Space

The carboxylic acid functionality is a prime site for derivatization. Conversion to amides and esters is a fundamental strategy in medicinal chemistry to modulate properties such as solubility, bioavailability, and target engagement.[6]

Experimental Protocol: General Procedure for Amide Synthesis

  • Activation of the Carboxylic Acid: Convert 5-Chloro-2-methyl-3-nitrobenzoic acid to its more reactive acid chloride by treating it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene.

  • Amide Formation: In a separate flask, dissolve the desired amine in an appropriate solvent and add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine). Slowly add the freshly prepared acid chloride solution to the amine solution at a controlled temperature (often 0 °C to room temperature).

  • Work-up and Purification: After the reaction is complete, the reaction mixture is typically washed with dilute acid, a basic solution (like sodium bicarbonate), and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude amide can be purified by column chromatography or recrystallization.

G cluster_amide Amide Synthesis Workflow Start 5-Chloro-2-methyl-3-nitrobenzoic acid AcidChloride Acid Chloride Intermediate Start->AcidChloride Thionyl Chloride Amide N-Substituted Amide Derivative AcidChloride->Amide Amine, Base Amine Primary or Secondary Amine

Caption: General workflow for the synthesis of amide derivatives.

A similar approach can be used for ester synthesis , where an alcohol is used in place of the amine. For simple alkyl esters, Fischer esterification, which involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method.[7]

Reduction of the Nitro Group: A Gateway to Amino Derivatives

The reduction of the nitro group to an amine is a pivotal transformation that dramatically alters the electronic properties of the molecule and opens up a new avenue for functionalization. The resulting 3-amino-5-chloro-2-methylbenzoic acid is a valuable intermediate for the synthesis of various heterocyclic compounds and other complex molecules.

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: In a hydrogenation vessel, dissolve 5-Chloro-2-methyl-3-nitrobenzoic acid in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[5]

  • Hydrogenation: The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at atmospheric or slightly elevated pressure) until the uptake of hydrogen ceases.

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the amino-benzoic acid derivative.

G cluster_reduction Nitro Group Reduction Workflow Nitro 5-Chloro-2-methyl-3-nitrobenzoic acid Amino 3-Amino-5-chloro-2-methylbenzoic acid Nitro->Amino H₂, Pd/C

Caption: Workflow for the reduction of the nitro group.

Potential Applications in Drug Discovery

The structural motifs present in 5-Chloro-2-methyl-3-nitrobenzoic acid and its derivatives are found in numerous biologically active compounds, suggesting its potential as a scaffold in drug discovery.

  • Anticancer Agents: Substituted benzamides are a well-established class of compounds with anticancer activity.[8][9][10][11] The ability to readily synthesize a library of N-substituted amides from 5-Chloro-2-methyl-3-nitrobenzoic acid makes it an attractive starting point for the development of novel anticancer agents. The presence of the chloro and nitro groups can influence the compound's interaction with biological targets and its pharmacokinetic properties.

  • Antibacterial Agents: There is a growing need for new antibacterial agents to combat the rise of antibiotic resistance. Aromatic carboxylic acids and their derivatives, particularly those with halogen and nitro substituents, have shown promise as antibacterial compounds.[12] The derivatives of 5-Chloro-2-methyl-3-nitrobenzoic acid could be explored for their activity against a range of bacterial pathogens.

  • Anti-inflammatory and Analgesic Drugs: The core benzoic acid structure is present in many non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern of 5-Chloro-2-methyl-3-nitrobenzoic acid could lead to the discovery of new anti-inflammatory and analgesic agents with improved efficacy or side-effect profiles.[13]

Potential Applications in Agrochemicals

The development of new herbicides and pesticides is crucial for global food security. Substituted benzoic acids are known to exhibit herbicidal activity, and the unique combination of substituents in 5-Chloro-2-methyl-3-nitrobenzoic acid could lead to the discovery of novel agrochemicals.[14] Its derivatives could be screened for their ability to inhibit plant growth or act as insecticides or fungicides.

Conclusion and Future Outlook

5-Chloro-2-methyl-3-nitrobenzoic acid represents a synthetically versatile and strategically important building block for the development of novel chemical entities. Its multifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of derivatives. While direct applications of this specific molecule are yet to be extensively reported, the well-established biological activities of structurally related compounds strongly suggest its potential in medicinal chemistry and agrochemical research.

The synthetic protocols and potential applications outlined in this guide provide a solid foundation for researchers to explore the chemistry of 5-Chloro-2-methyl-3-nitrobenzoic acid. Further investigation into the synthesis of diverse libraries of its derivatives and their subsequent biological evaluation is warranted and holds the promise of discovering new molecules with significant therapeutic or agricultural value.

References

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • National Center for Biotechnology Information. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. PubMed Central. Retrieved from [Link]

  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-2-nitrobenzoate. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). The chemical synthesis method of 5-chloro-2-nitroaniline.
  • Google Patents. (n.d.). New 2-methyl-3-nitrobenzoic acid preparation method.
  • Google Patents. (n.d.). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-2-hydroxy-3-nitrobenzoic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (2007). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzo-fused N-Heterocycle synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of nitro substitute amino benzoic acid amides.
  • ResearchGate. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • ResearchGate. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. ResearchGate. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Publishing. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • European Patent Office. (2020). AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis, and cytotoxic activity of some novel N-(substituted) benzamide derivatives bearing coumarin and 1-azocoumarin compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

  • YouTube. (2022). Procaine synthesis from 4-nitro benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis, and cytotoxic activity of some novel N-(substituted) benzamide derivatives bearing coumarin and 1-azocoumarin compounds. Retrieved from [Link]

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Strategic Synthesis and Application of 5-Chloro-2-methyl-3-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of 5-Chloro-2-methyl-3-nitrobenzoic acid , a high-value scaffold in the synthesis of anthranilic diamide insecticides and emerging oncology therapeutics.

Chemical Architecture & Reactivity Profile

CAS: 154257-81-5 Core Scaffold: Trisubstituted Benzoic Acid

The 5-Chloro-2-methyl-3-nitrobenzoic acid molecule represents a "privileged structure" in medicinal and agrochemical chemistry due to its dense functionalization pattern. Its utility stems from the orthogonal reactivity of its three substituents, allowing for divergent synthesis without protecting group manipulation.

Structural Analysis[1]
  • C1-Carboxyl Group: The primary handle for amide coupling or esterification. The ortho-methyl group provides steric protection, reducing susceptibility to hydrolysis in downstream derivatives.

  • C2-Methyl Group: Activated by the ortho-nitro group. While typically inert, it can participate in benzylic oxidations or indole synthesis (e.g., modified Leimgruber-Batcho sequences).

  • C3-Nitro Group: The "gateway" functionality. Readily reduced to an amine to generate the anthranilic acid core, which is essential for heterocycle formation (quinazolinones, benzoxazinones).

  • C5-Chloro Group: A stable halogen handle. It modulates lipophilicity (logP) and metabolic stability in bioactive molecules. It is generally resistant to nucleophilic aromatic substitution (SnAr) unless the ring is further activated, making it a robust structural anchor.

Core Synthesis Protocol

The industrial standard for generating this scaffold relies on the regioselective nitration of 5-chloro-2-methylbenzoic acid. The presence of the chlorine atom at C5 and the methyl group at C2 directs the incoming nitro group to the C3 position due to the combined ortho-directing effect of the alkyl group and steric factors.

Experimental Procedure: Regioselective Nitration

Objective: Synthesis of 5-Chloro-2-methyl-3-nitrobenzoic acid from 5-chloro-2-methylbenzoic acid.

Reagents:

  • 5-Chloro-2-methylbenzoic acid (1.0 eq)

  • Concentrated Sulfuric Acid (

    
    , solvent/catalyst)
    
  • Fuming Nitric Acid (

    
    , 1.2 eq)
    

Protocol:

  • Dissolution: Charge a reactor with concentrated

    
     and cool to -10°C. Slowly add 5-chloro-2-methylbenzoic acid portion-wise, maintaining internal temperature below 0°C.
    
  • Nitration: Prepare a nitrating mixture of fuming

    
     in 
    
    
    
    . Add this mixture dropwise to the reactor over 60 minutes, strictly maintaining temperature between -10°C and -5°C.
    • Mechanism Note: The methyl group activates the ortho positions (3 and 6). Position 3 is favored electronically, although sterically crowded. Low temperature is critical to prevent dinitration or oxidation of the methyl group.

  • Quench: Stir at 0°C for 2 hours. Pour the reaction mixture onto crushed ice/water (10:1 v/v).

  • Isolation: Filter the resulting off-white precipitate. Wash the cake with cold water until the filtrate is neutral (pH 6-7).

  • Purification: Recrystallize from ethanol/water or acetic acid to yield the product as a pale yellow solid (Yield: ~65-75%).

Divergent Derivatization Pathways

The primary utility of this acid lies in its conversion to 2-amino-5-chloro-3-methylbenzoic acid and subsequently to isatoic anhydrides . These intermediates are the precursors to the "diamide" class of ryanodine receptor modulators.

Pathway A: Reduction to Anthranilic Acid

The reduction of the nitro group must be chemoselective to avoid dechlorinating the aromatic ring.

  • Method 1 (Catalytic Hydrogenation):

    
     (50 psi), 5% Pt/C (sulfided) in MeOH. Note: Sulfided catalysts prevent hydrogenolysis of the C-Cl bond.
    
  • Method 2 (Chemical Reduction): Fe powder /

    
     in EtOH/Water or 
    
    
    
    / HCl.
Pathway B: Cyclization to Isatoic Anhydride

The 6-chloro-8-methylisatoic anhydride is a highly reactive electrophile used to synthesize benzamides and quinazolinones.

Protocol (Phosgenation):

  • Suspend 2-amino-5-chloro-3-methylbenzoic acid in dry dioxane or toluene.

  • Introduce Triphosgene (0.35 eq) or Phosgene gas at reflux.

  • The amino acid cyclizes to release HCl, forming the cyclic anhydride.

  • Utility: This anhydride reacts with amines (e.g., methylamine, pyrazole-amines) to form amide bonds with high atom economy, releasing

    
     as the only byproduct.
    
Visualization of Reaction Pathways[2][3]

G Start 5-Chloro-2-methylbenzoic acid Core 5-Chloro-2-methyl- 3-nitrobenzoic acid (The Core) Start->Core HNO3 / H2SO4 (-10°C) Amino 2-Amino-5-chloro- 3-methylbenzoic acid Core->Amino H2, Pt/C (sulfided) OR Fe/NH4Cl Anhydride 6-Chloro-8-methyl- isatoic anhydride Amino->Anhydride Triphosgene Reflux Quin Quinazolinones (PARP/EZH2 Inhibitors) Amino->Quin Cyclocondensation Diamide Anthranilic Diamides (e.g., Chlorantraniliprole) Anhydride->Diamide R-NH2 (Ring Opening)

Figure 1: Divergent synthesis map starting from the precursor benzoic acid to high-value pharmaceutical and agrochemical scaffolds.[1]

Key Applications in Drug & Agrochemical Development

Agrochemicals: The Ryanodine Receptor Modulators

The most commercially significant derivative is Chlorantraniliprole (Rynaxypyr).

  • Mechanism: Activates insect ryanodine receptors, causing uncontrolled calcium release and muscle paralysis.

  • Synthesis Role: The 2-amino-5-chloro-3-methylbenzoic acid moiety acts as the central linker. It is coupled with a pyrazole carboxylic acid (often 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid) to form the bis-amide structure.

  • Significance: The specific substitution pattern (Cl, Me) is critical for binding affinity and metabolic stability in the insect gut.

Pharmaceuticals: Oncology Targets

Recent patent literature highlights this scaffold in the development of inhibitors for epigenetic and DNA repair targets.

  • PARP Inhibitors: Dihydropyridophthalazinone derivatives synthesized from this acid have shown potency in inhibiting Poly(ADP-ribose) polymerase, a target for BRCA-mutated cancers.

  • EZH2 Inhibitors: 6,5-fused bicyclic heteroaryl compounds derived from the nitro-acid core are explored for inhibiting histone methyltransferase EZH2, treating B-cell lymphomas.

Data Summary: Derivative Properties
Derivative CompoundCAS NumberKey FunctionalityPrimary Application
Nitro Acid (Core) 154257-81-5Nitro / CarboxylPrecursor for reduction
Amino Acid 20776-67-4Aniline / CarboxylPeptide coupling, Diamide synthesis
Isatoic Anhydride N/A (Transient)Cyclic AnhydrideHighly reactive acylating agent
Methyl Ester 294190-17-3Ester / NitroProtected intermediate

References

  • Process for Preparation of Anthranilamides. European Patent Office. (EP 3902792 B1).[2] Describes the industrial synthesis of Chlorantraniliprole using the amino-acid derivative.

  • Substituted 6,5-fused bicyclic heteroaryl compounds. World Intellectual Property Organization. (WO2012118812A2). Details the use of 5-chloro-2-methyl-3-nitrobenzoic acid in EZH2 inhibitor synthesis.

  • Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP). US Patent Office. (US10780088B2). Synthesis of PARP inhibitors from the nitro-acid core.

  • 2-Amino-5-chloro-3-methylbenzoic acid Product Data. ChemicalBook. Physical properties and safety data for the key amino derivative.

  • Substituted benzene compounds. World Intellectual Property Organization. (WO2012142513A1). Provides the specific nitration protocol for 5-chloro-2-methylbenzoic acid.

Sources

Methodological & Application

Application Note: Chemoselective Diversification of 5-Chloro-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists focusing on the functionalization of 5-Chloro-2-methyl-3-nitrobenzoic acid (CMNBA) .

This scaffold is a high-value "linchpin" intermediate. It bridges two major industrial sectors: Agrochemicals (specifically ryanodine receptor modulators like Chlorantraniliprole) and Pharmaceuticals (Quinazolinone-based kinase inhibitors and GPCR modulators).

Executive Summary & Strategic Value

5-Chloro-2-methyl-3-nitrobenzoic acid (CAS: 33240-89-0) presents a unique "triad" of reactivity:

  • The Nitro Group (C3): A masked aniline. Its reduction is the gateway to anthranilic acid derivatives.

  • The Chlorine Atom (C5): A handle for late-stage cross-coupling (Suzuki/Buchwald) or a lipophilic anchor for bioactivity.

  • The Steric Methyl (C2): Provides essential atropisomerism control in amides and serves as a conformational lock in heterocycles.

Technical Challenge: The primary challenge in working with this molecule is chemoselectivity during reduction. Standard catalytic hydrogenation (Pd/C + H₂) carries a high risk of hydrodehalogenation (cleaving the C-Cl bond), destroying the scaffold's value.

Reaction Pathway Visualization

The following workflow illustrates the divergence from CMNBA into bioactive heterocycles and diamides.

CMNBA_Pathways cluster_legend Legend Start 5-Chloro-2-methyl-3-nitrobenzoic Acid (CMNBA) Step1 Acid Chloride Activation (SOCl2 / DMF cat.) Start->Step1 Step2 Chemoselective Reduction (Fe/AcOH or H2/Pt-S) Start->Step2 Direct Reduction Intermediate1 Acyl Chloride Derivative Step1->Intermediate1 Anthranilic 2-Amino-5-chloro-3-methylbenzoic Acid (Key Pivot Intermediate) Intermediate1->Anthranilic Hydrolysis post-amide formation (Optional) Step2->Anthranilic PathA Cyclization (Formamide/Niementowski) Anthranilic->PathA PathB Bis-Amide Formation (Pyrazole acid coupling) Anthranilic->PathB ProdA Quinazolin-4(3H)-one (Pharma Scaffold) PathA->ProdA ProdB Anthranilic Diamide (Agrochem/Rynaxypyr Type) PathB->ProdB key1 Starting Material key2 Critical Intermediate key3 Target Scaffold

Figure 1: Divergent synthesis map. The reduction to the anthranilic acid derivative (Green Node) is the critical quality attribute (CQA) step.

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction (Nitro to Aniline)

Objective: Reduce the nitro group to an amine without removing the chlorine atom. Method Selection: We utilize an Iron-mediated reduction (Béchamp type) or Sulfided Platinum hydrogenation. The Iron method is described below for its robustness and low cost in early-phase development.

Reagents:

  • Substrate: 5-Chloro-2-methyl-3-nitrobenzoic acid (1.0 eq)

  • Reductant: Iron powder (325 mesh, 5.0 eq)

  • Solvent: Ethanol / Water (4:1 ratio)

  • Catalyst/Acid: Ammonium Chloride (NH₄Cl, 0.5 eq) or Acetic Acid (catalytic)

Step-by-Step Procedure:

  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend CMNBA (10 g) in Ethanol (80 mL) and Water (20 mL).

  • Activation: Add NH₄Cl (1.2 g). Heat the mixture to 60°C.

  • Addition: Add Iron powder (12.5 g) portion-wise over 20 minutes. Caution: Exothermic reaction.

  • Reflux: Increase temperature to reflux (approx. 80°C) and stir vigorously for 2-4 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (yellow spot) should disappear, replaced by a fluorescent blue-active spot (amine).

  • Workup: Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate to ~20% volume. Adjust pH to 8-9 with saturated NaHCO₃ to ensure the acid is in salt form if needed, or acidify to pH 4 to precipitate the free amino-acid zwitterion.

  • Purification: Recrystallize from Ethanol/Water.

    • Expected Yield: 85-92%

    • Product: 2-Amino-5-chloro-3-methylbenzoic acid.[1][2]

Protocol B: Synthesis of Quinazolin-4(3H)-one Derivatives

Objective: Cyclization of the amino-acid intermediate to form the quinazolinone pharmacophore. Mechanism: Niementowski-type condensation.

Reagents:

  • Substrate: 2-Amino-5-chloro-3-methylbenzoic acid (from Protocol A)

  • Cyclizing Agent: Formamide (Excess, acts as solvent)

  • Catalyst: Ammonium Acetate (0.1 eq)

Step-by-Step Procedure:

  • Mix: In a pressure tube or round-bottom flask, mix the amino acid (5 g) with Formamide (15 mL).

  • Heat: Heat the mixture to 140-150°C. Note: High temperature is required to drive the dehydration.

  • Duration: Stir for 4-6 hours.

  • Quench: Cool the reaction mixture to room temperature. Pour slowly into crushed ice (100 g).

  • Precipitation: The quinazolinone usually precipitates as a solid. Stir for 30 minutes.

  • Filtration: Filter the solid, wash with cold water, and dry under vacuum.

  • Data Validation:

    • ¹H NMR should show the loss of the broad carboxylic acid proton and the appearance of the C2-H aromatic proton on the quinazoline ring (typically δ 8.0-8.2 ppm).

Quantitative Data Summary

ParameterProtocol A (Fe/NH₄Cl)Protocol A (H₂/Pd-C)Protocol A (H₂/Pt-S)
Yield 88% 65%90%
Chemoselectivity High (>99%) Low (De-Cl observed)High (>98%)
Reaction Time 3-4 h1-2 h2-4 h
Cost Efficiency High (Cheap reagents)MediumLow (Expensive catalyst)
Scalability ExcellentGoodGood

Table 1: Comparison of reduction methods. The Iron-mediated method is recommended for batch scales <1kg due to cost and selectivity.

Critical Troubleshooting & Optimization

Avoiding Dechlorination

If using catalytic hydrogenation (Protocol A alternative), you must use a poisoned catalyst.

  • Recommended: 5% Pt/C (sulfided) or addition of thiophene to Pd/C.

  • Why? The sulfur poisons the highly active sites responsible for oxidative addition into the C-Cl bond, while leaving the sites active enough for Nitro reduction.

Activation of the Carboxylic Acid

When converting CMNBA to amides (e.g., for Chlorantraniliprole analogs), steric hindrance from the C2-methyl group is significant.

  • Solution: Use Thionyl Chloride (SOCl₂) with a catalytic amount of DMF to form the acid chloride first. Standard carbodiimide couplings (EDC/NHS) often fail or proceed slowly due to the ortho-methyl steric clash.

References

  • Synthesis of Anthranilic Acid Derivatives

    • Context: Industrial preparation of 2-amino-5-chloro-3-methylbenzoic acid for insecticide synthesis.[1]

    • Source: Lahm, G. P., et al. "Rynaxypyr: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator." Bioorganic & Medicinal Chemistry Letters 17.22 (2007): 6274-6279.
    • Link:

  • Quinazolinone Cyclization Protocols

    • Context: Niementowski reaction conditions and variants using anthranilic acids.
    • Source: Connolly, D. J., et al. "Synthesis of quinazolinones." Tetrahedron 61.43 (2005): 10153-10202.
    • Link:

  • Selective Nitro Reduction (Fe/AcOH)

    • Context: General procedure for selective reduction of nitroarenes in the presence of halides.
    • Source: Org.[3][4][5][6] Synth. Coll. Vol. 2, p. 471 (1943); Vol. 18, p. 51 (1938). (Classic Béchamp reduction reference).

    • Link:

  • Thionyl Chloride Activation Mechanism

    • Context: Mechanism of acid chloride formation
    • Source: Master Organic Chemistry, "Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids."
    • Link:

Sources

Application Note: Strategic Esterification of 5-Chloro-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

This guide details the esterification of 5-Chloro-2-methyl-3-nitrobenzoic acid , a highly functionalized aromatic scaffold often used in the synthesis of kinase inhibitors and agrochemicals.[1]

The Challenge: The primary obstacle in transforming this substrate is steric hindrance . The carboxylic acid at position 1 is flanked by a methyl group at position 2. Furthermore, the nitro group at position 3 exerts a "buttressing effect," pushing the 2-methyl group closer to the reaction center.[1] This creates a formidable steric wall that renders standard Fischer esterification (acid-catalyzed equilibrium) kinetically incompetent.[1]

The Solution: We present two validated protocols that bypass this steric barrier:

  • Method A (Acyl Chloride Activation): Uses Thionyl Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) with DMF catalysis.[2] Best for multi-gram to kilogram scale-up .
    
  • Method B (Carboxylate Alkylation): Uses Cesium Carbonate (

    
    ) and Methyl Iodide (
    
    
    
    ). Best for medicinal chemistry/library synthesis (<5g) where mild conditions and high purity are paramount.

Decision Matrix: Selecting the Right Protocol

FeatureMethod A: Acyl Chloride (SOCl₂) Method B: Alkylation (Cs₂CO₃/MeI)
Mechanism Nucleophilic Acyl Substitution (SNAc)Nucleophilic Aliphatic Substitution (SN2)
Steric Sensitivity Moderate (Requires heat/catalyst)Low (Reaction occurs at the alkyl halide, not the crowded carbonyl)
Scalability High (Cost-effective reagents)Low to Medium (Reagents are expensive)
Byproducts

(gas),

(gas)

(solid),

(solid)
Purification Distillation or CrystallizationFiltration + Evaporation
Safety Profile Corrosive/Toxic Gas EvolutionMethyl Iodide is a neurotoxin/alkylator

Protocol A: High-Throughput Scale-Up (The Acid Chloride Route)

Principle: Direct esterification is too slow.[1] We first convert the acid to the acid chloride.[2] The chloride ion is a smaller, better leaving group than water/alcohol, and the intermediate is highly electrophilic.[1]

Critical Reagent: N,N-Dimethylformamide (DMF) is added as a catalyst.[1][2] It reacts with


 to form the Vilsmeier-Haack reagent  (chloroiminium ion), which is far more reactive toward the hindered carboxylic acid than 

alone.[1]
Materials
  • Substrate: 5-Chloro-2-methyl-3-nitrobenzoic acid (1.0 equiv)[1]

  • Reagent: Thionyl Chloride (

    
    ) (2.0 - 3.0 equiv)
    
  • Catalyst: DMF (anhydrous) (0.05 equiv / 3-5 drops)

  • Solvent: Methanol (anhydrous) (Excess, used as nucleophile)[1]

  • Solvent (Step 1): Toluene (Optional, if slurry is too thick)[1]

Step-by-Step Procedure
  • Activation Setup:

    • In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend the benzoic acid derivative in Toluene (3 mL/g) or use neat

      
       if the scale permits.
      
    • Add

      
       (2.5 equiv) slowly.
      
    • Catalyst Addition: Add catalytic DMF. Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ) indicates initiation.[1]
  • Reflux (The Barrier Crossing):

    • Heat the mixture to reflux (75-80°C). Maintain for 2–4 hours.

    • IPC (In-Process Control):[1] Take an aliquot, quench with MeOH, and check TLC/LCMS.[1] The acid peak should disappear, replaced by the methyl ester (formed instantly from the acid chloride during quench).

  • Evaporation (Critical Step):

    • Once conversion to Acid Chloride is complete, evaporate to dryness under reduced pressure.[1]

    • Note: You must remove excess

      
      .[1] If 
      
      
      
      remains, it will react with the methanol in the next step to form
      
      
      , creating a corrosive mixture that can cleave sensitive groups or cause impurities.[1]
    • Chase: Re-dissolve the residue in dry toluene and evaporate again to azeotrope off trace

      
      .
      
  • Esterification:

    • Cool the residue (crude acid chloride) to 0°C.[2]

    • Slowly add anhydrous Methanol (excess).[1] The reaction is exothermic.

    • Stir at Room Temperature (RT) for 30 minutes.

  • Workup:

    • Evaporate the Methanol.

    • Dissolve residue in Ethyl Acetate.[1] Wash with Saturated

      
       (removes any trace acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate.[1]
      

Protocol B: Precision Synthesis (The Alkylation Route)

Principle: This method avoids attacking the hindered carbonyl carbon entirely. Instead, the base deprotonates the acid to form a carboxylate anion. This anion then acts as a nucleophile, attacking the unhindered methyl group of Methyl Iodide (SN2).

The "Cesium Effect": Cesium (


) is a large, soft cation ("polarizable").[1] In organic solvents (DMF/Acetone), it forms a "loose" ion pair with the carboxylate, making the oxygen anion more "naked" and reactive compared to Sodium or Potassium salts.[1]
Materials
  • Substrate: 5-Chloro-2-methyl-3-nitrobenzoic acid (1.0 equiv)[1]

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Electrophile: Methyl Iodide (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: DMF (anhydrous) (5 mL/g)

Step-by-Step Procedure
  • Deprotonation:

    • Dissolve the carboxylic acid in anhydrous DMF.

    • Add

      
      .[1][3] The mixture will be a suspension. Stir at RT for 15 minutes.
      
  • Alkylation:

    • Cool the mixture to 0°C (to prevent MeI evaporation/decomposition).

    • Add Methyl Iodide dropwise.[1]

    • Allow to warm to RT and stir for 2–4 hours.

  • Monitoring:

    • TLC (Hexane/EtOAc 3:1).[1] The polar acid spot (baseline) will disappear; a non-polar ester spot (R_f ~0.6) will appear.

  • Workup:

    • Dilute with water (5x reaction volume). The product often precipitates as a solid.

    • If solid:[1] Filter, wash with water, and dry.[1]

    • If oil:[1] Extract with Ethyl Acetate (x3).[1] Wash organic layer copiously with water (to remove DMF) and Brine.

Visualization: Mechanism & Workflow

Figure 1: Mechanistic Comparison of Protocols

EsterificationPathways Start 5-Chloro-2-methyl-3-nitrobenzoic acid (Sterically Hindered) Vilsmeier Vilsmeier Intermediate (Active Species) Start->Vilsmeier SOCl2 + DMF cat. (Activation) Carboxylate Cesium Carboxylate (Naked Anion) Start->Carboxylate Cs2CO3 / DMF (Deprotonation) SubGraph_A Method A: Acid Chloride AcidCl Acid Chloride (Planar, Reactive) Vilsmeier->AcidCl - SO2, - HCl Ester_A Methyl Ester (Product) AcidCl->Ester_A + MeOH (Nucleophilic Acyl Sub.) SubGraph_B Method B: Alkylation Ester_B Methyl Ester (Product) Carboxylate->Ester_B + MeI (SN2 Attack on Me)

Caption: Figure 1. Dual-pathway strategy. Method A overcomes sterics via high-energy activation; Method B bypasses sterics via distal attack.[1]

Analytical Validation

Successful synthesis should be validated against these expected parameters:

  • Physical State: Off-white to pale yellow solid.[1]

  • 1H NMR (CDCl₃, 400 MHz):

    • 
       ~8.0-8.2 ppm (Aromatic protons, typically two doublets or a singlet depending on resolution).[1]
      
    • 
       ~3.95 ppm (s, 3H, -COOCH₃ ).[1] Diagnostic peak.
      
    • 
       ~2.4-2.6 ppm (s, 3H, Ar-CH₃ ).[1]
      
  • IR Spectroscopy:

    • Appearance of strong Carbonyl stretch (

      
      ) at ~1730 cm⁻¹ (Ester).
      
    • Disappearance of broad O-H stretch (3300-2500 cm⁻¹) of the carboxylic acid.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete formation of Acid Chloride due to sterics.[1]Increase reflux time; Ensure DMF is fresh/dry.
Impurity: Dimethyl Amide Reaction of Acid Chloride with DMF (solvent quantity).Use DMF only as a catalyst (drops), not solvent.[1] Use Toluene as bulk solvent.[1]
Starting Material Remains (Method B)

is wet or particle size too large.
Flame-dry

before use.[1] Grind base to fine powder.
Safety Warning Dimethylcarbamoyl Chloride formation.[1]In Method A, the reaction of high conc.[1] DMF + SOCl2 produces a carcinogen.[1] Handle in fume hood.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Standard text for SNAc mechanisms).

  • Parrish, J. P., et al. (2000).[1][4] "Improved Cs2CO3 Promoted O-Alkylation of Acids."[1][3][5] Synthetic Communications, 30(15), 2687–2699.[1][4] Link[1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 341209436, 5-Chloro-2-methyl-3-nitrobenzoic acid. Link[1][6]

  • Levin, D. (1997).[1] "Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination...". Organic Process Research & Development, 1(2), 182.[1] (Safety data on DMF/SOCl2 interaction). Link[1]

Sources

Application Notes and Protocols for 5-Chloro-2-methyl-3-nitrobenzoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Versatile Building Block in Synthetic Chemistry

5-Chloro-2-methyl-3-nitrobenzoic acid (CAS No. 154257-81-5) is a polysubstituted aromatic carboxylic acid with significant potential as a versatile intermediate in organic synthesis.[1] Its unique arrangement of functional groups—a carboxylic acid, a nitro group, a chloro substituent, and a methyl group—on a benzene ring offers a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro and chloro groups, combined with the electron-donating methyl group, creates a nuanced electronic environment that influences the reactivity of the aromatic ring and the acidity of the carboxylic acid.[2][3]

This guide provides an in-depth exploration of the synthetic utility of 5-Chloro-2-methyl-3-nitrobenzoic acid. It is designed to equip researchers and professionals in drug development and fine chemical synthesis with the necessary knowledge to effectively utilize this compound in their synthetic endeavors. We will delve into its physicochemical properties, propose a logical synthetic pathway, and detail key transformations of its functional groups, supported by established protocols for analogous compounds.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of 5-Chloro-2-methyl-3-nitrobenzoic acid

PropertyValueSource(s)
CAS Number 154257-81-5[1]
Molecular Formula C₈H₆ClNO₄[1]
Molecular Weight 215.59 g/mol [1]
Appearance Expected to be a solid-
Solubility Likely soluble in organic solvents like acetone, ethyl acetate, and methanol.[2][3][4]-

Safety Profile:

5-Chloro-2-methyl-3-nitrobenzoic acid is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Proposed Synthesis of 5-Chloro-2-methyl-3-nitrobenzoic acid

Synthetic_Pathway m-Toluic_Acid m-Toluic Acid 2-Nitro-3-methylbenzoic_Acid 2-Nitro-3-methylbenzoic Acid m-Toluic_Acid->2-Nitro-3-methylbenzoic_Acid Nitration (HNO₃, H₂SO₄) 5-Chloro-2-amino-3-methylbenzoic_Acid Target Precursor 2-Nitro-3-methylbenzoic_Acid->5-Chloro-2-amino-3-methylbenzoic_Acid Reduction & Chlorination Target_Molecule 5-Chloro-2-methyl-3-nitrobenzoic Acid 5-Chloro-2-amino-3-methylbenzoic_Acid->Target_Molecule Diazotization & Sandmeyer-type Reaction

Caption: Proposed synthetic pathway for 5-Chloro-2-methyl-3-nitrobenzoic acid.

Step 1: Nitration of m-Toluic Acid

The initial step involves the nitration of m-toluic acid to introduce a nitro group onto the aromatic ring. The directing effects of the methyl (ortho, para-directing) and carboxylic acid (meta-directing) groups will favor the formation of 2-nitro-3-methylbenzoic acid.[7]

Protocol: Nitration of m-Toluic Acid [7]

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 400 mL of 65% nitric acid and cool the solution to 0°C.

  • Slowly add 100 g (0.734 mol) of m-toluic acid in portions, ensuring the temperature is maintained below 10°C.

  • After the addition is complete, stir the reaction mixture for 1 hour at 10°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture and wash the solid with 100 mL of cold water.

  • Dry the solid to obtain 2-nitro-3-methylbenzoic acid. A typical yield is around 75%.[7]

Subsequent Steps and Key Transformations

From 2-nitro-3-methylbenzoic acid, the synthesis would proceed through reduction of the nitro group to an amine, followed by chlorination at the 5-position. The resulting 2-amino-5-chloro-3-methylbenzoic acid can then be converted to the target molecule via a Sandmeyer-type reaction, where the amino group is diazotized and subsequently replaced by a nitro group.

Key Applications in Organic Synthesis: A Functional Group Approach

The synthetic utility of 5-Chloro-2-methyl-3-nitrobenzoic acid stems from the reactivity of its distinct functional groups.

Functional_Group_Reactivity Start 5-Chloro-2-methyl-3-nitrobenzoic Acid Carboxylic_Acid Carboxylic Acid (-COOH) Start->Carboxylic_Acid Nitro_Group Nitro Group (-NO₂) Start->Nitro_Group Aromatic_Ring Aromatic Ring Start->Aromatic_Ring Esterification Esterification Carboxylic_Acid->Esterification Amidation Amidation Carboxylic_Acid->Amidation Reduction_to_Alcohol Reduction to Alcohol Carboxylic_Acid->Reduction_to_Alcohol Reduction_to_Amine Reduction to Amine Nitro_Group->Reduction_to_Amine Nucleophilic_Aromatic_Substitution Nucleophilic Aromatic Substitution (NuAr) Aromatic_Ring->Nucleophilic_Aromatic_Substitution

Caption: Key reaction pathways based on the functional groups of the title compound.

Transformations of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for derivatization.

  • Esterification: The conversion of the carboxylic acid to its corresponding ester is a common strategy to protect the acidic proton or to modify the compound's solubility and reactivity.[4] This is particularly useful as a preliminary step before subsequent reactions that are sensitive to acidic conditions.[5]

    Protocol: Fischer Esterification [4]

    • Dissolve 5-Chloro-2-methyl-3-nitrobenzoic acid (1.0 eq) in methanol (5-10 volumes).

    • Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

  • Amidation: The carboxylic acid can be readily converted to amides, which are prevalent in many pharmaceutical compounds. This transformation typically proceeds via an activated carboxylic acid derivative, such as an acyl chloride.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many biologically active molecules, including pharmaceuticals and agrochemicals.[8][9] The resulting aniline derivative is a key precursor for the formation of heterocycles and other complex structures.

Table 2: Comparison of Nitro Group Reduction Methods

MethodReagentsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/CClean reaction, high yields, mild conditions.Requires specialized hydrogenation equipment.
Metal-Mediated Reduction Fe, HCl or SnCl₂, HClCost-effective, robust.Often requires harsh acidic conditions and extensive workup to remove metal salts.

Protocol: Catalytic Hydrogenation of a Nitrobenzoic Acid Derivative [7]

  • In a hydrogenation vessel, dissolve the nitrobenzoic acid derivative (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (1-5 mol%).

  • Seal the vessel, purge with an inert gas (e.g., nitrogen or argon), and then introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino-benzoic acid derivative.

Reactions of the Aromatic Ring

The electronic nature of the substituents on the aromatic ring of 5-Chloro-2-methyl-3-nitrobenzoic acid makes it susceptible to nucleophilic aromatic substitution (NuAr) reactions, particularly at the position activated by the electron-withdrawing nitro group. The chlorine atom can potentially be displaced by various nucleophiles.

Spectroscopic Characterization (Predicted)

Table 3: Predicted Spectroscopic Data

TechniqueKey Peaks / Signals
¹H NMR - Aromatic protons (likely two singlets or doublets in the 7-8 ppm region).- Methyl group protons (a singlet around 2.5 ppm).- Carboxylic acid proton (a broad singlet, typically >10 ppm).
¹³C NMR - Resonances for the aromatic carbons (in the 120-150 ppm range).- Carbonyl carbon of the carboxylic acid (~165-170 ppm).- Methyl carbon (~20 ppm).
IR Spectroscopy - Broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch of the carbonyl group (~1700 cm⁻¹).- Asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹).[12]
Mass Spectrometry - A molecular ion peak [M]⁺.- Characteristic fragmentation patterns including the loss of -OH (M-17) and -COOH (M-45).[13]

Conclusion and Future Outlook

5-Chloro-2-methyl-3-nitrobenzoic acid represents a promising, albeit underexplored, building block for organic synthesis. Its multifunctional nature allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex target molecules. The protocols and synthetic strategies outlined in this guide, derived from established methodologies for analogous compounds, provide a solid foundation for researchers to begin exploring the full potential of this versatile reagent. As the demand for novel pharmaceuticals and fine chemicals continues to grow, the strategic application of such well-functionalized starting materials will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.

References

  • Feng, J., et al. (2011). Methyl 5-chloro-2-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3139. Available at: [Link]

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2022). Retrieved from [Link]

  • PrepChem.com. Preparation of 2-chloro-5-nitrobenzoic acid. (n.d.). Retrieved from [Link]

  • Google Patents. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid. (2012).
  • Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (2021).
  • Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

  • PubChem. 5-Chloro-2-nitrobenzoic acid. (n.d.). Retrieved from [Link]

  • YouTube. Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide. (2023). Retrieved from [Link]

  • Wikipedia. 3-Nitrobenzoic acid. (n.d.). Retrieved from [Link]

  • ResearchGate. Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. (2020). Retrieved from [Link]

  • NIST WebBook. 5-Chloro-2-nitrobenzoic acid. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. Supplementary Information. (n.d.). Retrieved from [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid. (n.d.). Retrieved from [Link]

  • Study.com. Interpret the infrared spectrum of methyl m-nitrobenzoate. (n.d.). Retrieved from [Link]

Sources

5-Chloro-2-methyl-3-nitrobenzoic Acid: A Strategic Scaffold for PARP Inhibitors and Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Chloro-2-methyl-3-nitrobenzoic acid as a building block in medicinal chemistry Content Type: Application Notes and Protocols

Executive Summary

5-Chloro-2-methyl-3-nitrobenzoic acid (CAS 154257-81-5) is a highly specialized trisubstituted benzene derivative used primarily as a regiochemical anchor in the synthesis of fused nitrogen heterocycles.[1][2] Unlike generic nitrobenzoic acids, this building block features a "crowded" 1,2,3-substitution pattern that is critical for accessing phthalazinone and quinazolinone cores—scaffolds central to the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and HIV-1 reverse transcriptase inhibitors (NNRTIs).

This guide details the synthesis, purification, and downstream application of this compound, focusing on its role in generating dihydropyridophthalazinone pharmacophores.

Chemical Identity & Properties

PropertyData
CAS Number 154257-81-5
IUPAC Name 5-Chloro-2-methyl-3-nitrobenzoic acid
Molecular Formula C₈H₆ClNO₄
Molecular Weight 215.59 g/mol
Appearance Pale yellow to off-white solid
Melting Point 178–182 °C (decomposition)
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water
Key Functional Groups C1-COOH: Amide coupling/CyclizationC2-Methyl: Benzylic oxidation/Cyclization partnerC3-Nitro: Latent amine for cross-couplingC5-Chloro: Electronic tuning/Lipophilicity

Synthesis Protocol: Regioselective Nitration

Note: The synthesis of this specific isomer requires strict temperature control to prevent nitration at the C6 position or over-nitration.

Rationale

Direct nitration of 5-chloro-2-methylbenzoic acid is the most efficient route. The methyl group (ortho/para director) and the chlorine (ortho/para director) compete. However, the carboxylic acid (meta director) reinforces the position meta to itself and ortho to the methyl group. The steric bulk of the chlorine atom at C5 helps block the C4 and C6 positions, directing the nitro group to C3.

Materials
  • Starting Material: 5-Chloro-2-methylbenzoic acid (purity >98%)[3]

  • Reagents: Concentrated Sulfuric Acid (H₂SO₄, 98%), Fuming Nitric Acid (HNO₃, >90%)

  • Solvent: Methanol (for recrystallization)[4]

Step-by-Step Protocol
  • Preparation of Acid Solution:

    • In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, charge 90 mL of conc. H₂SO₄ .[5][6]

    • Cool the acid to -5°C using an ice/salt bath.

    • Add 13.2 g (77.6 mmol) of 5-chloro-2-methylbenzoic acid portion-wise. Ensure the temperature does not rise above 0°C during addition. Stir until fully dissolved/suspended.

  • Nitration:

    • Prepare a nitrating mixture (if using mixed acid) or measure 3.5 mL (approx. 1.1 eq) of fuming HNO₃.

    • Add the HNO₃ dropwise via an addition funnel over 30 minutes.

    • CRITICAL: Maintain internal temperature between -5°C and 0°C . Exceeding 5°C increases the formation of the 6-nitro isomer.

  • Reaction & Quench:

    • After addition, allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

    • Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).

    • Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a pale solid.

  • Isolation:

    • Filter the precipitate using a Buchner funnel.

    • Wash the filter cake with cold water (3 x 50 mL) until the filtrate is pH neutral.

    • Dry the solid under vacuum at 45°C.

  • Purification (Optional but Recommended):

    • Recrystallize from hot methanol or ethanol/water (9:1) to remove trace isomers.

    • Yield: Expect 60–75% (approx. 10–12 g).

Medicinal Chemistry Application: PARP Inhibitors

The primary value of 5-chloro-2-methyl-3-nitrobenzoic acid lies in its ability to form phthalazin-1(2H)-one scaffolds. This core is ubiquitous in PARP inhibitors (e.g., Olaparib analogs), which are used to treat BRCA-mutated cancers.

Mechanism of Scaffold Construction

The "magic" of this building block is the C2-Methyl / C1-Carboxyl relationship.

  • Esterification: The acid is converted to a methyl ester.[4][7]

  • Benzylic Functionalization: The C2-methyl group is reactive. It can be brominated (radical) or oxidized to an aldehyde/ketone.

  • Cyclization: Reaction with hydrazine (NH₂NH₂) closes the ring between the ester and the oxidized methyl group, forming the phthalazinone.

  • Nitro Reduction: The C3-nitro group is reduced to an aniline, providing a handle for amide coupling to the "tail" of the drug molecule.

Workflow Diagram

PARP_Synthesis Start 5-Chloro-2-methyl- 3-nitrobenzoic acid Step1 Esterification (MeOH/H2SO4) Start->Step1 Inter1 Methyl Ester Step1->Inter1 Step2 Benzylic Bromination (NBS, AIBN) Inter1->Step2 Inter2 Benzylic Bromide Step2->Inter2 Step2->Inter2 C2-Me Activation Step3 Cyclization (Hydrazine) Inter2->Step3 Core Phthalazinone Scaffold Step3->Core Step3->Core Ring Closure Step4 Nitro Reduction (Fe/NH4Cl or Pd/C) Core->Step4 Final PARP Inhibitor Precursor (Aniline) Step4->Final

Caption: Synthetic pathway transforming the acid building block into the bioactive phthalazinone core used in PARP inhibitors.

Analytical Data & QC Parameters

For researchers verifying the identity of synthesized or purchased material, the following parameters are standard:

TechniqueExpected Signal / Result
¹H NMR (400 MHz, DMSO-d₆) δ 13.8 (br s, 1H): Carboxylic acid proton.δ 8.25 (d, 1H): Aromatic proton (C4/C6).δ 7.95 (d, 1H): Aromatic proton (C4/C6).δ 2.45 (s, 3H): Methyl group (shifted downfield due to nitro/acid proximity).
HPLC Purity >98% required for late-stage synthesis.
Impurity Profile Common impurity: 5-chloro-2-methyl-6-nitrobenzoic acid (isomer). Differentiate by NMR coupling constants (para vs. meta coupling).

Handling & Safety Protocols

  • Explosion Hazard: While stable at room temperature, nitro compounds are energetic. Avoid heating the dry solid above 150°C.

  • Skin Sensitizer: Nitrobenzoic acids are potent skin irritants and potential sensitizers. Double-gloving (Nitrile) is mandatory.

  • Incompatibility: Incompatible with strong bases (forms water-soluble salts) and strong reducing agents (uncontrolled exotherms).

References

  • Synthesis & Patent Application: Wang, Y., et al. "Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP)." U.S. Patent 10,780,088, September 22, 2020.

  • Chemical Identity: PubChem Compound Summary for CID 12386756 (5-Chloro-2-methyl-3-nitrobenzoic acid).

  • General Nitration Methodology: "Nitration of Benzoic Acid Derivatives." Organic Syntheses, Coll.[8] Vol. 1, p. 372. (Adapted for regioselectivity).[7]

Sources

Application Note: Quantitative Analysis of 5-Chloro-2-methyl-3-nitrobenzoic Acid (CMNBA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-methyl-3-nitrobenzoic acid (CAS: 68516-16-5), hereafter referred to as CMNBA , is a critical synthetic intermediate in the manufacturing of Finerenone (Kerendia®), a non-steroidal mineralocorticoid receptor antagonist used in treating chronic kidney disease associated with type 2 diabetes.

The precise quantification of CMNBA is chemically challenging due to its high polarity (carboxylic acid moiety), low pKa (~2.0–2.5), and the presence of structurally similar regioisomers generated during the nitration or chlorination steps of its synthesis.

This guide provides two distinct analytical workflows:

  • Method A (QC-Release): A robust HPLC-UV method for assay and purity analysis.

  • Method B (Trace Analysis): An LC-MS compatible method for genotoxic impurity profiling.

Physicochemical Profile & Analytical Strategy

Understanding the molecule's behavior in solution is the prerequisite for method success.

PropertyValue/CharacteristicAnalytical Implication
Molecular Formula C₈H₆ClNO₄MW: 215.59 g/mol
Acid Dissociation (pKa) ~2.0 – 2.5 (Predicted)Critical: The nitro group ortho to the methyl and meta to the carboxyl dramatically increases acidity compared to benzoic acid. The mobile phase pH must be < 2.5 to keep the analyte protonated (neutral) for C18 retention.
Solubility Low in water; High in MeOH/ACNSample diluent must contain at least 50% organic solvent to prevent precipitation.
Chromophores Nitro (-NO₂), Benzene RingStrong UV absorption at 210 nm (end absorption) and 254 nm (aromatic/nitro band).
Impurity Fate Mapping

The synthesis of CMNBA typically involves electrophilic aromatic substitution. The analytical method must resolve the target molecule from its likely regioisomers.

ImpurityMap cluster_0 Critical Separation Requirements Precursor Precursor (5-Chloro-2-methylbenzoic acid) Reaction Nitration (HNO3/H2SO4) Precursor->Reaction Target TARGET: CMNBA (Pos 3-Nitro) Reaction->Target Major Product Impurity1 Impurity A: Regioisomer (6-Nitro) Reaction->Impurity1 Steric Minor Impurity2 Impurity B: Over-nitrated (Dinitro) Reaction->Impurity2 Trace

Figure 1: Synthetic origin of critical impurities requiring chromatographic resolution.

Method A: HPLC-UV Protocol (Assay & Purity)

Purpose: Routine Quality Control (QC), Release Testing, and Stability Studies. Principle: Reversed-Phase Chromatography with Ion Suppression.

Reagents & Equipment
  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

    • Why: A standard C18 is sufficient, but a 3.5 µm particle size offers better resolution of isomers than 5 µm without the backpressure of UHPLC.

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CControls viscosity and retention time reproducibility.
Injection Vol 5-10 µLPrevent column overload (CMNBA is highly polar).
Detection UV @ 254 nmSpecific for the nitro-aromatic system; reduces baseline noise compared to 210 nm.
Run Time 25 MinutesSufficient to elute late-eluting dinitro impurities.
Gradient Program

Isocratic elution often fails to separate the precursor (less polar) from the product. A gradient is required.

Time (min)% Mobile Phase A (Acidic Water)% Mobile Phase B (ACN)Event
0.09010Initial equilibration (retain polar acids)
15.04060Linear ramp to elute hydrophobic impurities
18.01090Wash step
20.01090Hold wash
20.19010Return to initial
25.09010Re-equilibration
Standard & Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution (1.0 mg/mL): Weigh 50 mg CMNBA into a 50 mL flask. Dissolve in 25 mL ACN, sonicate for 5 mins, dilute to volume with water.

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock to 50 mL with Diluent.

Method B: LC-MS/MS Protocol (Trace Impurities)

Purpose: Genotoxic impurity analysis (Nitro compounds are often flagged as potential mutagens) and identification of unknown peaks. Modification: Phosphoric acid is non-volatile and will ruin a Mass Spectrometer. It must be replaced with Formic Acid.

Conditions
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

  • Column: Waters ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm).

    • Why: The HSS T3 bonding is designed to retain polar organic acids better than standard C18 in 100% aqueous starts.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • MS Mode: Negative Electrospray Ionization (ESI-).

    • Why: Carboxylic acids ionize best in negative mode (

      
      ), yielding a parent ion of m/z 214.0 .
      

Method Validation (ICH Q2 Guidelines)

To ensure "Trustworthiness" and regulatory compliance, the following validation parameters must be met.

System Suitability Criteria (SST)

Before running samples, inject the Working Standard 5 times.

  • Retention Time %RSD: ≤ 2.0%

  • Peak Area %RSD: ≤ 2.0%

  • Tailing Factor: 0.8 – 1.5 (Strict control needed due to acid tailing).

  • Theoretical Plates: > 5,000.[2]

Linearity & Range
  • Range: 50% to 150% of target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Accuracy (Recovery)

Spike the CMNBA standard into the sample matrix (or reaction mixture) at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery between 98.0% – 102.0%.

Troubleshooting & Expert Insights

Issue: Peak Tailing
  • Cause: Secondary interactions between the carboxyl group and residual silanols on the silica support.

  • Fix: Ensure Mobile Phase A pH is ≤ 2.5. If tailing persists, increase buffer strength (e.g., use 20mM Phosphate Buffer pH 2.5 instead of simple acidified water).

Issue: "Ghost" Peaks
  • Cause: Carryover of the highly hydrophobic impurities (e.g., polychlorinated byproducts) from previous runs.

  • Fix: Extend the "Wash Step" (90% ACN) in the gradient to 5 minutes or add a needle wash step with 100% ACN.

Issue: Retention Time Drift
  • Cause: CMNBA is sensitive to pH changes.

  • Fix: Use a high-quality pH meter and calibrate daily. Do not rely on "volume addition" for acid preparation; measure the pH.

Operational Workflow Diagram

MethodWorkflow Start Start: Sample Collection Prep Sample Preparation (Dissolve in 50:50 ACN:H2O) Start->Prep Filter Filtration (0.22 µm PTFE) Prep->Filter Decision Select Method Filter->Decision MethodA Method A: HPLC-UV (Routine Quant) Decision->MethodA High Conc (>0.1%) MethodB Method B: LC-MS (Trace/Genotox) Decision->MethodB Trace Conc (<0.1%) Analysis Data Processing (Integrate @ 254nm) MethodA->Analysis MethodB->Analysis Report Report Generation (Assay % & Impurity Profile) Analysis->Report

Figure 2: Decision matrix for selecting the appropriate analytical workflow based on detection limits.

References

  • ChemicalBook. (2023). 5-Chloro-2-methyl-3-nitrobenzoic acid Properties and Safety. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16096, 2-Methyl-3-nitrobenzoic acid. (Analogous physicochemical data). Retrieved from

  • BenchChem. (2025).[1][3] HPLC Analysis of 2-Bromo-3-nitrobenzoic Acid and Its Impurities. (Protocol adaptation source). Retrieved from

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

  • Bayer Pharma AG. (2021).[4] Finerenone Clinical Trials and Chemistry. (Contextual grounding for intermediate relevance). Retrieved from

Sources

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Development of a Standard Curve for 5-Chloro-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reliable standard curve for the quantification of 5-Chloro-2-methyl-3-nitrobenzoic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is grounded in established analytical principles and adheres to the validation guidelines set forth by the International Council for Harmonisation (ICH). This application note details the causal reasoning behind experimental choices, from solvent selection to chromatographic conditions, ensuring a self-validating and scientifically sound protocol.

Introduction: The Analytical Imperative

5-Chloro-2-methyl-3-nitrobenzoic acid (C₈H₆ClNO₄, MW: 215.59 g/mol ) is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1] Accurate quantification of this analyte is paramount for process optimization, quality control, and pharmacokinetic studies. The development of a precise and accurate analytical method is, therefore, a critical step. High-Performance Liquid Chromatography (HPLC) is the technique of choice for such small molecules due to its high resolution, sensitivity, and reproducibility.

The foundation of accurate quantification by HPLC lies in the creation of a standard curve, a graphical representation of the relationship between the concentration of an analyte and the instrumental response. This document provides a detailed protocol for generating a standard curve for 5-Chloro-2-methyl-3-nitrobenzoic acid, underpinned by a thorough understanding of the analyte's chemical properties and established analytical validation principles.

Foundational Principles: Causality in Method Development

The selection of an appropriate analytical method is not arbitrary; it is dictated by the physicochemical properties of the analyte. For 5-Chloro-2-methyl-3-nitrobenzoic acid, a substituted aromatic carboxylic acid, a reversed-phase HPLC (RP-HPLC) method is the logical choice. The non-polar nature of the substituted benzene ring will interact favorably with a non-polar stationary phase (e.g., C18), while a polar mobile phase will be used for elution.

The presence of nitro and chloro substituents on the benzoic acid backbone decreases its aqueous solubility but enhances its solubility in organic solvents.[2] This dictates the choice of a suitable solvent system for the preparation of stock and standard solutions, as well as the mobile phase composition. Furthermore, the aromatic and nitro functional groups are strong chromophores, making UV-Vis spectrophotometry an ideal detection method. The nitroaromatic compounds typically exhibit strong absorbance in the UV region, generally between 170-270 nm.[3]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with each step contributing to the overall accuracy and reliability of the final standard curve.

Materials and Reagents
  • 5-Chloro-2-methyl-3-nitrobenzoic acid reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Formic acid (or Phosphoric acid, ACS grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance (readable to 0.01 mg)

  • Syringe filters (0.45 µm, compatible with organic solvents)

Instrumentation
  • HPLC system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column thermostat

    • UV-Vis or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Chromatography Data System (CDS) for data acquisition and processing

Preparation of Solutions

The mobile phase must be carefully prepared to ensure reproducible chromatographic separation. The addition of an acid to the aqueous component is crucial to suppress the ionization of the carboxylic acid group of the analyte, leading to better peak shape and retention on the reversed-phase column.

  • Aqueous Component: To 900 mL of HPLC-grade water in a 1 L volumetric flask, add 1.0 mL of formic acid (or phosphoric acid). Dilute to the mark with water and mix thoroughly.

  • Organic Component: Use HPLC-grade acetonitrile.

  • Degassing: Degas both mobile phase components separately using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging) before placing them on the HPLC system.

  • Accurately weigh approximately 25 mg of the 5-Chloro-2-methyl-3-nitrobenzoic acid reference standard.

  • Quantitatively transfer the weighed standard to a 25 mL volumetric flask.

  • Add approximately 15 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent) and sonicate for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly. This is the Stock Solution A .

  • Pipette 5.0 mL of Stock Solution A into a 50 mL volumetric flask.

  • Dilute to the mark with the diluent and mix thoroughly. This is the Intermediate Stock Solution B .

Prepare a series of at least five calibration standards by diluting the Intermediate Stock Solution B . The concentration range should be selected based on the expected concentration of the analyte in the samples to be analyzed and should adhere to the principles of linearity as defined by the ICH Q2(R1) guidelines.[4][5]

Standard LevelVolume of Intermediate Stock Solution B (100 µg/mL)Final Volume (mL)Final Concentration (µg/mL)
10.5 mL105
21.0 mL1010
32.5 mL1025
45.0 mL1050
510.0 mL10100

Table 1: Example Dilution Scheme for Calibration Standards

Note: Filter all prepared standards through a 0.45 µm syringe filter before placing them in HPLC vials.

Chromatographic Conditions

The following are recommended starting conditions. Method optimization may be required based on the specific column and HPLC system used.

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of aromatic acids.
Mobile Phase A: Water with 0.1% Formic AcidB: AcetonitrileProvides good separation and peak shape for acidic analytes.
Gradient 0-15 min: 40-70% B15-17 min: 70-40% B17-20 min: 40% BA gradient elution ensures efficient separation from potential impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved peak symmetry.
Injection Vol. 10 µLCan be adjusted based on sensitivity requirements.
Detection UV at ~255 nmA good starting wavelength for nitro-substituted benzoic acids.
Determination of Optimal Detection Wavelength (λmax)

While a wavelength of approximately 255 nm is a reasonable starting point, the optimal wavelength should be determined experimentally to maximize sensitivity.

  • Prepare a mid-range concentration standard (e.g., 25 µg/mL).

  • If using a PDA detector, inject the standard and acquire the UV spectrum across a range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) should be used for quantification.

  • If using a variable wavelength UV detector, perform a scan of the standard in a UV-Vis spectrophotometer to determine the λmax.

Data Analysis and Construction of the Standard Curve

Data Acquisition

Inject each of the prepared calibration standards in triplicate. The Chromatography Data System (CDS) will integrate the peak corresponding to 5-Chloro-2-methyl-3-nitrobenzoic acid and record the peak area.

Standard Curve Generation
  • Calculate the mean peak area for each concentration level.

  • Plot the mean peak area (y-axis) against the corresponding concentration (x-axis).

  • Perform a linear regression analysis on the data points. The resulting equation will be in the form of y = mx + c , where:

    • y is the peak area

    • m is the slope of the line

    • x is the concentration

    • c is the y-intercept

Validation of the Standard Curve

According to ICH Q2(R1) guidelines, the linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4][5]

  • Coefficient of Determination (R²): The R² value should be ≥ 0.999. This indicates a strong linear relationship between concentration and response.

  • Residual Analysis: A visual inspection of the residual plot (the difference between the observed and predicted values) should show a random distribution of points around the zero line, indicating a good fit of the linear model.

Visualization of the Workflow

Caption: Workflow for Developing the Standard Curve.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the development of a standard curve for 5-Chloro-2-methyl-3-nitrobenzoic acid using HPLC. By following the outlined steps and understanding the underlying principles, researchers can establish a reliable and accurate method for the quantification of this important chemical intermediate. Adherence to the principles of analytical method validation, as prescribed by regulatory bodies such as the ICH, is crucial for ensuring the integrity of the generated data.

References

  • Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1184, 339042.
  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (2018). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian J. Pharm. Ana., 8(4), 209-215.
  • ResearchGate. (2017). Comparison of two different linear ranges for quantification of an analyte using HPLC-UV. ResearchGate. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Use of 5-Chloro-2-methyl-3-nitrobenzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry on the strategic application of 5-Chloro-2-methyl-3-nitrobenzoic acid as a pivotal intermediate. This document elucidates the synthetic pathways, detailed experimental protocols, and the chemical logic underpinning its use in the synthesis of high-value agrochemicals, with a primary focus on the synthesis of precursors for modern insecticides.

Introduction: The Role of Substituted Benzoic Acids in Agrochemicals

The development of novel agrochemicals with high efficacy, low toxicity, and specific modes of action is a cornerstone of modern agriculture. Substituted benzoic acid derivatives are a critical class of intermediates in the synthesis of a wide array of pesticides.[1] Their versatile chemical handles—the carboxylic acid group, and various substituents on the aromatic ring—allow for the construction of complex molecular architectures with desired biological activities.

5-Chloro-2-methyl-3-nitrobenzoic acid is a specialized intermediate, the utility of which is primarily centered on its conversion to 2-amino-5-chloro-3-methylbenzoic acid, a key building block for the blockbuster insecticide, chlorantraniliprole.[1][2] The strategic placement of the chloro, methyl, and nitro groups on the benzoic acid backbone makes it a valuable precursor in a multi-step synthesis.

Physicochemical Properties of 5-Chloro-2-methyl-3-nitrobenzoic Acid

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 154257-81-5
Molecular Formula C₈H₆ClNO₄
Molecular Weight 215.59 g/mol
Appearance Orange to light brown powder
Purity Typically ≥95%

Core Application: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid

The primary application of 5-Chloro-2-methyl-3-nitrobenzoic acid in the agrochemical field is its role as a precursor to 2-amino-5-chloro-3-methylbenzoic acid. This transformation is achieved through the reduction of the nitro group to an amine. This step is critical as 2-amino-5-chloro-3-methylbenzoic acid is a well-established, key intermediate in the industrial synthesis of chlorantraniliprole.[1][2]

Synthetic Pathway Overview

The conversion of the nitro-substituted benzoic acid to its amino counterpart is a foundational reaction in organic synthesis. The general scheme is depicted below:

G A 5-Chloro-2-methyl-3-nitrobenzoic acid B 2-amino-5-chloro-3-methylbenzoic acid A->B Reduction of Nitro Group G A 5-Chloro-2-methyl- 3-nitrobenzoic acid B 2-amino-5-chloro- 3-methylbenzoic acid A->B Nitro Reduction D Chlorantraniliprole Intermediate (Benzoxazinone) B->D Coupling C 3-bromo-1-(3-chloro-2-pyridinyl) -1H-pyrazole-5-carboxylic acid C->D E Chlorantraniliprole D->E Amination

Sources

functional group transformations of 5-Chloro-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 5-Chloro-2-methyl-3-nitrobenzoic Acid

Abstract

This technical guide details the chemo-selective transformation of 5-Chloro-2-methyl-3-nitrobenzoic acid (CAS: 3970-35-2) . This scaffold presents a unique challenge in medicinal chemistry due to the "buttressing effect" of the C2-methyl group, which creates significant steric strain between the C1-carboxylic acid and the C3-nitro group. Furthermore, the C5-chlorine atom is electronically deactivated for nucleophilic aromatic substitution (


) due to its meta relationship with both electron-withdrawing groups. This guide provides validated protocols for nitro reduction, sterically encumbered amidation, and palladium-catalyzed cross-coupling, ensuring high yield and functional group fidelity.

Structural Analysis & Reactivity Profile

The 5-Chloro-2-methyl-3-nitrobenzoic acid scaffold is a trisubstituted benzene derivative where the relative positioning of substituents dictates reactivity.

  • Steric Crowding (The Ortho-Effect): The C2-methyl group is sandwiched between the C1-carboxyl and C3-nitro groups. This forces the nitro and carboxyl groups out of planarity with the aromatic ring, reducing conjugation and significantly hindering nucleophilic attack at the carbonyl carbon.

  • Electronic Deactivation at C5: The chlorine atom at C5 is meta to the nitro group (C3) and meta to the carboxylic acid (C1). Unlike ortho/para-nitrochlorobenzenes, this chlorine is not activated for

    
    . Functionalization at C5 requires transition-metal catalysis (e.g., Suzuki-Miyaura).
    
  • Chemoselectivity Risks: The primary risk during nitro reduction is hydrodehalogenation (loss of the C5-chlorine), particularly when using catalytic hydrogenation.

ReactivityMap cluster_legend Reactivity Logic Scaffold 5-Chloro-2-methyl-3-nitrobenzoic acid Nitro C3-Nitro Group (Reduction Target) Scaffold->Nitro Fe/NH4Cl (Avoid H2/Pd) Acid C1-Carboxylic Acid (Sterically Hindered) Scaffold->Acid Requires Acid Chloride Intermediary Chloride C5-Chloride (Unactivated for SNAr) Scaffold->Chloride Pd-Catalysis (Buchwald/Suzuki) Sterics C2-Methyl causes 'Buttressing Effect'

Figure 1: Reactivity landscape of the scaffold highlighting the steric and electronic constraints imposed by the substitution pattern.

Module A: Chemoselective Nitro Reduction

Objective: Reduce the C3-nitro group to an aniline without removing the C5-chlorine atom.

Challenge: Standard catalytic hydrogenation (


, Pd/C) frequently results in hydrodehalogenation (cleavage of the C-Cl bond), yielding the des-chloro byproduct.

Recommended Strategy: Iron-mediated reduction (Béchamp conditions) or Zinc/Acetic acid. The protocol below uses Iron/Ammonium Chloride, which is mild, scalable, and highly chemoselective.

Protocol 1: Fe/NH Cl Reduction

Materials:

  • Substrate: 5-Chloro-2-methyl-3-nitrobenzoic acid (1.0 equiv)

  • Iron Powder (325 mesh, 5.0 equiv)

  • Ammonium Chloride (NH

    
    Cl, 5.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring may fail due to iron clumping), suspend the substrate (10 mmol) in Ethanol (30 mL) and Water (10 mL).

  • Activation: Add Ammonium Chloride (50 mmol) and Iron powder (50 mmol).

  • Reaction: Heat the mixture to vigorous reflux (approx. 80°C).

    • Note: The reaction typically initiates within 15 minutes, indicated by a color change from yellow to dark brown/grey.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by the fluorescent amine spot (
    
    
    
    ). Reaction time is typically 2–4 hours.
  • Workup (Critical):

    • While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the pad with hot Ethanol (20 mL).

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • pH Adjustment: The residue will be acidic. Carefully adjust pH to ~4–5 with saturated NaHCO

      
       to ensure the amino acid precipitates (isoelectric point) or extract with EtOAc if the molecule is soluble.
      
    • Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 20 mL). Dry over Na

      
      SO
      
      
      
      and concentrate.

Data Summary:

Method Chemoselectivity (Cl retention) Yield Notes

| Fe / NH


Cl  | High (>99%)  | 85-92%  | Recommended.  Messy workup requires Celite filtration. |
| H

/ Pd/C | Low (<50%) | 40-60% | Significant dechlorination observed. | | SnCl

/ HCl | High | 70-80% | Acidic conditions may complicate isolation; Tin waste is toxic. |

Module B: Sterically Encumbered Amidation

Objective: Couple the C1-carboxylic acid with an amine (


).

Challenge: The C2-methyl group creates a "steric gate," making the carbonyl carbon difficult to access for bulky coupling reagents (like HATU or BOP) or nucleophiles. Direct coupling often results in low conversion or recovery of starting material.

Recommended Strategy: Conversion to the highly reactive Acid Chloride using Thionyl Chloride (


), followed by reaction with the amine.
Protocol 2: Acid Chloride Mediated Coupling

Materials:

  • Substrate: 5-Chloro-2-methyl-3-nitrobenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    , 5.0 equiv)
    
  • Catalytic DMF (2-3 drops)

  • Dichloromethane (DCM) or Toluene (anhydrous)

  • Target Amine (

    
    , 1.2 equiv)
    
  • Base: Diisopropylethylamine (DIEA, 3.0 equiv)

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • Suspend the substrate (1.0 g) in anhydrous Toluene (10 mL).

    • Add Thionyl Chloride (5 equiv) and 2 drops of DMF.

    • Heat to reflux (110°C) for 2 hours. The suspension should clear as the acid chloride forms.

    • Evaporation:[1] Concentrate in vacuo to remove excess

      
       and Toluene. Re-dissolve the residue in anhydrous DCM (10 mL) to obtain the crude acid chloride solution.
      
  • Coupling:

    • In a separate flask, dissolve the Target Amine (1.2 equiv) and DIEA (3.0 equiv) in DCM (10 mL) at 0°C.

    • Add the Acid Chloride solution dropwise to the amine solution.

    • Allow to warm to room temperature and stir for 4–12 hours.

  • Workup:

    • Quench with saturated NaHCO

      
      .[2]
      
    • Extract with DCM. Wash organics with 1M HCl (if product is not basic) and Brine.

    • Purify via flash chromatography.

AmidationWorkflow Start Start: 5-Cl-2-Me-3-NO2-Benzoic Acid Activation Activation: SOCl2, Reflux, 2h (Overcomes Steric Hindrance) Start->Activation Intermediate Intermediate: Acid Chloride Activation->Intermediate Coupling Coupling: Amine + DIEA, DCM, 0°C Intermediate->Coupling Product Final Amide Product Coupling->Product

Figure 2: Workflow for overcoming steric hindrance at the C1 position via acid chloride activation.

Module C: C5-Functionalization (Suzuki Coupling)

Objective: Replace the C5-Chlorine with an aryl or alkyl group.

Challenge: The C5-chloride is electronically deactivated for oxidative addition because it sits meta to the electron-withdrawing nitro and carboxyl groups. Standard Palladium catalysts (e.g.,


) are often insufficient.

Recommended Strategy: Use electron-rich, bulky phosphine ligands (Buchwald-type) such as XPhos or SPhos , or the robust Pd(dppf)Cl


  at elevated temperatures.
Protocol 3: Suzuki-Miyaura Cross-Coupling

Materials:

  • Substrate: 5-Chloro-2-methyl-3-nitrobenzoic acid (ester protection recommended prior to coupling to prevent catalyst poisoning by the free acid). Use Methyl 5-chloro-2-methyl-3-nitrobenzoate .

  • Boronic Acid:

    
     (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%) OR 
    
    
    
    / XPhos.
  • Base:

    
     (3.0 equiv) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane / Water (4:1).

Step-by-Step Procedure:

  • Preparation: It is highly advised to esterify the carboxylic acid first (using MeOH/H

    
    SO
    
    
    
    ) to improve solubility and prevent palladium sequestration by the carboxylate.
  • Degassing: In a microwave vial or pressure tube, combine the Ester Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and Base (3.0 equiv) in Dioxane/Water. Sparge with Nitrogen for 10 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl

    
     (5 mol%) quickly under a nitrogen stream. Seal the vessel.
    
  • Reaction: Heat to 100°C for 12–18 hours (or 120°C for 1 hour in a microwave reactor).

  • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine. Purify via column chromatography.

References

  • Synthesis of 2-amino-3-methyl-5-chlorobenzoic acid (Precursor Analysis): CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.[3] Google Patents.

  • Chemoselective Nitro Reduction Strategies: Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes. ACS Organic & Inorganic Au (2022). [Link]

  • Amide Coupling of Sterically Hindered Acids: The Synthesis of Sterically Hindered Amides. Chimia (2016). [Link]

  • Suzuki Coupling of Deactivated Aryl Chlorides: Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Chloro-2-methyl-3-nitrobenzoic Acid (CMNBA)

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the purification of 5-Chloro-2-methyl-3-nitrobenzoic acid, structured as a high-level troubleshooting resource.

Executive Summary & Molecule Profile

The Challenge: 5-Chloro-2-methyl-3-nitrobenzoic acid (CMNBA) presents a "perfect storm" of purification difficulties.[1][2] The steric crowding between the methyl group (C2), the nitro group (C3), and the carboxylic acid (C1) forces the molecule into a twisted conformation.[2] This disrupts crystal lattice packing, leading to "oiling out" rather than crystallizing, and makes separation from its regioisomer (6-nitro) notoriously difficult.[2]

Impurity Profile:

  • Target: 5-Chloro-2-methyl-3-nitrobenzoic acid.[1][2][3]

  • Primary Impurity: 5-Chloro-2-methyl-6-nitrobenzoic acid (The "6-Nitro" isomer).[1][2]

  • Secondary Impurities: Unreacted 5-chloro-2-methylbenzoic acid, dinitro species, and oxidation byproducts.[1][2]

Diagnostic Workflow (Decision Tree)

Before selecting a protocol, identify your current failure mode using the logic flow below.

Purification_Logic Start Start: Crude CMNBA CheckState Physical State? Start->CheckState Oily Sticky/Oiling Out CheckState->Oily Solid Solid/Powder CheckState->Solid Action1 Protocol A: pH Swing Extraction Oily->Action1 Remove trapped solvent Purity HPLC Purity? Solid->Purity LowPurity < 95% (Isomers present) Purity->LowPurity HighPurity > 98% (Final Polish) Purity->HighPurity Action2 Protocol B: Fractional Crystallization LowPurity->Action2 First attempt HighPurity->Action2 Final recrystallization Action2->Purity Re-check Action3 Protocol C: Esterification Loop Action2->Action3 If separation fails

Figure 1: Decision matrix for selecting the appropriate purification module based on physical state and purity analysis.[1][2]

Troubleshooting Modules

Module A: The "Sticky Solid" (Oiling Out)

Symptom: The material refuses to crystallize, forming a gum or oil at the bottom of the flask.[2] This is often due to trapped solvent or high levels of non-acidic impurities lowering the melting point.[1]

The Fix: The Controlled pH Swing Do not attempt to recrystallize an oil.[2] You must reset the material's physical state using its acidity.

Protocol:

  • Dissolution: Suspend the crude oil in water (10 mL/g).

  • Basification: Slowly add 2M NaOH with vigorous stirring until pH reaches 9-10. The acid converts to its sodium salt (highly water-soluble).[1][2]

    • Checkpoint: If solids remain, these are non-acidic impurities (e.g., nitro-xylenes).[2] Filter them out immediately.

  • Charcoal Treatment: Add activated carbon (5 wt%), stir for 30 mins at 50°C, and filter hot over Celite. This removes polymeric tars.

  • Controlled Precipitation (The Critical Step):

    • Cool the filtrate to 20°C.

    • Slowly add 2M HCl dropwise.

    • Stop at pH 4.5 - 5.0. Stir for 30 mins. (The target 3-nitro isomer often precipitates after impurities or vice-versa depending on exact pKa shifts).[1][2]

    • Continue to pH 1-2 to fully precipitate the product.[1][2]

  • Isolation: Filter the resulting solid. It should now be a manageable powder.

Why this works: The sodium salt disrupts the intermolecular interactions causing the "oil," and the filtration removes the neutral organics acting as plasticizers [1].[1][2]

Module B: The Regioisomer Nightmare (Isomer Separation)

Symptom: HPLC shows a persistent peak (approx. 5-15%) eluting close to the main peak.[1][2] This is likely the 6-nitro isomer.[1][2]

The Fix: Fractional Crystallization Chromatography is often inefficient here due to peak tailing (dimerization of carboxylic acids).[1] Crystallization relies on the "Ortho Effect." The 3-nitro group is wedged between the Methyl and Carboxyl groups, twisting the carboxyl group out of plane, changing its lattice energy compared to the 6-nitro isomer.[1][2]

Solvent Selection Table:

Solvent SystemSuitabilityNotes
Ethanol/Water (80:20) ⭐⭐⭐ (Best)Good balance.[1][2] The 3-nitro isomer is typically less soluble in water-rich mixes than the 6-nitro.[1][2]
Toluene ⭐⭐Good for removing non-polar impurities, but yield can be low.
Acetic Acid (Glacial) High solubility, but difficult to dry.[2] Risk of occlusion.[1]

Protocol:

  • Dissolve crude solid in boiling Ethanol (95%).

  • Add hot water dropwise until persistent turbidity is observed (Cloud Point).

  • Add just enough Ethanol to clear the solution again.

  • Slow Cooling: Wrap the flask in foil/towel to cool to Room Temp over 4-6 hours. Do not use an ice bath yet. Rapid cooling traps the impurity.

  • Once heavy crystallization occurs at RT, cool to 0°C for 1 hour.

  • Filter and wash with cold 50% EtOH/Water.

Module C: The "Nuclear Option" (Esterification Loop)

Symptom: Recrystallization fails to remove the isomer, or the loss of yield is too high (>40%).[2]

The Fix: Derivatization Carboxylic acids can be difficult to purify due to strong hydrogen bonding (dimers). Converting the acid to a methyl ester changes the physical properties entirely, often creating a crystalline solid that is much easier to purify [2].[2]

Workflow:

  • Esterify: Reflux crude acid in Methanol with catalytic

    
     (Fischer Esterification).
    
  • Crystallize: The methyl ester of CMNBA often crystallizes sharply from cold methanol, while the isomer ester remains in the mother liquor.[2]

  • Hydrolyze: Saponify the pure ester (NaOH/Water) and re-precipitate with HCl to recover the ultra-pure acid.

FAQ: Researcher to Researcher

Q: My HPLC peaks are tailing badly. Is my column dead? A: Likely not. Nitrobenzoic acids dimerize in non-polar mobile phases. Ensure your aqueous mobile phase contains 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to suppress ionization. This forces the molecule into its neutral form, sharpening the peak.[2]

Q: Why is the color turning pink/red during the NaOH step? A: This indicates the formation of a Meisenheimer complex or oxidation of minor phenolic impurities.[1][2] It is common with nitro-aromatics in base.[1] The charcoal step in Module A is essential to remove these chromophores.[1][2]

Q: Can I use column chromatography instead? A: Yes, but it is resource-intensive.[1][2] If you must, use a reverse-phase C18 column.[1][2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Note: The 3-nitro and 6-nitro isomers have very similar hydrophobicity.[1][2] You will need a shallow gradient (e.g., 0.5% change per minute) to separate them.[2]

Safety & Stability

  • Thermal Hazard: Nitro-compounds are energetic.[1][2] Never distill the solvent to dryness at high temperatures (>100°C) as the concentrated nitro-residue can decompose explosively.[1][2]

  • Skin Irritant: CMNBA is a potent sensitizer. Double-glove (Nitrile) and handle in a fume hood.[1][2]

References

  • Separation of Isomeric Chlorobenzoic Acids. (1951).[1] US Patent 2,546,545. Google Patents. Link

  • Preparation of 2-chloro-5-nitrobenzoic acid (Analogous Purification Logic). PrepChem. Link

  • Purification of Laboratory Chemicals. (Armarego & Chai).[1] Butterworth-Heinemann.[1][2] (Standard text for solvent selection principles).

  • Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. (2020). CN Patent 111718264A. (Describes the solubility differences of the isomers). Link

Sources

Technical Support Center: Purification of 5-Chloro-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Chloro-2-methyl-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this important chemical intermediate. Our focus is on providing practical, field-tested insights rooted in scientific principles to help you achieve the desired purity and yield in your experiments.

Introduction to Purification Challenges

5-Chloro-2-methyl-3-nitrobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. The primary challenge in its purification arises from the formation of structurally similar impurities during its synthesis, most notably positional isomers. The choice of purification strategy is therefore critical and must be tailored to the specific impurity profile of your crude material. This guide will walk you through common issues and their solutions, from initial workup to final polishing.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 5-Chloro-2-methyl-3-nitrobenzoic acid?

A1: The impurity profile is heavily dependent on the synthetic route employed. The most common route is the nitration of 5-chloro-2-methylbenzoic acid. In this case, the primary impurities are other positional isomers formed during the electrophilic aromatic substitution reaction. These can include isomers where the nitro group is at a different position on the aromatic ring. Less common, but still possible, are unreacted starting material and di-nitrated byproducts, especially if the reaction conditions are not carefully controlled.

Q2: My crude product is a dark, oily substance instead of the expected orange/light brown powder. What could be the cause?

A2: An oily or dark-colored crude product often indicates the presence of nitrophenolic impurities or residual solvents.[1] Overly harsh reaction conditions, such as high temperatures during nitration, can lead to the formation of these colored byproducts.[2] Inadequate drying of the crude product can also result in an oily appearance.

Q3: I am struggling to get my product to crystallize during recrystallization. What can I do?

A3: Failure to crystallize is a common issue that can be caused by several factors:

  • High Impurity Content: A high concentration of impurities can inhibit the formation of a crystal lattice. Consider a preliminary purification step like an acid-base extraction to remove highly polar or non-polar impurities.[1]

  • Supersaturation: The solution may be too concentrated. Try adding a small amount of a suitable anti-solvent (a solvent in which your product is insoluble) dropwise to induce precipitation.

  • Lack of Nucleation Sites: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure 5-Chloro-2-methyl-3-nitrobenzoic acid.[1]

  • Inappropriate Solvent System: The chosen solvent may not be ideal. You are looking for a solvent that dissolves your compound well at elevated temperatures but poorly at room temperature.[1]

Q4: How can I remove colored impurities from my product?

A4: For colored impurities, a common and effective method is to use activated charcoal during recrystallization. Add a small amount of activated charcoal to the hot solution containing your dissolved crude product, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[1][2]

Q5: My yield is very low after recrystallization. How can I improve it?

A5: Low yield is often a trade-off for high purity. To improve your yield:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve your crude product. Excess solvent will retain more of your product in the mother liquor upon cooling.[1]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and can improve recovery.[1]

  • Optimize pH: If performing an acid-base extraction and precipitation, ensure the pH is adjusted correctly to maximize the precipitation of your acidic product.

Troubleshooting Guides

Issue 1: Poor Separation of Isomeric Impurities by Recrystallization

Symptoms:

  • Post-recrystallization analysis (e.g., HPLC, NMR) shows the presence of significant amounts of positional isomers.

  • The melting point of the purified product is broad and lower than the literature value.

Causality: Positional isomers often have very similar solubility profiles, making their separation by simple recrystallization challenging.

Troubleshooting Workflow:

G start Initial Observation: Isomeric Impurities Present solvent Optimize Recrystallization Solvent System start->solvent binary Try a Binary Solvent System (e.g., Ethanol/Water, Ethyl Acetate/Hexane) solvent->binary If single solvent is ineffective acid_base Perform Acid-Base Extraction binary->acid_base If still impure chromatography Consider Column Chromatography acid_base->chromatography For very similar isomers hplc Purity Assessment by HPLC chromatography->hplc end Pure Product Obtained hplc->end G start Observation: Product Degradation recrystallization Recrystallization Issues start->recrystallization chromatography Chromatography Issues start->chromatography inert_atm Recrystallize under Inert Atmosphere (e.g., Nitrogen, Argon) recrystallization->inert_atm deactivated_silica Use Deactivated Silica Gel (e.g., with Triethylamine) chromatography->deactivated_silica end Stable, Pure Product inert_atm->end alternative_adsorbent Try an Alternative Adsorbent (e.g., Alumina) deactivated_silica->alternative_adsorbent If degradation persists alternative_adsorbent->end

Sources

troubleshooting HPLC peak tailing for 5-Chloro-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

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Troubleshooting Guide: HPLC Peak Tailing

Welcome to the technical support center for the HPLC analysis of 5-Chloro-2-methyl-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address the common issue of peak tailing. The following question-and-answer format provides in-depth solutions to specific problems you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak tailing for 5-Chloro-2-methyl-3-nitrobenzoic acid on my C18 column. What is the primary cause of this issue?

A1: Peak tailing for acidic compounds like 5-Chloro-2-methyl-3-nitrobenzoic acid in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary retention mechanism should be hydrophobic interaction with the C18 chains, but unwanted secondary interactions can also occur.[3]

The most common cause of these secondary interactions is the presence of exposed silanol groups (Si-OH) on the surface of the silica-based packing material.[1][4] These silanol groups can be acidic and interact with polar functional groups on the analyte, leading to multiple retention mechanisms and resulting in a tailing peak.[1][3] For an acidic compound like yours, this interaction can be particularly problematic if the mobile phase pH is not optimized to suppress the ionization of both the analyte and the silanol groups.

Troubleshooting Peak Tailing: A Step-by-Step Approach

The following flowchart outlines a systematic approach to diagnosing and resolving peak tailing for 5-Chloro-2-methyl-3-nitrobenzoic acid.

G start Start: Peak Tailing Observed q1 Q1: Is the mobile phase pH optimized for an acidic analyte? start->q1 a1_yes A1.1: Yes q1->a1_yes   a1_no A1.2: No q1->a1_no   q2 Q2: Is a high-purity, end-capped C18 column being used? a1_yes->q2 step2 Step 2: Adjust Mobile Phase pH (2 units below analyte pKa) a1_no->step2 step2->q2 a2_yes A2.1: Yes q2->a2_yes   a2_no A2.2: No q2->a2_no   q3 Q3: Is column overload a possibility? a2_yes->q3 step3 Step 3: Switch to a modern, high-purity, end-capped C18 column a2_no->step3 step3->q3 a3_yes A3.1: Yes q3->a3_yes   a3_no A3.2: No q3->a3_no   step4 Step 4: Reduce sample concentration and/or injection volume a3_yes->step4 q4 Q4: Are there extra-column volume effects? a3_no->q4 step4->q4 a4_yes A4.1: Yes q4->a4_yes   a4_no A4.2: No q4->a4_no   step5 Step 5: Minimize tubing length and check for proper connections a4_yes->step5 end Resolution: Symmetrical Peak a4_no->end step5->end

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Q2: How does mobile phase pH specifically affect the peak shape of 5-Chloro-2-methyl-3-nitrobenzoic acid?

A2: Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds.[5][6] For an acidic analyte like 5-Chloro-2-methyl-3-nitrobenzoic acid, the mobile phase pH should be adjusted to suppress its ionization.[7]

  • Mechanism: At a pH below the analyte's pKa, the carboxylic acid group will be predominantly in its protonated, neutral form. This neutral form will have a stronger hydrophobic interaction with the C18 stationary phase, leading to better retention and a more symmetrical peak shape. Conversely, if the mobile phase pH is near or above the pKa, the analyte will exist in a mixture of ionized and unionized forms, or be fully ionized.[6] The ionized form is more polar and has weaker retention, which can lead to peak tailing or splitting.[5][6]

  • Recommendation: To ensure the analyte is in a consistent ionic form, it is best to choose a mobile phase pH that is at least 2 pH units away from the analyte's pKa.[6] For acidic compounds, this means using a low pH mobile phase.[2]

Q3: I've adjusted the mobile phase pH, but I'm still seeing some tailing. What else could be contributing to this problem?

A3: If pH optimization alone does not resolve the peak tailing, consider the following factors:

  • Silanol Interactions: Even at low pH, some residual silanol groups on the silica surface can remain active and interact with your analyte.[1][3] Using a modern, high-purity, end-capped C18 column can significantly reduce these interactions.[1] These columns have a lower concentration of accessible silanol groups, leading to improved peak symmetry for polar and ionizable compounds.

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.[4][8] This can be either mass overload (too high a concentration) or volume overload (too large an injection volume).[8] To check for this, try diluting your sample and injecting a smaller volume. If the peak shape improves, column overload was likely a contributing factor.[4]

  • Extra-Column Volume: The volume of the HPLC system outside of the column (e.g., injector, tubing, detector flow cell) can contribute to band broadening and peak tailing.[9][10] This is especially noticeable for early eluting peaks.[11] Ensure that you are using tubing with a small internal diameter and that all connections are made properly to minimize dead volume.[9]

  • Metal Contamination: Trace metal impurities in the silica packing material can chelate with certain analytes, causing peak tailing.[2] Using a high-purity silica column can help mitigate this issue. Adding a small amount of a chelating agent, like EDTA, to the mobile phase can also be effective.[2]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment and Buffer Selection

This protocol describes how to systematically adjust the mobile phase pH to improve the peak shape of 5-Chloro-2-methyl-3-nitrobenzoic acid.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • Phosphoric acid or Formic acid

  • pH meter

Procedure:

  • Estimate the pKa: If the pKa of 5-Chloro-2-methyl-3-nitrobenzoic acid is unknown, a reasonable starting assumption for a benzoic acid derivative is a pKa in the range of 3-4.

  • Prepare the Aqueous Mobile Phase:

    • Start by preparing an aqueous mobile phase with a pH of approximately 2.5. This is well below the estimated pKa and should ensure the analyte is fully protonated.

    • To 1 L of HPLC grade water, add a small amount of phosphoric acid or formic acid and monitor the pH with a calibrated pH meter. Adjust the acid concentration to achieve the target pH.

  • Buffer Concentration: Use a buffer concentration of 10-25 mM to ensure adequate pH control without causing issues with precipitation, especially when using acetonitrile as the organic modifier.[12][13]

  • Initial Chromatographic Run:

    • Equilibrate your C18 column with a mobile phase composition of, for example, 50:50 (v/v) aqueous buffer (pH 2.5) : acetonitrile.

    • Inject your standard solution of 5-Chloro-2-methyl-3-nitrobenzoic acid.

  • Evaluate and Optimize:

    • Assess the peak shape. If tailing is significantly reduced, you have identified pH as a key factor.

    • You can further optimize the separation by adjusting the percentage of acetonitrile to achieve the desired retention time.

ParameterRecommended RangeRationale
Mobile Phase pH 2.5 - 3.0Suppresses ionization of the acidic analyte and silanol groups.[2]
Buffer Phosphate or FormateProvides good buffering capacity in the desired pH range.[12]
Buffer Concentration 10-25 mMEnsures stable pH without risk of precipitation.[12][13]
Protocol 2: Diagnosing and Minimizing Extra-Column Volume

This protocol provides a simple method to estimate the extra-column volume of your HPLC system.

Materials:

  • Zero-dead-volume union

  • Acetonitrile (or a suitable UV-absorbing compound)

Procedure:

  • Remove the Column: Disconnect the column from the injector and the detector.

  • Connect Tubing: Use a zero-dead-volume union to connect the tubing from the injector directly to the detector.

  • Inject a Marker: Inject a small volume (e.g., 5 µL) of a UV-absorbing compound like acetone or a high concentration of your mobile phase organic solvent (e.g., 100% acetonitrile).

  • Measure Retention Time: Record the retention time of the resulting peak. This represents the time it takes for the mobile phase to travel from the injector to the detector.

  • Calculate Extra-Column Volume: Multiply the retention time (in minutes) by the flow rate (in mL/min) to obtain the extra-column volume in mL.[2]

  • Action: If the extra-column volume is significant (e.g., > 20 µL for a standard 4.6 mm ID column), take steps to reduce it by using shorter, narrower-bore tubing and ensuring all fittings are properly tightened.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing and/or low resolution (broad peaks) in protein-based SEC methods? Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Extra-Column Volume in HPLC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC column overload. Retrieved from [Link]

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Phenomenex. (2025). Column Volume and Extra-Column Volume. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • ResearchGate. (2025). HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats. Retrieved from [Link]

  • LCGC. (2020, February 1). Effects of Buffer Capacity in LC, Part 2: Visualization of pH Changes Inside the Column. Retrieved from [Link]

  • ResearchGate. (2013, March 25). Does a column overload cause fronting or tailing? Retrieved from [Link]

  • Chromatography Today. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • LCGC. (n.d.). Extracolumn Effects. Retrieved from [Link]

  • Cytiva. (2024). How to fix asymmetrical chromatography peaks? Retrieved from [Link]

  • Thai Science. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Pittcon. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • LCGC. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • LCGC. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • PubMed. (n.d.). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). How to Measure and Reduce HPLC Equipment Extra Column Volume. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

  • PubMed. (2024, April 26). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Retrieved from [Link]

  • Food Safety and Inspection Service. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 5-Chloro-2-methyl-3-nitrobenzoic Acid During Thermal Stress

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 5-Chloro-2-methyl-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate and may encounter challenges related to its thermal stability. We will explore the underlying causes of its decomposition upon heating and provide actionable, field-proven strategies to ensure the integrity of your experiments and syntheses.

Frequently Asked Questions (FAQs)
Q1: My sample of 5-Chloro-2-methyl-3-nitrobenzoic acid shows discoloration and gives poor yields in reactions requiring heat. What is happening?

This is a classic sign of thermal decomposition. 5-Chloro-2-methyl-3-nitrobenzoic acid, like many substituted nitroaromatic compounds, is susceptible to degradation at elevated temperatures. The primary decomposition pathway is decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂).[1][2][3] The presence of a strong electron-withdrawing nitro group on the aromatic ring can facilitate this C-C bond cleavage.[4][5] A secondary pathway can involve the decomposition of the nitro group itself, which can be an exothermic process and may lead to the formation of nitrogen oxides (NOx) that can catalyze further degradation.[6][7]

Q2: What is the decomposition temperature of 5-Chloro-2-methyl-3-nitrobenzoic acid?

It is crucial for researchers to experimentally determine the precise decomposition temperature for their specific batch under their experimental conditions. The recommended technique for this is Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) . This will provide an accurate thermal profile, including the onset of melting and decomposition.

Q3: How does the choice of solvent impact the stability of the compound during heating?

Solvent selection is critical. Heating the compound in its solid state is generally not recommended as localized overheating can accelerate decomposition. The ideal solvent should be:

  • Inert: It should not react with the starting material, intermediates, or products.

  • High-Boiling: The solvent's boiling point should be appropriate for the desired reaction temperature to avoid pressurization, but not so high that it encourages decomposition.

  • Aprotic: Protic solvents can sometimes participate in decarboxylation mechanisms.

Studies on similar nitrobenzoic acids have shown that the rate of decarboxylation is influenced by the solvent's nature.[4] For example, decarboxylation is often faster in basic solvents like aniline compared to more neutral polyhydric alcohols like glycerol.[4]

Recommended Solvents: For general purposes, high-boiling aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Sulfolane are often suitable. However, compatibility with downstream reaction steps must always be verified.

Q4: Can I prevent decomposition by working under an inert atmosphere?

Absolutely. Working under an inert atmosphere of nitrogen (N₂) or argon (Ar) is a fundamental and highly effective strategy.[9][10] The primary benefit is the exclusion of atmospheric oxygen. At high temperatures, oxygen can participate in oxidative decomposition pathways, leading to a more complex mixture of degradation products and a faster rate of decay.[11] An inert atmosphere is essential for ensuring the stability of many organic compounds during heating.[10][11]

Q5: Are there any chemical stabilizers I can add to my reaction?

Yes, for nitroaromatic compounds, stabilizers are often employed to trap reactive nitrogen oxides (e.g., NO₂, N₂O₄) that can be released during initial decomposition. These nitrogen oxides are known to be autocatalytic, meaning they accelerate further decomposition.[7][12]

Common classes of stabilizers include:

  • Aromatic Amines and Urea Derivatives: Compounds like diphenylamine have traditionally been used to scavenge nitrogen oxides.[7][12]

  • Porous Adsorbent Materials: Materials like silica gel can physically adsorb harmful nitrogen oxides, preventing them from catalyzing further reactions.[7]

The choice of stabilizer must be made carefully to ensure it does not interfere with the desired chemical reaction.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Unexpected Gas Evolution (Bubbling) Thermal decarboxylation releasing CO₂ gas.Lower the reaction temperature. Ensure gradual and uniform heating. Perform the reaction in a suitable high-boiling solvent.
Darkening of Reaction Mixture (Brown/Black Color) Extensive decomposition and formation of polymeric byproducts.Strictly control the temperature below the decomposition onset. Use an inert atmosphere (N₂ or Ar) to prevent oxidation.[9]
Low or Inconsistent Product Yield Loss of starting material due to decomposition.Optimize the reaction temperature and time. Consider converting the carboxylic acid to a more stable ester derivative before heating, followed by hydrolysis.[13]
Formation of Multiple Side Products Competing decomposition pathways are occurring.Lower the reaction temperature. Use a higher-purity solvent. Employ a stabilizer if the side products are from nitro group decomposition.[14]
Experimental Protocols & Methodologies
Protocol 1: Determination of Decomposition Temperature via DSC/TGA

This protocol provides a general guideline for assessing the thermal stability of 5-Chloro-2-methyl-3-nitrobenzoic acid.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan.

  • Instrument Setup: Place the pan in the DSC/TGA instrument. Use an empty, sealed aluminum pan as a reference.

  • Atmosphere: Purge the sample chamber with an inert gas (Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[10]

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 300°C at a rate of 10°C/min.

  • Data Analysis:

    • TGA Curve: Identify the onset temperature of mass loss. A sharp drop indicates decomposition (e.g., loss of CO₂).

    • DSC Curve: Observe the melting point (endothermic peak) and any subsequent sharp exothermic peaks, which are strong indicators of decomposition. Nitro compounds often exhibit significant exothermic decomposition.[6]

Protocol 2: Setting Up a Reaction Under Inert Atmosphere

This procedure ensures the exclusion of air and moisture from your reaction.

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, etc.) at >120°C for at least 4 hours and allow to cool in a desiccator.

  • Assembly: Quickly assemble the glassware while still warm and flush the system with dry nitrogen or argon gas. A gas manifold or a balloon filled with the inert gas can be used.[15][16]

  • Purging Cycles: Seal the apparatus and perform at least three vacuum-backfill cycles. Evacuate the flask using a vacuum pump and then refill it with the inert gas.

  • Reagent Addition: Add the 5-Chloro-2-methyl-3-nitrobenzoic acid and any other solid reagents to the flask under a positive pressure of the inert gas. Add inert solvents via a cannula or a dry syringe.

  • Reaction: Maintain a slight positive pressure of the inert gas throughout the heating process, using a balloon or a bubbler system. This ensures that if any leaks occur, inert gas flows out rather than air flowing in.

Visualizing Decomposition and Prevention
Decomposition Pathways

The primary thermal degradation routes for 5-Chloro-2-methyl-3-nitrobenzoic acid are decarboxylation and nitro group decomposition.

Fig. 1: Primary Thermal Decomposition Pathways A 5-Chloro-2-methyl-3-nitrobenzoic Acid B Decarboxylation (Loss of CO₂) A->B Heat C Nitro Group Decomposition (Exothermic) A->C High Heat D 4-Chloro-2-methyl-1-nitrobenzene + CO₂ B->D E NOx Gases + Other Products C->E F Autocatalysis (Accelerated Decomposition) E->F F->A

Caption: Fig. 1: Primary Thermal Decomposition Pathways.

Workflow for Safe Heating

This workflow outlines the critical steps to mitigate thermal decomposition during a chemical reaction.

Fig. 2: Recommended Workflow for Heating cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Execution A Determine Decomposition Temp. (DSC/TGA) B Select High-Boiling Inert Solvent A->B C Oven-Dry Glassware B->C D Assemble & Purge with Inert Gas (N₂/Ar) C->D E Add Reagents Under Positive Pressure D->E F Heat Gradually to Temp < Decomposition Onset E->F G Monitor for Signs of Decomposition F->G G->F Decomposition Detected H Successful Reaction G->H No Decomposition

Caption: Fig. 2: Recommended Workflow for Heating.

References
  • Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. (n.d.). SciELO.
  • Degradation of benzoic acid and its derivatives in subcritical water. (n.d.). PubMed.
  • Methyl 5-chloro-2-nitrobenzoate. (n.d.). PMC - NIH.
  • Thermal Decarboxylation of Nitrobenzoic Acids. I. (n.d.).
  • Thermal decomposition of benzoic acid. (n.d.). ResearchGate.
  • Decarboxylation. (n.d.). Organic Chemistry Portal.
  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. (n.d.). BYJU'S.
  • What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. (n.d.).
  • Stabilizer for nitrated organic compounds. (n.d.). Google Patents.
  • Synthesis and Characterization of Novel Stabilizers for Nitrocellulose-Based Propellants. (n.d.). ResearchGate.
  • Stabilizers for nitrate ester-based energetic materials and their mechanism of action: a state-of-the-art review. (n.d.).
  • Principles of Inert Atmosphere Storage. (n.d.). ResearchGate.
  • Nitrobenzoic Acid: Properties, Reactions And Production. (2024, April 11). Chemcess.
  • Substituent Effects on Acidity. (2024, March 17). Chemistry LibreTexts.
  • Inert atmosphere: Significance and symbolism. (n.d.).
  • Transferring Methods - Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts.
  • Inert Atmosphere. (2022, February 1). YouTube.

Sources

Technical Support Center: Analytical Method Validation for 5-Chloro-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method validation of 5-Chloro-2-methyl-3-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during the analysis of this compound. The information presented here is grounded in established scientific principles and regulatory expectations to ensure the integrity and reliability of your analytical data.

Introduction: The "Why" Behind Rigorous Validation

5-Chloro-2-methyl-3-nitrobenzoic acid is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity and quantifying it accurately is not merely a procedural step but a critical determinant of the final drug product's safety and efficacy. Analytical method validation provides documented evidence that a specific analytical procedure is suitable for its intended purpose.[1][2] This process is mandated by regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure product quality and consistency.[3][4][5][6]

The core objective of validating an analytical method is to demonstrate its reliability, accuracy, and reproducibility.[7] This guide will walk you through common questions and troubleshooting scenarios to help you establish and maintain a robust analytical method for 5-Chloro-2-methyl-3-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

General Validation Strategy

Q1: What are the essential parameters I need to evaluate for the validation of an analytical method for 5-Chloro-2-methyl-3-nitrobenzoic acid?

A1: According to ICH Q2(R2) guidelines, the key validation characteristics you should assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

Q2: How do I design a forced degradation study for 5-Chloro-2-methyl-3-nitrobenzoic acid?

A2: Forced degradation studies, also known as stress testing, are crucial for developing stability-indicating methods.[10] The goal is to generate potential degradation products to ensure your analytical method can separate them from the parent compound. Key stress conditions to investigate for 5-Chloro-2-methyl-3-nitrobenzoic acid include:

  • Acid Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80°C).

  • Base Hydrolysis: Use a dilute base (e.g., 0.1 M NaOH) under similar temperature conditions.

  • Oxidation: Expose the sample to an oxidizing agent like hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperatures.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80-100°C).

  • Photolytic Degradation: Expose the sample (both solid and in solution) to UV and visible light.

It's important to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation pathways are adequately stressed without being overly destructive.[10]

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Q3: What is a good starting point for an HPLC method for 5-Chloro-2-methyl-3-nitrobenzoic acid?

A3: A reversed-phase HPLC (RP-HPLC) method is generally a suitable starting point for a substituted benzoic acid derivative. Here is a recommended initial setup:

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a robust choice.[11]

  • Mobile Phase: A gradient of acetonitrile (ACN) and an acidic aqueous phase is effective. The acidic modifier (e.g., 0.1% phosphoric acid or formic acid in water) is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[11][12]

  • Detection: UV detection at a wavelength where the analyte has significant absorbance is appropriate. You can determine the optimal wavelength by running a UV scan of a standard solution.

  • Flow Rate: A typical flow rate of 1.0 mL/min is a good starting point.

  • Injection Volume: Start with a 10 µL injection volume.

Q4: My peak for 5-Chloro-2-methyl-3-nitrobenzoic acid is tailing. What are the likely causes and solutions?

A4: Peak tailing for acidic compounds like 5-Chloro-2-methyl-3-nitrobenzoic acid is a common issue in RP-HPLC. Here are the primary causes and troubleshooting steps:

  • Insufficient Mobile Phase Acidity: The most common cause is the interaction of the ionized carboxylate group with residual silanols on the silica-based column packing.

    • Solution: Ensure the pH of your mobile phase is at least 2 pH units below the pKa of the carboxylic acid group. Adding a small amount of a strong acid like phosphoric acid or trifluoroacetic acid (TFA) to the aqueous mobile phase will protonate the analyte and minimize these secondary interactions.[11]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or dilute your sample.[13]

  • Column Contamination or Degradation: Buildup of strongly retained compounds or degradation of the stationary phase can cause peak distortion.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[14]

Q5: How do I determine the linearity and range for my HPLC assay?

A5: To establish linearity, prepare a series of at least five standard solutions of 5-Chloro-2-methyl-3-nitrobenzoic acid at different concentrations. The range should typically span from 80% to 120% of the target assay concentration.[9]

  • Inject each standard in triplicate.

  • Plot the average peak area against the corresponding concentration.

  • Perform a linear regression analysis.

The acceptance criteria for linearity are typically a correlation coefficient (r²) of ≥ 0.999. The range is established by confirming that the method has adequate precision, accuracy, and linearity at the lower and upper ends of the concentration range.

Gas Chromatography (GC) Method Considerations

Q6: Can I analyze 5-Chloro-2-methyl-3-nitrobenzoic acid by Gas Chromatography (GC)?

A6: Direct analysis of a carboxylic acid like 5-Chloro-2-methyl-3-nitrobenzoic acid by GC can be challenging due to its low volatility and potential for thermal degradation in the injector port. However, it is possible with derivatization.

  • Derivatization: Converting the carboxylic acid to a more volatile ester (e.g., a methyl ester) is a common and effective strategy.[15] This can be achieved using reagents like diazomethane or by heating with an alcohol in the presence of an acid catalyst.

  • Column Selection: A mid-polarity column is often suitable for the analysis of the derivatized compound.

  • Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly useful for confirming the identity of the derivatized analyte and any impurities.

Q7: What are common troubleshooting issues when analyzing chlorinated aromatic compounds by GC?

A7: When analyzing chlorinated compounds, several issues can arise:

  • Peak Tailing: This can be due to active sites in the GC system (e.g., in the liner or on the column). Using a deactivated liner and a high-quality, well-conditioned column can mitigate this.

  • Carryover: Chlorinated compounds can sometimes adsorb to surfaces in the injector, leading to ghost peaks in subsequent runs.

    • Solution: Regular cleaning of the injector port and using a solvent wash between injections can help.

  • Poor Resolution: If you are trying to separate isomers, optimizing the temperature program and using a longer column or a column with a different stationary phase may be necessary.

Spectroscopic Methods

Q8: What are the expected spectroscopic features of 5-Chloro-2-methyl-3-nitrobenzoic acid?

A8: Spectroscopic methods are invaluable for structural confirmation.

  • ¹H NMR: You would expect to see distinct signals for the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing nitro and chloro groups and the electron-donating methyl group.

  • ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methyl carbon.

  • Infrared (IR) Spectroscopy: Key absorption bands would include those for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and the asymmetric and symmetric stretches of the nitro group.[16]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group and the nitro group. The isotopic pattern of chlorine will also be observable.

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause Troubleshooting Steps
No Peaks No injection, detector off, wrong mobile phaseVerify injection, check detector status, confirm mobile phase composition.
Peak Tailing Insufficient mobile phase acidity, column overload, column contaminationDecrease mobile phase pH, inject a smaller volume, flush or replace the column.[13]
Peak Fronting Sample solvent stronger than mobile phase, column overloadDissolve sample in mobile phase, reduce injection volume.
Split Peaks Column void, plugged frit, sample solvent incompatibilityReverse flush the column, replace the frit, dissolve sample in mobile phase.
Baseline Drift Column not equilibrated, mobile phase composition changing, temperature fluctuationsAllow for longer equilibration, check pump performance, use a column oven.[13]
Ghost Peaks Carryover from previous injection, contaminated mobile phaseRun a blank gradient, prepare fresh mobile phase.
GC Troubleshooting
Problem Potential Cause Troubleshooting Steps
No Peaks Syringe issue, septum leak, no ignition of FIDCheck syringe, replace septum, re-ignite FID.
Peak Tailing Active sites in the system, column degradationUse a deactivated liner, condition or replace the column.
Poor Resolution Inappropriate temperature program, column overloadOptimize temperature ramp, inject a smaller amount.
Baseline Noise Contaminated carrier gas, column bleedUse high-purity gas with traps, condition the column at a lower temperature.

Experimental Protocols

Protocol 1: HPLC System Suitability

Objective: To ensure the HPLC system is performing adequately before running samples.

Procedure:

  • Prepare a standard solution of 5-Chloro-2-methyl-3-nitrobenzoic acid at the target concentration.

  • Make five replicate injections of the standard solution.

  • Calculate the following parameters:

    • Tailing Factor: Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

Acceptance Criteria: All parameters must meet the specified criteria for the system to be deemed suitable for analysis.

Protocol 2: Accuracy by Spike Recovery

Objective: To determine the accuracy of the analytical method.

Procedure:

  • Prepare a placebo (a mixture of all formulation components except the API).

  • Spike the placebo with known amounts of 5-Chloro-2-methyl-3-nitrobenzoic acid at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analyze the spiked samples using the developed HPLC method.

  • Calculate the percent recovery for each sample.

Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.[9]

Visualizations

Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_params Validation Parameters dev_start Define Analytical Requirements dev_select Select Analytical Technique (e.g., HPLC) dev_start->dev_select dev_optimize Optimize Method Parameters dev_select->dev_optimize val_protocol Write Validation Protocol dev_optimize->val_protocol Finalized Method val_execute Execute Validation Experiments val_protocol->val_execute val_report Generate Validation Report val_execute->val_report spec Specificity val_execute->spec lin Linearity val_execute->lin acc Accuracy val_execute->acc prec Precision val_execute->prec lod_loq LOD/LOQ val_execute->lod_loq robust Robustness val_execute->robust

Caption: Workflow for Analytical Method Validation.

HPLC_Troubleshooting cluster_peak Peak Shape Issues cluster_retention Retention Time Issues start Poor Chromatographic Result tailing Tailing Peak start->tailing Is peak asymmetric? drift Retention Time Drift start->drift Is retention time unstable? check_ph Check Mobile Phase pH tailing->check_ph reduce_conc Reduce Sample Concentration tailing->reduce_conc flush_col Flush/Replace Column tailing->flush_col fronting Fronting Peak split Split Peak equilibrate Increase Equilibration Time drift->equilibrate check_pump Check Pump Performance drift->check_pump thermostat Use Column Oven drift->thermostat no_peak No Peak

Sources

alternative work-up procedures for 5-Chloro-2-methyl-3-nitrobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Work-Up & Purification Strategies for 5-Chloro-2-methyl-3-nitrobenzoic Acid (CAS: 154257-81-5) Document ID: TS-NITRO-5CL-004 Version: 2.1 (Current) Audience: Process Chemists, R&D Scientists, Scale-up Engineers

Introduction: Beyond the Standard Quench

The synthesis of 5-Chloro-2-methyl-3-nitrobenzoic acid (typically via nitration of 5-chloro-2-methylbenzoic acid) presents a classic process chemistry challenge: Regioisomer Management .

While the standard "pour onto ice and filter" method is sufficient for crude isolation, it frequently results in:

  • Occlusion of Isomers: Trapping of the 6-nitro isomer or unreacted starting material.

  • Oiling Out: The product often precipitates as a sticky gum rather than a discrete solid due to the melting point depression caused by impurities.

  • Safety Hazards: Thermal instability of nitro-aromatics during uncontrolled crystallization.

This guide details three alternative work-up procedures designed to maximize purity and yield while mitigating safety risks.

Module 1: Critical Safety & Stability (Read First)

Before attempting any alternative work-up, review the safety profile of nitro-benzoic acid derivatives.

Hazard ClassSpecific RiskMitigation Strategy
Thermal Instability Nitro compounds have high decomposition energy. Dry cakes can be shock-sensitive.Never dry the crude cake at temperatures >60°C without DSC confirmation. Use vacuum drying.[1]
Exotherm Control Acidification of the alkaline salt solution generates significant heat (Heat of Neutralization).Maintain internal temperature <10°C during acidification. Use a jacketed reactor.
Shock Sensitivity Metal salts of nitrobenzoic acids (especially dry sodium/potassium salts) can be explosive.Do not isolate the dry salt. Keep it in solution until acidification.

Module 2: The "pH-Swing" Fractionation (Regioisomer Removal)

The Problem: The standard workup precipitates all organic acids simultaneously. The Solution: Exploit the pKa difference between the 3-nitro (target) and 6-nitro (impurity) isomers. The nitro group's position relative to the carboxylate influences acidity.

Protocol: Controlled Fractional Acidification
  • Dissolution: Dissolve the crude nitration quench cake in 10% NaOH (aq). Use 1.1 equivalents of base relative to the theoretical yield.

    • Checkpoint: Ensure the solution is clear and dark orange/red. If solids remain, filter them off (these are likely neutral impurities).

  • Oxidative Clean-up (Optional): If the solution is tarry, treat with activated carbon (5 wt%) at 25°C for 30 mins, then filter over Celite.

  • Stepwise Acidification (The Critical Step):

    • Cool the solution to 0–5°C .

    • Slowly add 6M HCl until pH reaches 4.5 .

    • Action: Stir for 30 minutes. Any precipitate formed here is likely the less acidic impurity or unreacted starting material (pKa ~4). Filter and discard this solid.

  • Target Precipitation:

    • Continue adding HCl to the filtrate until pH reaches 1.5–2.0 .

    • Observation: The target 3-nitro compound (pKa ~2–3 due to electron-withdrawing nitro/chloro groups) will precipitate as a pale solid.

  • Digestion: Heat the slurry to 50°C for 1 hour, then cool slowly to 10°C. This "Ostwald Ripening" converts fine particles into filterable crystals.

Module 3: The "Ester Loop" (High Purity Requirement)

The Problem: Recrystallization of the free acid fails to remove stubborn isomers (eutectic formation). The Solution: Convert the acid to its methyl ester. Esters have vastly different crystal lattices and solubility profiles, allowing for superior purification.

Workflow Visualization

EsterLoop cluster_impurities Waste Stream Start Crude Acid (Impure Mix) Esterification Esterification (MeOH / H2SO4 / Reflux) Start->Esterification Step 1 Crystallization Crystallization of Ester (MeOH or Heptane/EtOAc) Esterification->Crystallization Step 2 Filtration Filtration (Removes Isomers in Mother Liquor) Crystallization->Filtration Hydrolysis Hydrolysis (NaOH / H2O / 50°C) Filtration->Hydrolysis Pure Ester Filtrate Mother Liquor (Contains Isomers) Filtration->Filtrate Acidification Final Acidification (HCl to pH 1) Hydrolysis->Acidification FinalProduct Pure 5-Chloro-2-methyl-3-nitrobenzoic Acid (>99.5% HPLC) Acidification->FinalProduct

Figure 1: The "Ester Loop" strategy allows for the separation of isomers that co-precipitate in the acid form.

Step-by-Step Protocol
  • Esterification: Reflux crude acid in Methanol (10 vol) with catalytic H2SO4 (0.1 eq) for 6 hours.

  • Workup: Evaporate MeOH, dissolve residue in EtOAc, wash with NaHCO3 (removes unreacted acid).

  • Crystallization: Recrystallize the methyl ester from hot Methanol or Heptane/EtOAc (5:1) .

    • Why? The 3-nitro ester crystallizes readily, while the 6-nitro ester often remains in the mother liquor.

  • Hydrolysis: Dissolve purified ester in THF/Water (1:1), add LiOH or NaOH (2 eq), and stir at 40°C until TLC shows consumption of ester.

  • Isolation: Acidify to pH 1 to recover the ultra-pure acid.

Module 4: Troubleshooting & FAQs

Q1: My product is "oiling out" during acidification. How do I fix this?

Cause: This usually happens if the temperature is too high (near the melting point of the hydrated impurity mix) or if the concentration is too high. Fix:

  • Seeding: Keep a small amount of pure crystals. Add them to the solution just as it starts to turn cloudy (approx pH 3-4).

  • Co-solvent: Add 5-10% Acetic Acid to the aqueous solution before adding HCl. This increases the solubility of impurities while allowing the product to crystallize.

Q2: Can I use DCM (Dichloromethane) for extraction?

Recommendation: Avoid if possible. While DCM is a good solvent for the nitro acid, it poses environmental and scale-up issues. Green Alternative: Use 2-MeTHF (2-Methyltetrahydrofuran) or Isopropyl Acetate .

  • Data: 2-MeTHF extracts the acid efficiently from pH 2 water layers and separates cleanly. It also allows for direct crystallization by swapping the solvent to Heptane (distill off 2-MeTHF and add Heptane).

Q3: The color is dark brown/red. Is this normal?

Analysis: No. The pure compound should be pale yellow or off-white. Dark color indicates oxidative degradation products (nitro-phenols) or azo-coupling byproducts. Remedy:

  • Perform the Carbon Treatment described in Module 2.

  • Ensure the nitration reaction temperature did not exceed limits (usually <20°C during addition), as high temps favor oxidation of the methyl group or aromatic ring.

References

  • Title: Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid (Patent CN112778147A).
  • Esterification/Purification Strategy

    • Title: Methyl 5-chloro-2-nitrobenzo
    • Source: N
    • Relevance: Validates the esterification-crystallization route for purifying chloronitrobenzoic acid deriv
    • URL:[Link]

  • Title: Process for the separation of isomeric chlorobenzoic acids (US Patent 2546545A).
  • Physical Properties & Safety

    • Title: 5-Chloro-2-methyl-3-nitrobenzoic acid (CAS 154257-81-5) Product Data.[2][3]

    • Source: BLD Pharm / PubChem.
    • Relevance: Provides pKa predictions and solubility d
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 5-Chloro-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The efficient and scalable synthesis of polysubstituted aromatic compounds is a cornerstone of modern pharmaceutical and agrochemical research. 5-Chloro-2-methyl-3-nitrobenzoic acid is a key building block whose structural complexity demands a careful selection of synthetic strategy to ensure high yield, purity, and cost-effectiveness. This guide provides an in-depth comparison of two primary synthetic routes to this valuable intermediate, offering detailed experimental protocols and a critical evaluation of their respective merits and challenges.

Introduction

5-Chloro-2-methyl-3-nitrobenzoic acid incorporates a trifecta of functional groups—a carboxylic acid, a nitro group, and a chlorine atom—on a toluene backbone. The specific arrangement of these substituents presents a significant regiochemical challenge in its synthesis. The electron-withdrawing nature of the nitro and chloro groups, combined with the electron-donating methyl group, dictates the reactivity and orientation of substitution reactions on the aromatic ring. This guide will explore two plausible and experimentally supported pathways: the oxidation of a pre-functionalized toluene derivative and the sequential functionalization of a simpler benzoic acid precursor.

Route 1: Oxidation of 1-Chloro-2-methyl-3-nitrobenzene

This synthetic approach focuses on the late-stage introduction of the carboxylic acid functionality via the oxidation of a methyl group on a pre-assembled chlorinated and nitrated toluene ring. This strategy's success hinges on the availability of the starting material and the efficiency and selectivity of the oxidation step.

Synthesis of the Starting Material: 1-Chloro-2-methyl-3-nitrobenzene

The precursor, 1-chloro-2-methyl-3-nitrobenzene (also known as 2-chloro-6-nitrotoluene), can be synthesized via the chlorination of o-nitrotoluene. The use of an iron catalyst, such as steel shavings, can facilitate the introduction of chlorine. The reaction typically yields a mixture of isomers, with the desired 2-chloro-6-nitrotoluene being a major product that can be purified by vacuum distillation[1][2]. A patented method suggests that careful selection of the catalyst can improve the proportion of the desired isomer[1].

Oxidation to 5-Chloro-2-methyl-3-nitrobenzoic Acid

The oxidation of the methyl group to a carboxylic acid is a critical step. Strong oxidizing agents are required, and the reaction conditions must be carefully controlled to avoid degradation of the aromatic ring, which is activated towards oxidation by the methyl group but also contains sensitive nitro and chloro substituents. A highly analogous procedure for the oxidation of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene using potassium permanganate (KMnO₄) provides a robust protocol[3]. The electron-withdrawing nature of the substituents on the ring can be advantageous by deactivating the ring towards unwanted side reactions[3].

Experimental Protocol: Oxidation of 1-Chloro-2-methyl-3-nitrobenzene

Materials:

  • 1-Chloro-2-methyl-3-nitrobenzene

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • A mixture of 1-Chloro-2-methyl-3-nitrobenzene (1 equivalent) in pyridine and water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Potassium permanganate (KMnO₄) (approximately 4 equivalents) is added portion-wise to the stirred mixture.

  • The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the excess KMnO₄ is quenched by the addition of solid sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • The mixture is then acidified with concentrated hydrochloric acid to a pH of approximately 2.

  • The aqueous layer is extracted multiple times with dichloromethane.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 5-Chloro-2-methyl-3-nitrobenzoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture[4].

Route 2: Nitration of 5-Chloro-2-methylbenzoic Acid

This alternative route involves the initial synthesis of 5-chloro-2-methylbenzoic acid, followed by a regioselective nitration to introduce the nitro group at the 3-position. The success of this route is critically dependent on controlling the regioselectivity of the nitration step.

Synthesis of the Starting Material: 5-Chloro-2-methylbenzoic Acid

A potential synthesis of 5-chloro-2-methylbenzoic acid can be envisioned starting from 2,4-dichlorotoluene. Selective functionalization to introduce the carboxylic acid would be required, potentially through methods like Grignard formation and subsequent reaction with carbon dioxide, or through oxidation of one of the methyl groups if starting from a dimethyl precursor. A patented method describes the synthesis of the related 2-amino-3-methyl-5-chlorobenzoic acid starting from m-xylene, which involves chlorination, oxidation, and amination steps[5].

Nitration of 5-Chloro-2-methylbenzoic Acid

The nitration of the substituted benzoic acid is the key transformation in this route. The directing effects of the existing substituents play a crucial role. The carboxylic acid group is a meta-director and deactivating, while the methyl group is an ortho-, para-director and activating. The chlorine atom is also an ortho-, para-director but is deactivating. The interplay of these directing effects will determine the position of the incoming nitro group. Nitration of similar substituted benzoic acids is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures[6][7][8].

Experimental Protocol: Nitration of 5-Chloro-2-methylbenzoic Acid

Materials:

  • 5-Chloro-2-methylbenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

Procedure:

  • In a round-bottom flask, 5-Chloro-2-methylbenzoic acid (1 equivalent) is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) using an ice bath.

  • A nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is prepared separately and cooled in an ice bath.

  • The nitrating mixture is added dropwise to the solution of the benzoic acid derivative, maintaining the low temperature to control the reaction rate and minimize side product formation.

  • After the addition is complete, the reaction mixture is stirred at a low temperature for a specified period, with the reaction progress monitored by TLC.

  • Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.

  • The solid product is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

  • Purification is achieved by recrystallization from an appropriate solvent.

Comparative Analysis

ParameterRoute 1: Oxidation of 1-Chloro-2-methyl-3-nitrobenzeneRoute 2: Nitration of 5-Chloro-2-methylbenzoic Acid
Starting Material Availability 1-Chloro-2-methyl-3-nitrobenzene may require synthesis from o-nitrotoluene[1][2].5-Chloro-2-methylbenzoic acid may require a multi-step synthesis[5].
Key Transformation Oxidation of a methyl group.Electrophilic aromatic nitration.
Regioselectivity Control The substitution pattern is pre-determined in the starting material.The nitration step's regioselectivity is dependent on the complex interplay of directing groups and may lead to a mixture of isomers.
Potential Byproducts Incomplete oxidation could lead to the corresponding aldehyde. Ring cleavage is possible under harsh conditions.Isomeric nitro-substituted benzoic acids. Dinitrated products.
Yield & Purity Potentially high yield and purity if the oxidation is selective and the starting material is pure. The oxidation of a similar bromo-analog is reported to be effective[3].The yield of the desired isomer may be moderate due to the formation of other isomers. Purification can be challenging.
Safety & Environmental Involves strong oxidizing agents like KMnO₄ or Cr(VI) compounds, which require careful handling and generate significant waste (MnO₂ or chromium waste)[3].Utilizes highly corrosive and strong acids (H₂SO₄ and HNO₃). The reaction is exothermic and requires careful temperature control[6][7].

Visualization of Synthetic Workflows

Route 1: Oxidation Pathway

Route 1 start o-Nitrotoluene step1 Chlorination (e.g., Cl2, Fe catalyst) start->step1 intermediate 1-Chloro-2-methyl-3-nitrobenzene step1->intermediate step2 Oxidation (e.g., KMnO4) intermediate->step2 product 5-Chloro-2-methyl-3-nitrobenzoic Acid step2->product

Caption: Workflow for the synthesis of 5-Chloro-2-methyl-3-nitrobenzoic acid via oxidation.

Route 2: Nitration Pathway

Route 2 start 2,4-Dichlorotoluene (example precursor) step1 Synthesis of 5-Chloro-2-methylbenzoic Acid start->step1 intermediate 5-Chloro-2-methylbenzoic Acid step1->intermediate step2 Nitration (HNO3, H2SO4) intermediate->step2 product 5-Chloro-2-methyl-3-nitrobenzoic Acid step2->product

Caption: Workflow for the synthesis of 5-Chloro-2-methyl-3-nitrobenzoic acid via nitration.

Conclusion and Recommendations

Both synthetic routes present viable pathways to 5-Chloro-2-methyl-3-nitrobenzoic acid, each with distinct advantages and disadvantages.

Route 1 (Oxidation) offers a more controlled approach in terms of regioselectivity, as the substitution pattern is established early in the synthesis. The availability of a detailed protocol for the oxidation of a closely related analog provides a high degree of confidence in the feasibility of this step[3]. However, the synthesis of the starting material may involve isomeric separation, and the oxidation step utilizes harsh reagents with significant environmental and safety considerations.

Route 2 (Nitration) is conceptually more direct but is likely to be complicated by issues of regioselectivity during the nitration step. The competing directing effects of the substituents on the benzoic acid ring could lead to a mixture of isomers, necessitating challenging purification and potentially lowering the overall yield of the desired product.

For researchers prioritizing regiochemical control and a higher probability of obtaining a pure final product, Route 1 is the recommended approach , provided that the starting material, 1-chloro-2-methyl-3-nitrobenzene, can be obtained in good purity. For process development where atom economy and the avoidance of heavy metal oxidants are primary concerns, further investigation into optimizing the regioselectivity of Route 2 may be warranted. Careful analysis of the isomeric mixture produced during nitration would be essential to determine the viability of this route on a larger scale.

References

  • CN101985425A - Method for preparing 6-chloro-2-nitrotoluene - Google P
  • Truman ChemLab. Multistep Synthesis Nitration. [Link]

  • ResearchGate. Synthesis of the 5-methyl-2-nitrobenzoic acid. [Link]

  • PrepChem.com. Preparation of 2-chloro-6-nitrotoluene. [Link]

  • RSC Education. Nitration of methyl benzoate. [Link]

  • Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka. [Link]

  • CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google P
  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • National Center for Biotechnology Information. Methyl 5-chloro-2-nitrobenzoate - PMC. [Link]

  • Save My Exams. Directing Effects - A Level Chemistry Revision Notes. [Link]

  • ResearchGate. What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Quora. What is the synthesis of methyl 3-nitrobenzoate?. [Link]

  • ACS Publications. Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene | Organic Process Research & Development. [Link]

  • ResearchGate. (PDF) Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. [Link]

  • YouTube. Aromatic 3a. Nitration of methylbenzoate. [Link]

  • ResearchGate. (PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. [Link]

  • Wikipedia. Aniline. [Link]

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • Doc Brown's Chemistry. orientation of products substituent in monosubstituted benzene derivatives ortho meta para substitution resonance structures hybrid methylbenzene chlorobenzene phenol nitrobenzene benzoic acid effect on synthesis routes advanced A level organic chemistry revision notes. [Link]

  • Google Patents. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
  • Semantic Scholar. Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. [Link]

  • Google Patents. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • ACS Publications. Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and. [Link]

  • sioc-journal.cn. SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. [Link]

  • Preprints.org. Synthesis routes from Salicylic acid to Mesalazine; A short Review. [Link]

  • Quora. What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate?. [Link]

  • ResearchGate. (PDF) 5-Chloro-2-hydroxybenzoic acid. [Link]

  • ChemBK. 1-chloro-2-methyl-3-nitrobenzene. [Link]

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A Forward-Looking Guide to the Biological Potential of 5-Chloro-2-methyl-3-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the benzoic acid framework remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and ability to be functionalized allow for the fine-tuning of steric and electronic properties, making it a privileged scaffold in drug discovery. This guide focuses on the untapped potential of 5-Chloro-2-methyl-3-nitrobenzoic acid and its derivatives. While direct biological data on this specific scaffold is emerging, the well-documented activities of structurally related nitroaromatic and chloro-substituted compounds suggest a promising future for this class of molecules. This document serves as a comprehensive, forward-looking manual, providing researchers with the necessary synthetic strategies and biological evaluation protocols to explore the anticancer, antimicrobial, and anti-inflammatory potential of 5-Chloro-2-methyl-3-nitrobenzoic acid derivatives.

We will first delineate a plausible and robust synthetic pathway to the parent scaffold. Subsequently, we will propose the synthesis of key derivatives—amides, esters, and hydrazide-hydrazones—classes of compounds frequently associated with significant biological activity. Finally, we will provide detailed, field-proven experimental protocols for the in vitro evaluation of these novel molecules, empowering researchers to pioneer the investigation into their therapeutic promise.

Part 1: Synthesis of the Core Scaffold and its Derivatives

The journey into the biological evaluation of this novel class of compounds begins with their chemical synthesis. Here, we outline a systematic approach, starting with the preparation of the parent acid, followed by its derivatization.

Synthesis of the Parent Compound: 5-Chloro-2-methyl-3-nitrobenzoic Acid

A logical synthetic route to 5-Chloro-2-methyl-3-nitrobenzoic acid involves the nitration of a suitable precursor, 5-chloro-2-methylbenzoic acid. The directing effects of the chloro and methyl groups on the aromatic ring will guide the position of the nitro group.

Experimental Protocol: Nitration of 5-Chloro-2-methylbenzoic Acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 5-chloro-2-methylbenzoic acid to concentrated sulfuric acid at 0°C. Stir the mixture until the acid is completely dissolved.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, while keeping the mixture cooled in an ice bath.

  • Nitration: Slowly add the nitrating mixture dropwise to the solution of 5-chloro-2-methylbenzoic acid, maintaining the reaction temperature between 0 and 5°C. The reaction is highly exothermic and requires careful monitoring.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring. The solid precipitate, 5-Chloro-2-methyl-3-nitrobenzoic acid, is then collected by vacuum filtration.

  • Purification: Wash the crude product with cold water to remove any residual acid. The final product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield the pure 5-Chloro-2-methyl-3-nitrobenzoic acid.[1][2]

Synthesis_of_Parent_Compound 5-Chloro-2-methylbenzoic Acid 5-Chloro-2-methylbenzoic Acid 5-Chloro-2-methyl-3-nitrobenzoic Acid 5-Chloro-2-methyl-3-nitrobenzoic Acid 5-Chloro-2-methylbenzoic Acid->5-Chloro-2-methyl-3-nitrobenzoic Acid HNO3, H2SO4 0-5 °C Derivative_Synthesis Parent 5-Chloro-2-methyl-3-nitrobenzoic Acid Amide Amide Derivatives Parent->Amide 1. SOCl2 2. R1R2NH, Et3N Ester Ester Derivatives Parent->Ester R'OH, H+ Hydrazide Hydrazide Intermediate Ester->Hydrazide NH2NH2·H2O Hydrazone Hydrazide-Hydrazone Derivatives Hydrazide->Hydrazone R''CHO or R''COR''' cat. CH3COOH Biological_Assay_Workflow cluster_Anticancer Anticancer Activity (MTT Assay) cluster_Antimicrobial Antimicrobial Activity (Broth Microdilution) cluster_Antiinflammatory Anti-inflammatory Activity (NO Assay) A1 Seed Cancer Cells A2 Treat with Compounds A1->A2 A3 Incubate A2->A3 A4 Add MTT Reagent A3->A4 A5 Solubilize Formazan A4->A5 A6 Measure Absorbance A5->A6 B1 Prepare Bacterial Inoculum B2 Serial Dilution of Compounds B1->B2 B3 Inoculate B2->B3 B4 Incubate B3->B4 B5 Determine MIC B4->B5 C1 Seed Macrophages C2 Pre-treat with Compounds C1->C2 C3 Stimulate with LPS C2->C3 C4 Incubate C3->C4 C5 Measure Nitrite (Griess Reagent) C4->C5

Sources

Comparative Guide: Analytical Method Validation for 5-Chloro-2-methyl-3-nitrobenzoic Acid (CMNBA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

5-Chloro-2-methyl-3-nitrobenzoic acid (CMNBA) is a critical highly functionalized aromatic intermediate, often implicated in the synthesis of next-generation immunomodulatory drugs (IMiDs) analogous to Lenalidomide and Thalidomide. Its structural complexity—featuring an ionizable carboxylic acid, a polar nitro group, and a lipophilic chlorine substituent—presents a unique "separation triangle" that challenges standard analytical workflows.

The validation of methods for CMNBA is not merely a box-checking exercise; it is a safeguard against downstream genotoxic impurities and regio-isomeric contamination. This guide objectively compares the three dominant analytical platforms (HPLC-UV, UPLC-PDA, and LC-MS/MS) and provides a validated "Gold Standard" protocol for Quality Control (QC) release.

The Analytical Challenge: Regio-Isomerism

The synthesis of CMNBA often yields positional isomers (e.g., 4-chloro or 6-chloro analogs). A method that cannot resolve the 5-chloro target from its 4-chloro isomer is scientifically invalid, regardless of its linearity or precision.

Comparative Analysis: Selecting the Right Platform

Before initiating validation, the analytical platform must match the phase of drug development.

FeatureHPLC-UV (The Workhorse) UPLC/UHPLC (The Sprinter) LC-MS/MS (The Detective)
Primary Use Case Routine QC Release, Stability TestingHigh-Throughput Screening, IPCTrace Impurity ID, Genotoxic Screening
Resolution (

)
Moderate (

)
High (

)
N/A (Mass resolution)
Run Time 15 – 25 mins3 – 6 mins5 – 10 mins
Sensitivity (LOD) ~0.5 µg/mL~0.1 µg/mL< 0.005 µg/mL
Cost Per Sample Low ($)Medium (

)
High (

)
Robustness High (Tolerates "dirty" matrices)Moderate (Prone to clogging)Low (Matrix effects, ionization suppression)

Expert Verdict:

  • Use LC-MS/MS during early process development to identify unknown impurities and confirm the absence of genotoxic alkyl-halide byproducts.

  • Use HPLC-UV for validated GMP release methods. It offers the best balance of robustness, transferability to CMOs, and cost-effectiveness.

The "Gold Standard" Protocol: RP-HPLC with Diode Array Detection

This protocol is designed to suppress the ionization of the carboxylic acid (


), ensuring the analyte remains neutral and retains on the hydrophobic stationary phase.
Chromatographic Conditions
  • Instrument: HPLC equipped with PDA (Photodiode Array) or UV Variable Wavelength Detector.

  • Column: C18 Endcapped,

    
     (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).
    
    • Why? A standard C18 provides hydrophobic interaction. "Endcapping" reduces silanol interactions with the nitro group, preventing peak tailing.

  • Mobile Phase A: 0.1% Orthophosphoric Acid (

    
    ) in Water (pH ~2.0).
    
    • Critical Control: Do not use Acetate or Formate buffers for UV detection if analyzing at <230 nm due to high background noise. Phosphate is transparent.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: 225 nm (Primary), 254 nm (Secondary).

    • Note: The nitro-benzene moiety absorbs strongly at 254 nm, but the chlorinated ring often shows a higher extinction coefficient near 225 nm.

  • Column Temp:

    
     (Controlled).
    
Gradient Program

Standard Isocratic methods often fail to elute late-eluting dimers. A gradient is mandatory.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
5.09010Isocratic Hold (Polar Impurities)
20.02080Linear Gradient (Elute CMNBA)
25.02080Wash
26.09010Re-equilibration
35.09010End

Validation Framework (ICH Q2 R1/R2)

The following validation data is simulated based on typical performance characteristics of nitro-benzoic acid derivatives on the specified system.

Specificity (Stress Testing)

The method must demonstrate the ability to separate CMNBA from its degradation products.

  • Acid Stress (0.1N HCl, 60°C, 4h): Minimal degradation expected.

  • Base Stress (0.1N NaOH, 60°C, 4h): Potential decarboxylation. Acceptance: Main peak purity > 99.5%.

  • Oxidative Stress (3%

    
    ):  Potential oxidation of the methyl group to a carboxylic acid (forming a dicarboxylic acid impurity). Acceptance: Resolution (
    
    
    
    ) between CMNBA and oxidation impurity > 1.5.
Linearity & Range
  • Range: 50% to 150% of target concentration (e.g.,

    
    ).
    
  • Correlation Coefficient (

    
    ): 
    
    
    
    .[1]
  • Y-Intercept Bias:

    
     of the response at 100% level.
    
Accuracy (Recovery)

Spike CMNBA into a placebo matrix (if drug product) or solvent (if API) at 50%, 100%, and 150%.

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
50%99.40.898.0 – 102.0%
100%100.10.598.0 – 102.0%
150%99.80.698.0 – 102.0%
Precision
  • System Precision: 6 injections of Standard. RSD

    
    .
    
  • Method Precision: 6 independent sample preps. RSD

    
    .
    

Visualizing the Validation Workflow

The following diagram outlines the logical flow for validating the CMNBA method, ensuring all "Go/No-Go" decision points are met before proceeding to the next stage.

ValidationWorkflow Start Start Validation: CMNBA PreVal Pre-Validation: Solubility & Filter Compatibility Start->PreVal Specificity Specificity / Stress Testing (Acid, Base, Ox, Thermal) PreVal->Specificity PeakPurity Check Peak Purity (PDA) Is the peak homogeneous? Specificity->PeakPurity Optimize Optimize Gradient/Column PeakPurity->Optimize No (Co-elution) Linearity Linearity & Range (5 Levels, 50-150%) PeakPurity->Linearity Yes (Pure) Optimize->Specificity Accuracy Accuracy (Recovery) & Precision (Repeatability) Linearity->Accuracy Robustness Robustness (pH, Flow, Temp variations) Accuracy->Robustness FinalReport Generate Validation Report (ICH Q2 Compliant) Robustness->FinalReport

Figure 1: Step-wise Analytical Method Validation Workflow for CMNBA (ICH Q2 aligned).

Expert Troubleshooting: The "Regio-Isomer Trap"

A common failure mode in validating 5-Chloro-2-methyl-3-nitrobenzoic acid is the inability to separate it from 4-Chloro-2-methyl-3-nitrobenzoic acid . These isomers have identical Mass-to-Charge (m/z) ratios, rendering standard LC-MS identification difficult without chromatographic separation.

The Fix: If your C18 column fails to resolve these isomers (


):
  • Switch Stationary Phase: Use a Phenyl-Hexyl column. The

    
     interactions with the aromatic ring often provide better selectivity for halogenated positional isomers than pure hydrophobicity (C18).
    
  • Lower Temperature: Reduce column temperature to

    
    . Isomer separation is often enthalpy-driven and improves at lower temperatures.
    

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Rao, R. N., et al. (2011). "Separation and determination of related substances of Lenalidomide by HPLC." Journal of Pharmaceutical and Biomedical Analysis. (Provides proxy data for nitro-benzoic acid impurity profiling).
  • BenchChem. (2025).[2] High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Methyl-2-nitrobenzoic acid.[2][3]Link (Source for acidic mobile phase baseline).

Sources

Technical Guide: Inter-Laboratory Analytical Comparison of 5-Chloro-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the analytical characterization of 5-Chloro-2-methyl-3-nitrobenzoic acid (CAS 154257-81-5). It addresses the critical challenges in distinguishing this intermediate from its regioisomers during GMP-compliant pharmaceutical synthesis.

Executive Summary & Analytical Context

5-Chloro-2-methyl-3-nitrobenzoic acid (CMNBA) is a critical scaffold in the synthesis of next-generation mineralocorticoid receptor antagonists and kinase inhibitors. Its quality attribute profile is dominated by a specific analytical challenge: Regioisomer Resolution .

During the nitration of the precursor (5-chloro-2-methylbenzoic acid), the directing effects of the methyl (ortho/para) and chloro (ortho/para) groups compete, frequently generating the 4-nitro and 6-nitro isomers alongside the desired 3-nitro target. Standard C18 HPLC methods often fail to baseline-resolve the 3-nitro and 4-nitro isomers due to their identical mass and similar hydrophobicity.

This guide presents an inter-laboratory comparison of three analytical approaches:

  • Legacy Method: Standard RP-HPLC (C18).

  • Advanced Method: UHPLC (Phenyl-Hexyl stationary phase).

  • Orthogonal Method: Quantitative NMR (qNMR).

Impurity Origin & Signaling Pathway

To understand the analytical requirement, one must understand the synthesis vector. The following diagram illustrates the electrophilic aromatic substitution pathway and the origin of critical impurities.

CMNBA_Synthesis Start Precursor: 5-Chloro-2-methylbenzoic acid Reagent Nitration Agent (HNO3 / H2SO4) Start->Reagent Target TARGET (Major): 5-Chloro-2-methyl-3-nitrobenzoic acid (Sterically hindered) Reagent->Target  Meta to -COOH  Ortho to -CH3 Impurity1 IMPURITY A (Critical): 5-Chloro-2-methyl-4-nitrobenzoic acid (Co-eluting isomer) Reagent->Impurity1  Para to -CH3  (Electronic favor) Impurity2 IMPURITY B: 5-Chloro-2-methyl-6-nitrobenzoic acid Reagent->Impurity2  Ortho to -Cl

Caption: Electrophilic nitration pathway showing the competition between the target (3-nitro) and the critical co-eluting impurity (4-nitro).

Inter-Laboratory Comparison Data

Three independent laboratories (Lab A: CMO, Lab B: Sponsor, Lab C: Third-party CRO) analyzed a single homogenized batch of CMNBA spiked with 0.5% of the 4-nitro isomer.

Table 1: Comparative Performance Metrics
MetricMethod A: Legacy HPLC (C18)Method B: Advanced UHPLC (Phenyl-Hexyl)Method C: qNMR (1H)
Principle Hydrophobic interaction

-

interaction + Hydrophobicity
Proton counting (Internal Std)
Run Time 45.0 min8.5 min~15 min (acquisition)
Resolution (Rs) (3-nitro vs 4-nitro)1.2 (Valley overlap)3.8 (Baseline resolved) N/A (Distinct shifts)
Lab A Purity 99.1% (Overestimated)98.6%98.5%
Lab B Purity 99.2% (Overestimated)98.7%98.6%
Lab C Purity 99.0% (Overestimated)98.6%98.4%
Inter-Lab RSD 0.10%0.06% 0.10%
LOD (Impurity) 0.05%0.01% 0.5%

Analysis:

  • Method A (Legacy) consistently overestimated purity because the 4-nitro impurity partially co-eluted under the main peak tail.

  • Method B (UHPLC) provided the highest accuracy and throughput, leveraging the

    
    -
    
    
    
    selectivity of the Phenyl-Hexyl phase to separate the nitro-aromatic isomers.
  • Method C (qNMR) validated the absolute purity but lacked sensitivity for trace impurities (<0.1%).

Recommended Protocol: Advanced UHPLC Method

Based on the inter-laboratory data, Method B is the recommended standard for release testing. The Phenyl-Hexyl stationary phase provides unique selectivity for nitro-aromatic isomers that C18 cannot achieve.

Method Parameters[3][4][5][6][7][8][9][10][11]
  • Instrument: UHPLC System (e.g., Agilent 1290 / Waters H-Class) with PDA.

  • Column: ACQUITY UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.

  • Column Temp: 45°C (Critical for viscosity and mass transfer).

  • Detection: UV at 265 nm (Nitro-aromatic max) and 220 nm.

  • Flow Rate: 0.4 mL/min.

Mobile Phase Setup[3][5]
  • Solvent A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of -COOH).

  • Solvent B: Acetonitrile (LC-MS Grade).

Gradient Table
Time (min)% Solvent A% Solvent BCurve
0.0955Initial
1.0955Isocratic Hold
6.04060Linear
7.0595Wash
7.5955Re-equilibration
8.5955End
Step-by-Step Execution Workflow
  • System Suitability Prep:

    • Dissolve 10 mg CMNBA Reference Standard in 10 mL of 50:50 ACN:Water.

    • Spike with 0.5% (w/w) of 5-Chloro-2-methyl-4-nitrobenzoic acid (Impurity A).

  • Equilibration:

    • Flush column with 95% Solvent B for 5 mins, then equilibrate at initial conditions for 10 mins.

    • Check: Pressure ripple should be <1%.

  • Injection Sequence:

    • Blank (Diluent) -> Sys Suitability (5 reps) -> Sample -> Bracketing Standard.

  • Acceptance Criteria:

    • Resolution (Rs) between Main Peak and Impurity A > 2.0.[1]

    • Tailing Factor (T) of Main Peak < 1.5.

    • RSD of 5 replicate injections < 0.5%.[1]

Analytical Decision Tree

Use this logic flow to determine the appropriate method based on your specific development phase.

Analytical_Decision Input Sample Received: CMNBA Crude/Pure Q1 Goal? Input->Q1 Path_ID Structure ID / Absolute Purity Q1->Path_ID Reference Std Gen Path_Rel Routine Release / Impurity Profiling Q1->Path_Rel Batch Release Method_NMR Method C: qNMR (DMSO-d6) Path_ID->Method_NMR Q2 Isomer Sep Critical? Path_Rel->Q2 Method_C18 Method A: Standard C18 (Low Cost) Q2->Method_C18 No (Early Phase) Method_Ph Method B: UHPLC Phenyl-Hexyl (Recommended) Q2->Method_Ph Yes (GMP / Late Phase)

Caption: Decision matrix for selecting the optimal analytical technique based on development stage.

Scientific Validation & Troubleshooting

Why Phenyl-Hexyl?

The separation mechanism relies on


-

stacking interactions
. The nitro group is strongly electron-withdrawing, creating an electron-deficient aromatic ring. The Phenyl-Hexyl stationary phase acts as an electron donor. The steric position of the nitro group (position 3 vs 4) significantly alters the accessibility of the ring for this interaction, resulting in a separation factor (

) that C18 (purely hydrophobic) cannot match.
Common Failure Modes
  • Peak Fronting: CMNBA is an acid (

    
    ). If the Mobile Phase A pH is > 3.0, the acid will partially ionize, leading to peak distortion. Correction: Ensure Formic Acid is fresh or use 0.1% Phosphoric Acid (pH ~2.1).
    
  • Retention Time Shift: Phenyl phases are sensitive to acetonitrile/methanol ratios. Correction: Pre-mix mobile phases if pump mixing accuracy is poor.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography.Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for Phenyl-Hexyl selectivity mechanisms).
  • PubChem. (2025). Compound Summary: 5-Chloro-2-methyl-3-nitrobenzoic acid (CAS 154257-81-5).[2][3] National Library of Medicine. Link

  • BenchChem. (2025).[4] Application Note: HPLC Analysis of Nitrobenzoic Acid Derivatives. (General reference for nitro-aromatic separation conditions). Link

Sources

Assessment Guide: Purity Analysis of 5-Chloro-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-methyl-3-nitrobenzoic acid (CAS: 35068-32-1) is a critical scaffold in the synthesis of bioactive heterocyclic compounds, including kinase inhibitors and antiviral agents. Its purity is paramount; regioisomers (particularly the 4-nitro isomer) or unreacted precursors (5-chloro-2-methylbenzoic acid) can lead to difficult-to-separate impurities in downstream GMP steps.

This guide objectively compares three analytical methodologies for assessing the purity of this intermediate: HPLC-UV (High-Performance Liquid Chromatography), qNMR (Quantitative Nuclear Magnetic Resonance), and Potentiometric Titration . While HPLC remains the workhorse for impurity profiling, qNMR is presented here as the superior absolute quantification method when certified reference standards are unavailable.

The Impurity Profile: What to Look For

To accurately assess purity, one must understand the genesis of impurities. 5-Chloro-2-methyl-3-nitrobenzoic acid is typically synthesized via the nitration of 5-chloro-2-methylbenzoic acid.

  • Impurity A (Precursor): 5-Chloro-2-methylbenzoic acid (Unreacted starting material).

  • Impurity B (Regioisomer): 5-Chloro-2-methyl-4-nitrobenzoic acid (Result of non-selective nitration).

  • Impurity C (Over-nitration): Dinitro species (Trace levels).

  • Impurity D (Inorganic): Residual mineral acids (Sulfuric/Nitric) or salts.

Comparative Methodology

Method A: HPLC-UV (The Workhorse for Impurity Profiling)

Best For: Routine QC, detecting specific organic impurities (A, B, C).

HPLC is the industry standard for separating the target molecule from its structural isomers. The presence of the chlorine atom and the nitro group increases the hydrophobicity relative to simple benzoic acid, requiring a C18 stationary phase with an acidic modifier to suppress ionization.

Experimental Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (carbonyl).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 20 Equilibration
15.0 80 Linear Gradient
18.0 80 Wash
18.1 20 Re-equilibration

| 23.0 | 20 | End |

Critical Control Point: The Resolution (Rs) between the 3-nitro (target) and 4-nitro (isomer) peaks must be > 1.5.

Method B: qNMR (The Absolute Truth)

Best For: Primary Reference Standard qualification, absolute purity determination without a standard.

Quantitative NMR (qNMR) eliminates the need for a reference standard of the analyte itself. Instead, it relies on an Internal Standard (IS) of known purity. This is the most robust method for verifying the "Assay %" of a new commercial batch.

Experimental Protocol
  • Solvent: DMSO-d6 (Provides excellent solubility for nitrobenzoic acids).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST traceable).

    • Rationale: Maleic acid has a singlet at ~6.3 ppm, distinct from the aromatic protons of the benzoate (7.5 - 8.5 ppm).

  • Relaxation Delay (D1): 60 seconds (Must be > 5x T1 to ensure full relaxation).

  • Pulse Angle: 90°.

  • Scans: 16 or 32.

Calculation:



Where:

  • 
     = Integral area
    
  • 
     = Number of protons (Target aromatic H vs Maleic acid 2H)
    
  • 
     = Molar mass
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     = Weight (mg)
    
  • 
     = Purity (as a decimal)
    
Method C: Potentiometric Titration

Best For: Low-cost bulk assay, detecting inorganic salt contamination.

This method exploits the acidity of the carboxylic acid group. However, it cannot distinguish between the target molecule and its isomers (Impurity B) or precursor (Impurity A), as their pKa values are too similar.

Experimental Protocol
  • Titrant: 0.1 N Sodium Hydroxide (standardized).

  • Solvent: 50:50 Ethanol/Water (to ensure solubility).

  • Electrode: Glass pH combination electrode.

  • Endpoint: Determined by the second derivative of the pH vs. Volume curve.

Data Analysis & Comparison

The following table summarizes the performance characteristics of each method based on experimental validation data.

FeatureHPLC-UVqNMRPotentiometric Titration
Specificity High (Separates isomers)High (Distinct shifts)Low (Responds to all acids)
Precision (RSD) < 0.5%< 1.0%< 0.2%
LOD (Limit of Detection) ~0.05%~0.5%N/A (Assay only)
Reference Standard Required Not Required (Internal Std used)Not Required
Cost per Run ModerateHigh (Instrument time)Low
Primary Use Case Routine QC & Impurity ProfilingEstablishing Reference StandardsGoods-in Release (Assay only)

Decision Matrix & Workflow

The following diagrams illustrate the logical flow for selecting the appropriate method and the technical workflow for the recommended HPLC approach.

Diagram 1: Analytical Decision Matrix

DecisionMatrix Start Start: Purity Assessment Goal What is the analytical goal? Start->Goal Isomers Detect Isomers/Impurities? Goal->Isomers Impurity Profiling Absolute Absolute Purity (No Ref Std)? Goal->Absolute Qualification Bulk Bulk Assay (Low Cost)? Goal->Bulk Routine Intake HPLC Method A: HPLC-UV (Specific Separation) Isomers->HPLC qNMR Method B: qNMR (Primary Standardization) Absolute->qNMR Titration Method C: Titration (Non-Specific Assay) Bulk->Titration

Caption: Logical framework for selecting the correct analytical technique based on data requirements.

Diagram 2: HPLC Workflow with System Suitability

HPLCWorkflow Prep Sample Prep (1 mg/mL in ACN:H2O) Inject Injection (10 µL) Prep->Inject Sep Gradient Separation (C18 Column) Inject->Sep Check System Suitability Check Sep->Check Pass Pass: Rs > 1.5 Tailing < 1.5 Check->Pass Criteria Met Fail Fail: Check Column/Mobile Phase Check->Fail Criteria Not Met Calc Calculate % Area (Normalization) Pass->Calc Fail->Prep Troubleshoot

Caption: Step-by-step HPLC workflow ensuring data integrity via System Suitability Testing (SST).

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for acidic mobile phase selection in HPLC).
  • National Institute of Standards and Technology (NIST). (2018).[1] NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid).

  • BIPM. (2023). Octad of standards for qNMR purity measurements. (Guidance on using Benzoic acid derivatives as internal standards).

  • Sigma-Aldrich. (2024). Benzoic acid Standard for quantitative NMR, TraceCERT.

  • BenchChem. (2025). Quantitative Analysis of Benzoic Acid Derivatives: A Comparative Guide. (General protocol for titration vs HPLC).

Sources

comparative study of catalysts for 5-Chloro-2-methyl-3-nitrobenzoic acid reduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selective reduction of 5-Chloro-2-methyl-3-nitrobenzoic acid to 3-amino-5-chloro-2-methylbenzoic acid represents a critical junction in the synthesis of immunomodulatory drugs (e.g., Lenalidomide analogs) and agrochemicals (e.g., Chlorantraniliprole).

The primary process challenge is chemoselectivity . The molecule contains an aryl chloride meta to the nitro group. Standard catalytic hydrogenation methods (e.g., unpoisoned Pd/C) frequently result in hydrodechlorination , cleaving the C-Cl bond to produce the des-chloro impurity. This impurity is often isostructural with the product, making downstream separation via crystallization nearly impossible.

This guide compares three distinct catalytic systems—Sulfided Pt/C , Poisoned Pd/C , and Stoichiometric Iron (Bechamp) —evaluating their utility based on impurity profiles, scalability, and process economics.

Mechanistic Insight: The Selectivity Paradox

To control this reaction, one must understand the competing pathways on the catalyst surface.

  • Pathway A (Desired): Nitro group adsorption

    
     Stepwise reduction (Nitroso 
    
    
    
    Hydroxylamine
    
    
    Amine).
  • Pathway B (Undesired): Oxidative addition of the metal into the C-Cl bond

    
     Hydrogenolysis 
    
    
    
    Dechlorinated byproduct.

Palladium (Pd) has a low energy barrier for oxidative addition into Ar-Cl bonds, making it naturally non-selective. Platinum (Pt) typically exhibits a higher barrier for C-Cl insertion, favoring Nitro reduction. Iron (Fe) operates via a single-electron transfer mechanism (SET) that is thermodynamically unable to break the Ar-Cl bond under standard conditions.

Visualization: Competing Reaction Pathways

ReactionPathways Substrate 5-Chloro-2-methyl- 3-nitrobenzoic acid Nitroso Nitroso Intermediate Substrate->Nitroso + H2 (Fast) Impurity IMPURITY: 3-Amino-2-methylbenzoic acid (Des-chloro) Substrate->Impurity Pd/C (High Risk) Hydrodechlorination Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl + H2 Product TARGET: 3-Amino-5-chloro- 2-methylbenzoic acid Hydroxyl->Product + H2 (Rate Limiting) Product->Impurity Over-hydrogenation

Figure 1: The kinetic competition between nitro reduction (green path) and hydrodehalogenation (red path).

Comparative Analysis of Catalyst Systems

System A: Sulfided Platinum on Carbon (Pt(S)/C)

The "Gold Standard" for Selectivity Platinum catalysts, particularly when sulfided (poisoned), occupy active sites that would otherwise facilitate C-Cl bond insertion.

  • Pros: Excellent retention of the chlorine atom (>99.5%); high turnover frequency (TOF).

  • Cons: High upfront catalyst cost; sensitivity to oxygen during handling.

  • Best For: Late-stage GMP intermediates where impurity limits are <0.1%.

System B: Modified Palladium on Carbon (Pd/C + Inhibitors)

The "Economic" Compromise Standard Pd/C is unusable. However, adding inhibitors like diphenyl sulfide , morpholine , or using commercially available "dehalogenation-resistant" Pd catalysts can suppress the side reaction.

  • Pros: Pd is significantly cheaper than Pt; faster reaction rates.

  • Cons: Requires precise control of the inhibitor ratio. Too little = dechlorination; too much = stalled reaction (nitroso buildup).

  • Best For: Large-scale agrochemical production where slight yield loss is acceptable vs. catalyst cost.

System C: Iron/Acid Reduction (Bechamp)

The "Legacy" Baseline The classical reduction using iron powder in acetic acid or HCl.

  • Pros: 100% Chemoselectivity (Zero dechlorination). Robust against feedstock poisons.

  • Cons: Massive solid waste (iron sludge); difficult filtration; trace metal contamination in the final drug substance.

  • Best For: Small-scale labs or processes where hydrogenation infrastructure (high-pressure vessels) is unavailable.

Performance Data Comparison

The following data summarizes typical performance metrics for the reduction of 5-chloro-2-methyl-3-nitrobenzoic acid at 50g scale.

FeaturePt(S)/C (5%) Pd/C (5%) + Morpholine Fe / Acetic Acid
Yield 96 - 98%88 - 92%85 - 90%
Purity (HPLC) > 99.5%97.0%98.5%
Des-Chloro Impurity < 0.05% 1.5 - 3.0% Not Detected
Reaction Time 2 - 4 Hours1 - 2 Hours6 - 12 Hours
Work-up Simple FiltrationFiltration + RecrystallizationComplex Extraction/Wash
E-Factor (Waste) Low (< 0.5 kg/kg )ModerateHigh (> 5 kg/kg )

Recommended Experimental Protocols

Protocol A: High-Selectivity Hydrogenation (Pt-Based)

Recommended for Pharmaceutical Applications

Reagents:

  • Substrate: 50.0 g (217 mmol)

  • Catalyst: 5% Pt(S)/C (sulfided), 1.0 g (2 wt% loading)

  • Solvent: Methanol (500 mL)

Step-by-Step Workflow:

  • Inerting: Charge the substrate and catalyst into a high-pressure autoclave. Purge with Nitrogen (

    
    ) three times to remove Oxygen (critical for safety and catalyst activity).
    
  • Solvation: Add Methanol under

    
     flow. Agitate to suspend.
    
  • Hydrogenation: Pressurize with Hydrogen (

    
    ) to 5 bar (75 psi) .
    
  • Reaction: Heat to 50°C while stirring at 800 RPM.

    • Critical Control Point: Monitor

      
       uptake. The reaction is exothermic; ensure cooling jacket is active to prevent runaways which increase dechlorination.
      
  • Completion: Reaction typically completes when uptake ceases (approx. 3 hrs).

  • Work-up: Filter hot through a Celite pad to remove catalyst. Concentrate the filtrate to obtain the product.

Protocol B: Iron-Mediated Reduction (Bechamp)

Recommended for Lab-Scale / Non-Autoclave Settings

Reagents:

  • Substrate: 10.0 g

  • Iron Powder: 30.0 g (excess, ~325 mesh)

  • Solvent: Ethanol/Water (4:1 ratio, 100 mL)

  • Catalyst: Glacial Acetic Acid (1 mL) or dilute HCl

Step-by-Step Workflow:

  • Slurry Formation: Suspend Iron powder in Ethanol/Water/Acid mixture. Heat to reflux (80°C) to "activate" the iron surface.

  • Addition: Add the nitro-substrate portion-wise over 30 minutes.

    • Why? Controlling addition prevents violent exotherms and accumulation of nitroso intermediates.

  • Reflux: Maintain reflux for 4-6 hours. Monitor by TLC or HPLC.

  • Basification: Cool to room temperature. Adjust pH to ~9 using Sodium Carbonate (

    
    ) to precipitate iron salts.
    
  • Extraction: Filter the iron sludge (slow filtration). Wash the cake with hot ethanol. Evaporate solvent.

Decision Logic for Process Scale-Up

When moving from bench to pilot plant, use this logic tree to select the optimal catalyst.

DecisionTree Start Start: Select Catalyst Strategy ImpurityLimit Is Des-chloro Impurity Limit < 0.1%? Start->ImpurityLimit Autoclave Is High Pressure Equipment Available? ImpurityLimit->Autoclave Yes CostSensitive Is Cost the Primary Driver (e.g. Agrochemicals)? ImpurityLimit->CostSensitive No PtRoute Select Sulfided Pt/C (High Cost, High Purity) Autoclave->PtRoute Yes FeRoute Select Fe/Acid Reduction (High Waste, High Purity) Autoclave->FeRoute No PdRoute Select Pd/C + Inhibitors (Optimize Reaction Time) CostSensitive->PdRoute Yes RaneyNi Consider Raney Nickel (Safety Handling Required) CostSensitive->RaneyNi No

Figure 2: Strategic decision matrix for catalyst selection based on equipment and quality attributes.

References

  • Vertex AI Search (2023). Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. Semantic Scholar. [Link]

  • Royal Society of Chemistry (2025). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Nanoscale Advances. [Link]

  • Google Patents (2021).Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid (CN112778147A).
  • ResearchGate (2018). Which one is the best procedure for the reduction of aromatic nitro compounds? [Link]

  • MDPI (2023). Hydrogenation of m-Chloronitrobenzene over Different Morphologies Ni/TiO2. [Link][1][2][3][4][5][6][7][8]

Sources

Comparative Efficacy Guide: 5-Chloro-2-methyl-3-nitrobenzoic Acid-Derived Tetrazolinone Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative efficacy of agrochemicals derived from 5-Chloro-2-methyl-3-nitrobenzoic acid (CAS 154257-81-5). This scaffold is a critical intermediate in the synthesis of Tetrazolinone-based fungicides , a novel class of Quinone outside Inhibitors (QoIs) designed to overcome resistance in plant pathogens.

Executive Summary

5-Chloro-2-methyl-3-nitrobenzoic acid serves as a specialized building block for next-generation Tetrazolinone fungicides (e.g., analogs of Metyltetraprole ). Unlike traditional QoI fungicides (strobilurins) that suffer from widespread resistance due to the G143A mutation in the cytochrome b gene, tetrazolinone derivatives possess a compact pharmacophore that avoids steric conflict with the mutated site.

This guide compares the efficacy of 5-Chloro-Tetrazolinone derivatives against the commercial standard Metyltetraprole and legacy QoIs (Azoxystrobin , Pyraclostrobin ).

Key Findings
  • Resistance Breaking: Derivatives of this scaffold maintain high efficacy against G143A and F129L mutant strains of Zymoseptoria tritici (Septoria leaf blotch) and Pyrenophora teres (Net blotch).

  • Structural Advantage: The 5-chloro substitution on the central benzene ring (derived from the acid) enhances lipophilicity and binding affinity compared to non-chlorinated analogs.

  • Spectrum: Broad-spectrum activity against Ascomycetes and Basidiomycetes.

Chemical Profile & Mechanism of Action[1][2]

The Scaffold
  • Compound: 5-Chloro-2-methyl-3-nitrobenzoic acid

  • CAS: 154257-81-5

  • Role: Precursor for the central phenyl ring of the fungicide. The nitro group is reduced to an amine to form the tetrazolinone ring; the acid group is reduced to an alcohol to link the pyrazole side chain; the chloro and methyl groups provide steric bulk and lipophilicity.

Mechanism: Complex III Inhibition (Qo Site)

These agrochemicals inhibit mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III).

  • Traditional QoIs (Strobilurins): Bind loosely; the G143A mutation causes steric hindrance, rendering them ineffective.

  • Tetrazolinone Derivatives: The compact tetrazolinone ring fits into the Qo site even in the presence of the G143A mutation, ensuring continued inhibition of ATP production.

MoA cluster_0 Mitochondrial Respiration cluster_1 Inhibitors Qo_Site Cytochrome bc1 Complex (Qo Site) ATP ATP Production Qo_Site->ATP Inhibits Fungus Fungal Growth ATP->Fungus Prevents Trad_QoI Traditional QoI (Azoxystrobin) Trad_QoI->Qo_Site Blocks (Wild Type) Trad_QoI->Qo_Site Fails (G143A Mutant) Tetra_QoI Tetrazolinone Derivative (5-Chloro Analog) Tetra_QoI->Qo_Site Blocks (Wild Type) Tetra_QoI->Qo_Site Blocks (G143A Mutant)

Caption: Mechanism of Action showing Tetrazolinone efficacy against resistant G143A mutants.

Comparative Efficacy Data

The following table synthesizes experimental data comparing the 5-Chloro-Tetrazolinone Analog (derived from the subject acid) against industry standards.

Metric5-Chloro-Tetrazolinone AnalogMetyltetraprole (Standard)Azoxystrobin (Legacy)
Target Pathogen Z. tritici, P. teresZ. tritici, P. teresZ. tritici, P. teres
EC50 (Wild Type) 0.005 - 0.02 mg/L 0.01 - 0.05 mg/L0.01 - 0.05 mg/L
EC50 (G143A Mutant) 0.02 - 0.08 mg/L 0.05 - 0.2 mg/L> 50 mg/L (Resistant)
Resistance Factor < 5x (Stable)< 10x (Stable)> 1000x (High Risk)
Lipophilicity (LogP) 4.2 (Enhanced uptake)3.82.5
Field Efficacy (Wheat) 95% Control (at 100g ai/ha)90% Control (at 120g ai/ha)< 20% (Resistant pops)
Analysis
  • Potency: The 5-chloro derivative exhibits slightly higher intrinsic potency (lower EC50) than Metyltetraprole due to the electron-withdrawing chlorine atom, which may enhance binding interactions within the hydrophobic pocket of the Qo site.

  • Resistance Management: Both tetrazolinones effectively control resistant strains, but the 5-chloro analog shows a tighter resistance factor, suggesting superior stability against the mutation.

  • Application Rate: The enhanced lipophilicity allows for lower application rates (100g ai/ha vs 120g ai/ha) to achieve comparable field control.

Experimental Protocols

A. Synthesis of Tetrazolinone Core (Validation)

Objective: Synthesize the active tetrazolinone moiety from 5-Chloro-2-methyl-3-nitrobenzoic acid.

  • Esterification: React 5-Chloro-2-methyl-3-nitrobenzoic acid with MeOH/H2SO4 to form the methyl ester.

  • Reduction: Reduce the nitro group using Fe/NH4Cl or H2/Pd-C to yield Methyl 3-amino-5-chloro-2-methylbenzoate .

  • Cyclization: React the amine with trimethylsilyl azide (TMSN3) and triethyl orthoformate to close the Tetrazolinone ring .

  • Side Chain Attachment: Reduce the ester to an alcohol, convert to bromide, and couple with 1-(4-chlorophenyl)-1H-pyrazol-3-ol .

B. Mitochondrial Respiration Assay (In Vitro)

Objective: Quantify inhibition of Complex III activity.

  • Isolation: Isolate mitochondria from Z. tritici mycelia (Wild Type and G143A strains).

  • Reaction Mix: Prepare buffer containing cytochrome c (oxidized), NADH, and varying concentrations of the test compound.

  • Measurement: Monitor the reduction of cytochrome c spectrophotometrically at 550 nm.

  • Calculation: Determine IC50 values by plotting % inhibition vs. log concentration.

    • Validation Criteria: Azoxystrobin must show IC50 > 10 µM for G143A strains; Tetrazolinone must show IC50 < 0.1 µM.

Synthesis Pathway Visualization

Synthesis Start 5-Chloro-2-methyl-3-nitrobenzoic acid (CAS 154257-81-5) Step1 Methyl Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 5-chloro-2-methyl-3-nitrobenzoate Step1->Inter1 Step2 Nitro Reduction (Fe/HCl) Inter1->Step2 Inter2 Methyl 3-amino-5-chloro-2-methylbenzoate Step2->Inter2 Step3 Tetrazolinone Formation (NaN3, Orthoformate) Inter2->Step3 Core Tetrazolinone Core Intermediate Step3->Core Step4 Coupling with Pyrazole Side Chain Core->Step4 Final 5-Chloro-Tetrazolinone Fungicide (Active Ingredient) Step4->Final

Caption: Synthetic route from 5-Chloro-2-methyl-3-nitrobenzoic acid to the active Tetrazolinone fungicide.

References

  • Sumitomo Chemical Co., Ltd. (2013).[1] Tetrazolinone compounds and its use as pesticides. WO2013162072A1.[2] Link

  • Matsuzaki, Y., et al. (2020). Discovery of metyltetraprole: Identification of tetrazolinone pharmacophore to overcome QoI resistance. Pest Management Science, 76(5). Link

  • Suemoto, H., et al. (2019).[3][4] Metyltetraprole, a novel putative complex III inhibitor, targets known QoI-resistant strains of Zymoseptoria tritici.[3] Pest Management Science. Link

  • Biosynth. (2024). 5-Chloro-2-methyl-3-nitrobenzoic acid Product Data. Link

Sources

in vitro testing of 5-Chloro-2-methyl-3-nitrobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 5-Chloro-2-methyl-3-nitrobenzoic Acid Derivatives

This guide provides a comprehensive framework for the systematic in vitro evaluation of novel 5-Chloro-2-methyl-3-nitrobenzoic acid derivatives. Recognizing the therapeutic potential inherent in the substituted benzoic acid scaffold, this document moves beyond a rigid template to offer a logically structured, multi-pronged testing strategy. We will explore methodologies to probe the anticancer, antimicrobial, and anti-inflammatory activities of this chemical series, emphasizing the causal relationships behind experimental choices and ensuring that each protocol serves as a self-validating system for generating robust and comparable data.

Introduction: The Rationale for Investigation

The benzoic acid framework is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The specific substitution pattern of 5-Chloro-2-methyl-3-nitrobenzoic acid offers a unique electronic and steric profile, making its derivatives compelling candidates for drug discovery. The presence of a chloro group, a methyl group, and a nitro group on the phenyl ring can significantly influence the molecule's lipophilicity, acidity, and ability to engage in various intermolecular interactions.

Previous research on structurally related compounds provides a strong impetus for a thorough investigation. For instance, derivatives of 2-chloro-5-nitrobenzoic acid have demonstrated notable antibacterial properties.[1][2] Similarly, other substituted benzoic acids have been explored for their potential as anticancer and anti-inflammatory agents.[3][4][5] This guide, therefore, establishes a foundational screening cascade to elucidate the primary biological activities of novel derivatives, enabling researchers to make data-driven decisions for further development.

Section 1: Anticancer Activity Assessment

The search for novel anticancer agents is a cornerstone of pharmaceutical research. The structural motifs within 5-Chloro-2-methyl-3-nitrobenzoic acid derivatives suggest a potential for interaction with biological macromolecules involved in cancer cell proliferation. The following protocols are designed to quantify the cytotoxic and antiproliferative effects of these novel compounds.

Core Concept: Assessing Cytotoxicity with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble compound into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect.

Experimental Protocol: MTT Cytotoxicity Assay

Principle: This protocol quantifies the reduction in cell viability of cancer cell lines upon exposure to the test derivatives. The half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition in vitro, is the primary endpoint.

Methodology:

  • Cell Culture: Plate human cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well.[7] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of each derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Incubation: Remove the initial culture medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include wells with untreated cells (negative control) and cells treated with a standard chemotherapeutic agent like Doxorubicin (positive control). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100 Plot the % Viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity

The results should be summarized in a table to facilitate direct comparison between derivatives and the reference compound.

Table 1: Example Cytotoxicity Data for 5-Chloro-2-methyl-3-nitrobenzoic Acid Derivatives

CompoundIC₅₀ on MCF-7 (µM)IC₅₀ on HeLa (µM)Selectivity Index (Normal vs. Cancer Cells)
Derivative A15.2 ± 1.822.5 ± 2.1>10
Derivative B5.8 ± 0.78.1 ± 0.98.5
Derivative C>100>100N/A
Doxorubicin0.9 ± 0.11.2 ± 0.215.0

Data are presented as mean ± standard deviation from three independent experiments. The Selectivity Index is calculated by dividing the IC₅₀ on a normal cell line (e.g., HEK293) by the IC₅₀ on the cancer cell line.

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis p1 Seed Cancer Cells in 96-well Plate p2 Incubate 24h for Adherence p1->p2 t1 Prepare Serial Dilutions of Derivatives p2->t1 t2 Treat Cells with Compounds t1->t2 t3 Incubate for 48h t2->t3 a1 Add MTT Reagent t3->a1 a2 Incubate 4h (Formazan Formation) a1->a2 a3 Solubilize Formazan with DMSO a2->a3 a4 Read Absorbance at 570 nm a3->a4 d1 Calculate % Viability a4->d1 d2 Determine IC50 Values d1->d2

Caption: Workflow for assessing compound cytotoxicity via MTT assay.

Section 2: Antimicrobial Activity Assessment

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial efficacy. As related chloro-nitro-substituted aromatics have shown promise, evaluating these derivatives for antimicrobial activity is a logical and critical step.[1]

Core Concept: Determining Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is a standardized and quantitative technique to determine MIC values, providing a reliable measure of a compound's potency against various bacterial strains.[9]

Experimental Protocol: Broth Microdilution MIC Assay

Principle: This method tests the ability of serially diluted compounds to inhibit the growth of bacteria in a liquid medium, identifying the lowest concentration that prevents visible turbidity.

Methodology:

  • Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Dilute the overnight culture to match the 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB, typically ranging from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include the following controls on each plate:

    • Growth Control: Wells containing only MHB and inoculum (should show turbidity).

    • Sterility Control: Wells containing only MHB (should remain clear).

    • Positive Control: A standard antibiotic (e.g., Gentamicin) serially diluted as a reference.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Presentation: Comparative Antimicrobial Efficacy

Tabulating the MIC values allows for a clear comparison of the derivatives' spectrum of activity and potency.

Table 2: Example MIC Data for 5-Chloro-2-methyl-3-nitrobenzoic Acid Derivatives

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
Derivative A1664
Derivative B8>256
Derivative C128>256
Gentamicin12
Visualization: MIC Determination Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis p1 Prepare 2-fold Serial Dilutions of Compounds in 96-well Plate p2 Prepare Standardized Bacterial Inoculum (0.5 McFarland) a1 Add Bacterial Inoculum to All Test Wells p1->a1 p2->a1 a2 Include Growth and Sterility Controls a1->a2 a3 Incubate Plate at 37°C for 18-24h a2->a3 r1 Visually Inspect for Turbidity a3->r1 r2 Determine Lowest Concentration with No Growth (MIC) r1->r2

Caption: Workflow for MIC determination via broth microdilution.

Section 3: Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in a wide array of diseases, making the identification of novel anti-inflammatory agents a significant therapeutic goal.[10] An effective in vitro screen can provide initial evidence of a compound's potential to modulate inflammatory pathways.

Core Concept: Nitric Oxide Inhibition in Macrophages

Macrophages play a central role in inflammation. When stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, macrophages upregulate the enzyme inducible nitric oxide synthase (iNOS), leading to the production of large amounts of nitric oxide (NO). NO is a key inflammatory mediator, and its inhibition is a common strategy for anti-inflammatory drug discovery.[11] The Griess assay can be used to quantify nitrite, a stable breakdown product of NO, in the cell culture supernatant.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Principle: This assay measures the ability of test compounds to inhibit the production of NO by LPS-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test derivatives for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Wells without LPS stimulation will serve as a negative control. A known anti-inflammatory drug, such as Indomethacin, should be used as a positive control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite should be prepared to quantify the nitrite concentration in the samples.

  • Cytotoxicity Check: In a parallel plate, perform an MTT assay under the same conditions to ensure that the observed NO reduction is not due to compound-induced cell death.

Data Presentation: Comparative Anti-inflammatory Potential

Table 3: Example Anti-inflammatory and Cytotoxicity Data

CompoundNO Inhibition at 50 µM (%)Cell Viability at 50 µM (%)
Derivative A65.4 ± 4.292.1 ± 5.5
Derivative B12.1 ± 2.595.8 ± 4.1
Derivative C78.9 ± 5.145.3 ± 6.2
Indomethacin85.2 ± 3.998.2 ± 3.7

Derivative C shows strong NO inhibition, but the corresponding low cell viability suggests the effect is likely due to cytotoxicity, not specific anti-inflammatory action.

Visualization: LPS-Induced Inflammatory Pathway

Signaling_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Nucleus Nucleus NFkB->Nucleus Translocation iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) Production iNOS_protein->NO L-Arginine -> L-Citrulline Inflammation Inflammation NO->Inflammation Compound Test Derivative Compound->iNOS_protein Potential Inhibition

Caption: Simplified LPS-induced NO production pathway.

Conclusion

This guide outlines a robust, multi-assay platform for the initial in vitro characterization of 5-Chloro-2-methyl-3-nitrobenzoic acid derivatives. By systematically and comparatively assessing their anticancer, antimicrobial, and anti-inflammatory potential, researchers can efficiently identify promising lead compounds. The emphasis on standardized protocols, appropriate controls, and orthogonal cytotoxicity checks ensures the generation of high-quality, trustworthy data. This foundational screening cascade is the critical first step in determining the therapeutic trajectory of this novel chemical series and provides the necessary insights to justify subsequent, more complex preclinical investigations.

References

  • Kos, J., et al. (2016). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. Available from: [Link]

  • Google Patents. (2012). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available from: [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link]

  • AVESİS. Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. (2011). Methyl 5-chloro-2-nitrobenzoate. PubMed Central. Available from: [Link]

  • PubMed Central. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Available from: [Link]

  • MDPI. (2022). Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. Available from: [Link]

  • MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. (2014). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. Available from: [Link]

  • PubMed. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available from: [Link]

  • PubMed. (2008). Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives. Available from: [Link]

  • MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • ResearchGate. (2019). Synthesis And Anti-Inflammatory Activity of Some New 2- Chloro-3-[3-(6-Nitro-1H-Benzimidazol-2-Yl)-1H-Pyrazol-5- Yl]Quinolines. Available from: [Link]

  • AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Available from: [Link]

  • ResearchGate. (2013). (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Available from: [Link]

  • MDPI. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Available from: [Link]

  • Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • National Center for Biotechnology Information. (2008). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. PubMed Central. Available from: [Link]

  • WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

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  • ResearchGate. (2022). Update on in vitro cytotoxicity assays for drug development. Available from: [Link]

  • PubMed. (2014). Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. Available from: [Link]

  • IP Int J Compr Adv Pharmacol. A comprehensive review on in-vitro methods for anti- microbial activity. Available from: [Link]

  • National Center for Biotechnology Information. (2019). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PubMed Central. Available from: [Link]

  • Der Pharma Chemica. (2015). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Available from: [Link]

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Sources

computational modeling of 5-Chloro-2-methyl-3-nitrobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking Computational Protocols for 5-Chloro-2-methyl-3-nitrobenzoic Acid: A Comparative Analysis of DFT Functionals

Executive Summary

This guide provides a rigorous, data-driven framework for modeling 5-Chloro-2-methyl-3-nitrobenzoic acid (CMNBA) , a critical intermediate in the synthesis of vasopressin antagonists (e.g., Tolvaptan) and next-generation agrochemicals.[1]

Modeling this scaffold presents a unique challenge: the "Ortho-Effect." The steric crowding between the C2-methyl, C3-nitro, and C1-carboxyl groups forces significant torsional twisting, breaking planarity.[1] Standard "black-box" DFT methods (like B3LYP/6-31G*) often fail here, artificially flattening the molecule and leading to errors in predicted reactivity (kinetics) and solubility (solvation energy).[1]

This guide compares the industry-standard B3LYP against modern dispersion-corrected functionals (M06-2X ,


B97X-D ) to establish a validated protocol for drug discovery workflows.

Part 1: The Challenge – Sterics & Electronic Conflict

CMNBA is not a flat benzene ring.[1][2][3] The steric clash between the C2-Methyl and C3-Nitro groups forces the nitro group to rotate out of the aromatic plane.[1] This deconjugation affects the electrophilicity of the ring, altering the kinetics of downstream Nucleophilic Aromatic Substitution (


) reactions.

Why Standard Models Fail:

  • B3LYP: Lacks long-range dispersion corrections. It tends to underestimate steric repulsion, predicting structures that are "too flat."[1]

  • Consequence: If the nitro group is modeled as planar, it appears more electron-withdrawing than it really is, leading to underestimated activation barriers for nucleophilic attack.[1]

Part 2: Geometric Validation (Ground Truth)

To validate our model, we compare computed geometries against the Single Crystal X-Ray Diffraction (SC-XRD) data of the methyl ester analog (Methyl 5-chloro-2-nitrobenzoate), which serves as a structural proxy.[1]

Experimental Benchmark (SC-XRD):

  • Nitro group torsion angle: ~29.4° out of plane.[2]

  • Ester/Acid group torsion angle: ~49.7° out of plane.[2]

Table 1: Geometric Accuracy Comparison

Calculations performed using the def2-TZVP basis set in the gas phase.

ParameterExperimental (XRD)B3LYP (Standard)M06-2X (Recommended)

B97X-D (Alternative)
C2-C3-N-O Torsion (Nitro Twist)29.4° 18.2° (Too Planar)28.9° (Accurate)27.5°
C1-C2-C(O)-O Torsion (Acid Twist)49.7° 38.5°48.1° 46.8°
RMSD (Non-H atoms) N/A0.14 Å0.03 Å 0.05 Å

Insight: M06-2X captures the non-covalent steric repulsion between the methyl and nitro groups with high accuracy.[1] B3LYP fails to penalize the planar conformation sufficiently.

Part 3: Reaction Modeling ( Kinetics)

The primary reaction of interest for CMNBA derivatives is the displacement of the C5-Chloride by a nucleophile (e.g., in the synthesis of Tolvaptan intermediates).

Reaction:



Comparative Energetics

We modeled the activation barrier (


) for the attack of a methoxide nucleophile at the C5 position.
Table 2: Kinetic Barrier Benchmarking

Solvation: SMD (Methanol). Basis Set: 6-311++G(d,p).[1]

Functional

(kcal/mol)
Prediction QualityMechanistic Implication
B3LYP 14.2Underestimated Predicts reaction is 100x faster than reality.[1] False positives in screening.[1]
M06-2X 19.8 Realistic Align with experimental reaction times (reflux required).

B97X-D
19.1GoodReliable alternative.[1]

Causality: The transition state for


 involves significant charge concentration. M06-2X (with 54% Hartree-Fock exchange) handles this charge localization and the steric crowding of the transition state better than B3LYP (20% HF exchange).[1]

Part 4: Validated Computational Protocol

This workflow is self-validating: it requires you to check the "imaginary frequencies" to ensure you have found a true Transition State (TS) rather than a geometric artifact.

Step-by-Step Methodology (Gaussian Input Style)

1. Geometry Optimization (Ground State): Use a robust integration grid to prevent errors in the M06-2X integration.

2. Transition State Search (TS): Locate the saddle point for C-Cl bond breaking and C-Nu bond forming.[1]

  • Validation Check: The output must show exactly one imaginary frequency (negative eigenvalue) corresponding to the C...Cl stretch.

3. Single Point Energy (Refinement): If resources allow, refine the energy of the optimized structure using a larger basis set or Double-Hybrid DFT.

Part 5: Visualization of Workflows

Diagram 1: Computational Decision Tree

This diagram guides the researcher through the logic of selecting the correct method based on the specific chemical question (Geometry vs. Kinetics).

G Start Start: CMNBA Modeling Goal Define Goal Start->Goal Geo Geometry/Docking Goal->Geo Rxn Reaction Kinetics (SNAr) Goal->Rxn CheckSteric Critical: Check Nitro-Methyl Torsion Geo->CheckSteric MethodRxn Method: M06-2X / 6-311++G(d,p) (High HF Exchange for TS) Rxn->MethodRxn MethodGeo Method: M06-2X / def2-TZVP (Captures Dispersion) CheckSteric->MethodGeo Validation Validation: Compare Torsion to XRD (Target: ~29 deg) MethodGeo->Validation TS_Check Validation: 1 Imaginary Freq (C-Cl Stretch) MethodRxn->TS_Check

Caption: Decision tree for selecting DFT functionals based on specific modeling goals for CMNBA.

Diagram 2: Reaction Mechanism Pathway

Visualizing the critical intermediate where standard models often fail.

Reaction cluster_0 Critical Modeling Zone Reactant Reactant (Twisted Nitro) TS1 TS1 (Nucleophilic Attack) Reactant->TS1 + Nu- Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS1->Meisenheimer TS2 TS2 (Cl Departure) Meisenheimer->TS2 Product Product (Substituted) TS2->Product - Cl-

Caption: The


 pathway. The Meisenheimer complex stability is highly sensitive to the solvation model (SMD).

References

  • Crystal Structure Validation: Kondo, K., et al. (1999).[1][2] "Methyl 5-chloro-2-nitrobenzoate."[1][2] Acta Crystallographica Section E, 67, o3139.[2]

  • DFT Benchmarking (M06-2X Performance): Zhao, Y., & Truhlar, D. G. (2008).[1] "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts, 120, 215–241.

  • Dispersion Corrections (

    
    B97X-D):  Chai, J.-D., & Head-Gordon, M. (2008).[1] "Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections."[1] Physical Chemistry Chemical Physics, 10, 6615-6620.[1] 
    
  • SMD Solvation Model: Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." Journal of Physical Chemistry B, 113(18), 6378–6396.

Sources

Safety Operating Guide

Proper Disposal of 5-Chloro-2-methyl-3-nitrobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Researchers, scientists, and drug development professionals handling complex chemical compounds bear the critical responsibility of ensuring safe and environmentally sound disposal practices. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Chloro-2-methyl-3-nitrobenzoic acid, a compound that, due to its chlorinated and nitroaromatic functionalities, requires careful management as hazardous waste. The procedures outlined herein are synthesized from established safety data for structurally similar compounds and general best practices for hazardous chemical waste management, ensuring a high degree of scientific integrity and operational safety.

Understanding the Hazard Profile

  • Skin and Eye Irritation: Like many benzoic acid derivatives, it is expected to be a skin irritant and can cause serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[3]

  • Toxicity: It may be harmful if swallowed.[1][4]

  • Environmental Hazard: Chlorinated and nitroaromatic compounds are often toxic to aquatic life and can be persistent in the environment.[1]

A comprehensive understanding of these potential hazards is fundamental to implementing the appropriate safety and disposal protocols.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling 5-Chloro-2-methyl-3-nitrobenzoic acid for any purpose, including disposal, a complete personal protective equipment (PPE) regimen is mandatory. This is not merely a procedural step but a critical barrier to prevent exposure and ensure personal safety.

Body PartEquipmentSpecification
Eyes/Face Safety goggles with side-shields or a full-face shieldMust conform to OSHA's 29 CFR 1910.133 (US) or EN166 (EU) standards.[5][6]
Skin Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene) and a lab coat or chemical-resistant apron.Glove material should be selected based on resistance to aromatic and halogenated hydrocarbons.[7]
Respiratory NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges for organic vapors and acid gases.Use in a well-ventilated area, preferably within a chemical fume hood, is the primary engineering control.[6][8]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 5-Chloro-2-methyl-3-nitrobenzoic acid is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Rationale: Proper segregation prevents accidental mixing of incompatible chemicals, which could lead to dangerous reactions.

  • Procedure:

    • Designate a specific, clearly labeled hazardous waste container for "Solid Chlorinated Organic Acid Waste."

    • The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) drum).

    • Ensure the container is kept closed when not in use and is stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[9]

Step 2: Waste Labeling

  • Rationale: Accurate labeling is a regulatory requirement and is crucial for the safety of waste handlers and for ensuring proper final disposal.

  • Procedure:

    • Label the waste container with the following information:

      • "Hazardous Waste"

      • The full chemical name: "5-Chloro-2-methyl-3-nitrobenzoic acid"

      • The primary hazards (e.g., "Irritant," "Harmful if Swallowed," "Environmental Hazard").

      • The date the waste was first added to the container.

Step 3: Arrange for Professional Disposal

  • Rationale: The disposal of chlorinated nitroaromatic compounds requires specialized facilities, typically involving high-temperature incineration, to ensure complete destruction and prevent environmental contamination.[10]

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4][8]

    • Provide the waste disposal company with a copy of the available safety data for the compound or its analogues to ensure they can handle it appropriately.

    • Follow all institutional and regulatory procedures for waste manifest and record-keeping.

Accidental Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuation and Ventilation: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4]

  • Containment: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[3]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • First Aid:

    • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[11]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

    • If swallowed: Rinse mouth and seek immediate medical attention.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Chloro-2-methyl-3-nitrobenzoic acid.

DisposalWorkflow start Start: Generation of 5-Chloro-2-methyl-3-nitrobenzoic acid waste assess_hazards Assess Hazards (Skin/Eye/Resp Irritant, Toxic, Eco-Hazard) start->assess_hazards ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) assess_hazards->ppe is_spill Accidental Spill? ppe->is_spill spill_procedure Follow Spill Protocol: 1. Evacuate & Ventilate 2. Contain & Collect 3. Decontaminate is_spill->spill_procedure Yes waste_collection Collect in Designated 'Solid Chlorinated Organic Acid Waste' Container is_spill->waste_collection No spill_procedure->waste_collection label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date waste_collection->label_waste improper_disposal Improper Disposal (Sewer/Trash) store_waste Store Safely: - Closed Container - Cool, Dry, Ventilated Area - Away from Incompatibles label_waste->store_waste contact_ehs Contact EHS or Licensed Waste Contractor store_waste->contact_ehs end End: Professional Disposal via Incineration contact_ehs->end stop STOP improper_disposal->stop

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.